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  • Product: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
  • CAS: 4273-92-1

Core Science & Biosynthesis

Foundational

Technical Monograph: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

The following technical guide is structured to serve as a definitive reference for the chemical characterization, synthesis, and application of Naphthol AS-LC (N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide). C...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the chemical characterization, synthesis, and application of Naphthol AS-LC (N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide).

Common Designation: Naphthol AS-LC | CAS: 4273-92-1 Primary Application: Precursor for High-Performance Azo Pigments (e.g., Pigment Red 146)[1][2]

Executive Technical Summary

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-LC , is a critical coupling component in the manufacture of insoluble azo pigments and azoic dyes.[1][2] Distinguished by its 2,5-dimethoxy-4-chloroaniline moiety, this molecule exhibits enhanced substantivity and specific bathochromic shifts compared to the unsubstituted Naphthol AS parent.[1][2] Its primary industrial utility lies in the synthesis of Pigment Red 146 , a standard bluish-red pigment used extensively in printing inks and coatings due to its superior solvent resistance and lightfastness.[1][2][3]

Molecular Architecture & Physicochemical Profile[1][2][4]

Structural Analysis

The molecule consists of a 3-hydroxy-2-naphthoic acid (BON acid) core amidated with 4-chloro-2,5-dimethoxyaniline.[1][2]

  • Electronic Effects: The ortho-hydroxy group on the naphthalene ring forms a strong intramolecular hydrogen bond with the amide carbonyl oxygen.[1][2] This "pseudo-ring" planarizes the molecule, increasing lattice energy (high melting point) and fluorescence in solution.

  • Substituent Impact: The 2,5-dimethoxy groups on the anilide ring act as strong electron-donating groups (EDGs), increasing the electron density of the system and shifting the final pigment color toward bluish-red shades.[1][2] The 4-chloro substituent enhances insolubility and improves lightfastness by reducing the oxidative susceptibility of the phenyl ring.[1][2]

Physicochemical Data Table[1][2]
PropertyValue / Description
Molecular Formula C₁₉H₁₆ClNO₄
Molecular Weight 357.79 g/mol
Appearance Light gray to beige microcrystalline powder
Melting Point 188 – 190 °C
Density ~1.37 g/cm³ (Predicted)
Solubility (Water) Insoluble (< 0.1 mg/L)
Solubility (Alkali) Soluble in hot NaOH (forms yellow phenolate)
Solubility (Organic) Soluble in Pyridine, Nitrobenzene, hot Xylene
pKa ~8.65 (Phenolic OH)
LogP 4.47 (High lipophilicity)

Synthetic Methodology

The industrial synthesis of Naphthol AS-LC utilizes the Schotten-Baumann condensation principle, modified for non-aqueous conditions to maximize yield and purity.[1][2] The preferred route involves the activation of 3-hydroxy-2-naphthoic acid (BON Acid) using Phosphorus Trichloride (


) in an inert solvent.[1][2]
Reaction Logic
  • Activation: BON Acid is converted to its acid chloride in situ.[1][2]

  • Amidation: The acid chloride reacts with 4-chloro-2,5-dimethoxyaniline.[1][2]

  • Purification: Removal of unreacted amine and phosphorous byproducts.[2]

Detailed Protocol (Laboratory Scale)
  • Reagents:

    • 3-Hydroxy-2-naphthoic acid (1.0 eq)[1][2][4]

    • 4-Chloro-2,5-dimethoxyaniline (1.05 eq)[1][2]

    • Phosphorus Trichloride (

      
      ) (0.6 eq)[1][2]
      
    • Solvent: Toluene or Chlorobenzene (anhydrous)[1]

  • Workflow:

    • Suspend BON acid and the aniline derivative in Toluene under

      
       atmosphere.
      
    • Heat mixture to 60°C.

    • Add

      
       dropwise over 30 minutes.[1][2][5] (Caution: Exothermic, HCl gas evolution).
      
    • Reflux the mixture (approx. 110°C) for 4–6 hours until HCl evolution ceases.

    • Cool to 80°C and add sodium carbonate solution to neutralize residual acid.

    • Steam distill to remove solvent (if Toluene) or filter hot (if Chlorobenzene).[1][2]

    • Wash filter cake with hot water, then methanol.[2] Dry at 80°C.

Synthesis Workflow Diagram

SynthesisWorkflow Start Raw Materials: BON Acid + 4-Cl-2,5-dimethoxyaniline Activation Activation Step: Add PCl3 in Toluene (60°C) In-situ Acid Chloride formation Start->Activation Suspend Reflux Condensation (Amidation): Reflux @ 110°C, 4-6 hrs (-HCl gas) Activation->Reflux Heat Neutralization Quench & Neutralize: Add Na2CO3 (aq) Reflux->Neutralization Complete Isolation Isolation: Filtration & Washing (Hot H2O/MeOH) Neutralization->Isolation Precipitate Product Final Product: Naphthol AS-LC (>98% Purity) Isolation->Product Dry

Caption: Step-by-step synthetic pathway for Naphthol AS-LC via PCl3 activation.

Spectroscopic Characterization

Identification of Naphthol AS-LC relies on confirming the amide linkage and the substitution pattern of the aniline ring.[1][2]

  • IR Spectroscopy (KBr Pellet):

    • 3200–3400 cm⁻¹: Broad band corresponding to Phenolic O-H (intramolecularly H-bonded).[1][2]

    • 1640–1660 cm⁻¹: Strong Amide I band (C=O stretch).[1][2]

    • 1540 cm⁻¹: Amide II band (N-H deformation).[1][2]

    • 1030–1250 cm⁻¹: C-O-C stretching (Methoxy groups).[1][2]

    • 750–800 cm⁻¹: C-Cl stretch.

  • ¹H NMR (DMSO-d₆, 400 MHz) - Characteristic Resonances:

    • δ 11.0–12.0 ppm (s, 1H): Amide N-H (deshielded).

    • δ 10.0–11.0 ppm (s, 1H): Phenolic O-H (often broad).

    • δ 8.5–7.3 ppm (m, 6H): Naphthalene aromatic protons.

    • δ 7.0–7.5 ppm (s, 2H): Phenyl protons (isolated by substituents).

    • δ 3.8–3.9 ppm (s, 6H): Two Methoxy (-OCH₃) groups.[1][2]

Application Engineering: Azo Pigment Synthesis

The most critical application of Naphthol AS-LC is its coupling with diazotized amines to form insoluble pigments like Pigment Red 146 .[1][2]

The Coupling Mechanism

The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the electron-rich C1 position of the naphthol ring.[1][2]

  • Critical Parameter - pH Control: The coupling typically requires the Naphthol AS-LC to be dissolved as a phenolate (pH > 12) and then precipitated in a fine dispersion or coupled directly.[1][2] However, for optimal crystal growth (pigment quality), the pH is often buffered between 4.5 and 6.0 during the addition of the diazonium salt.

Pigment Formation Diagram[1][2]

PigmentFormation cluster_conditions Process Conditions Diazo Diazonium Salt (e.g., Fast Red KD Base) Intermediate Transition State (Electrophilic Attack at C1) Diazo->Intermediate + Coupler Naphthol AS-LC (Dissolved in NaOH) Coupler->Intermediate Pigment Pigment Red 146 (Insoluble Precipitate) Intermediate->Pigment -H+, -Na+ Cond1 Temp: 0-5°C Cond2 pH: 4.5-5.5 Cond3 Surfactants: Added for particle size control

Caption: Reaction logic for the conversion of Naphthol AS-LC into Pigment Red 146.

Safety & Handling (MSDS Highlights)

While Naphthol AS-LC is stable, it poses specific hazards typical of fine organic powders and phenolic derivatives.

  • Health Hazards:

    • Skin/Eye Irritation: Classified as an irritant.[1][2][6] Prolonged contact may cause dermatitis.[1][2]

    • Inhalation: Dust may irritate the respiratory tract.[2]

  • Environmental Hazards:

    • Aquatic Toxicity: Very toxic to aquatic life (Acute 1).[1][2] Prevent entry into drains or waterways.[1][2][6]

  • Handling:

    • Use explosion-proof equipment (Dust explosion class St1).[1][2]

    • Store in a cool, dry place away from strong oxidizers.

References

  • PubChem. (n.d.).[2] N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CID 66714).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

  • Yuan, J., et al. (2019). Confined Crystallization of Pigment Red 146 in Emulsion Droplets and Its Mechanism. Nanomaterials, 9(3), 379. Retrieved from [Link][1][2][7][5]

  • Hunger, K., & Schmidt, M. U. (2018). Industrial Organic Pigments: Production, Properties, Applications.[4] Wiley-VCH.[1][2] (Standard reference for Naphthol AS chemistry).

Sources

Exploratory

Technical Monograph: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

CAS 4273-92-1 | Common Name: Naphthol AS-LC[1][2][3][4] Executive Summary N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1), widely known in industrial chemistry as Naphthol AS-LC , is a high-perfo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 4273-92-1 | Common Name: Naphthol AS-LC[1][2][3][4]

Executive Summary

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1), widely known in industrial chemistry as Naphthol AS-LC , is a high-performance coupling component belonging to the Naphthol AS (AnilidSäure) series.[1] While historically categorized as a dye intermediate, its structural motif—a 3-hydroxy-2-naphthamide scaffold—possesses significant relevance in medicinal chemistry as a privileged pharmacophore and in chemical biology as a chromogenic substrate for hydrolytic enzymes (specifically esterases).[1]

This guide provides a rigorous technical analysis of its synthesis, reaction mechanisms, and applications, designed for researchers requiring high-purity functionalization of this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][5][6][7][8][9]

The compound is characterized by the fusion of a lipophilic naphthalene core with a substituted aniline via an amide linkage. This structure imparts low water solubility but high affinity for organic substrates and biological lipids.[1]

PropertySpecification
IUPAC Name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
CAS Number 4273-92-1
Molecular Formula C₁₉H₁₆ClNO₄
Molecular Weight 357.79 g/mol
Appearance Off-white to light gray powder
Melting Point 188 – 190 °C
Solubility Insoluble in water, Na₂CO₃; Soluble in Pyridine, Nitrobenzene, hot Xylene
pKa (OH group) ~8.5 – 9.5 (Predicted)
Absorption Max λmax ~300-320 nm (in MeOH)
Industrial Synthesis & Manufacturing Protocol

The synthesis of Naphthol AS-LC is a classic Schotten-Baumann-type condensation modified for anhydrous conditions.[1] It involves the reaction of 3-Hydroxy-2-naphthoic acid (BON Acid) with 4-Chloro-2,5-dimethoxyaniline .[1]

3.1. Mechanistic Insight

Direct condensation of carboxylic acids and anilines is sluggish.[1] The reaction is activated using Phosphorus Trichloride (PCl₃) .[1] PCl₃ serves a dual role:

  • Activation: Converts the carboxylic acid of BON acid into a transient, highly reactive acid chloride (or phosphite-mixed anhydride).[1]

  • Dehydration: Scavenges water produced during the reaction, driving the equilibrium forward.

3.2. Validated Laboratory Protocol (Scale: 1.0 mol)

Note: This protocol assumes standard Schlenk line techniques due to moisture sensitivity of PCl₃.

Reagents:

  • 3-Hydroxy-2-naphthoic acid (BON Acid): 188.2 g (1.0 mol)[1]

  • 4-Chloro-2,5-dimethoxyaniline: 187.6 g (1.0 mol)[1]

  • Phosphorus Trichloride (PCl₃): 68.7 g (0.5 mol)[1]

  • Solvent: Chlorobenzene or Toluene (Dry, 1000 mL)

Procedure:

  • Suspension: Charge the reaction vessel with Chlorobenzene, BON Acid, and the Aniline derivative. Heat to 70°C under N₂ atmosphere.[1]

  • Activation: Add PCl₃ dropwise over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.

  • Reflux: Raise temperature to 115–120°C (Reflux) . Maintain for 3–4 hours. The mixture will transition from a suspension to a clearer solution as the amide forms, then potentially precipitate the product.[2]

  • Work-up: Cool to 80°C. Neutralize evolved HCl if necessary (industrial scale uses scrubbers; lab scale uses a base trap).

  • Isolation: Filter the hot suspension. The product typically crystallizes upon cooling.[1]

  • Purification: Wash the filter cake with hot ethanol or methanol to remove unreacted PCl₃ residues and byproducts. Dry at 80°C.

3.3. Synthesis Workflow Diagram[1]

Synthesis_ASLC BON 3-Hydroxy-2-naphthoic Acid (BON Acid) Intermediate Activated Acyl Chloride Species BON->Intermediate Activation Aniline 4-Chloro-2,5- dimethoxyaniline Reflux Reflux in Chlorobenzene (115-120°C, 3h) Aniline->Reflux Nucleophilic Attack PCl3 PCl3 (Activator) PCl3->Intermediate Intermediate->Reflux Filter Hot Filtration & Washing Reflux->Filter - HCl gas Product Naphthol AS-LC (CAS 4273-92-1) Filter->Product Crystallization

Figure 1: Synthetic pathway for Naphthol AS-LC via PCl₃-mediated condensation.[1]

Applications in Pigment Chemistry (Azo Coupling)

The primary industrial utility of CAS 4273-92-1 is as the Coupling Component for high-grade azo pigments, most notably Pigment Red 146 .[1]

4.1. The Coupling Mechanism

The reaction is an electrophilic aromatic substitution.[1] Naphthol AS-LC is first solubilized in aqueous NaOH to form the naphtholate anion , which activates the C1-position of the naphthalene ring (ortho to the hydroxyl group) for attack by a diazonium salt.

Critical Parameter: pH Control

  • Diazotization: Occurs at pH < 2 (Acidic).[1]

  • Coupling: Occurs at pH 8–9 (Alkaline).

  • Note: If pH drops too low during coupling, the naphtholate reprotonates to the insoluble naphthol, stopping the reaction.

4.2. Synthesis of Pigment Red 146[1][3][2][4]
  • Diazo Component: 3-Amino-4-methoxybenzanilide (Red Base KD).[1]

  • Coupling Component: Naphthol AS-LC.[5][6][1][7][8][9]

Pigment_Formation BaseKD 3-Amino-4-methoxybenzanilide (Red Base KD) NaNO2 NaNO2 + HCl BaseKD->NaNO2 Diazotization ASLC Naphthol AS-LC (Solid) NaOH NaOH (aq) ASLC->NaOH Dissolution Naphtholate Naphtholate Anion (Nucleophile, Soluble) NaOH->Naphtholate Diazo Diazonium Salt (Electrophile) NaNO2->Diazo Coupling Azo Coupling (pH 8.5, <10°C) Diazo->Coupling Naphtholate->Coupling PR146 Pigment Red 146 (Insoluble Precipitate) Coupling->PR146 Precipitation

Figure 2: Mechanism of Pigment Red 146 formation using Naphthol AS-LC.[1][10]

Biological & Pharmaceutical Relevance[3][9][15][16]

While often overlooked as a "dye intermediate," the Naphthol AS-LC structure is a potent privileged scaffold in drug discovery and histology.

5.1. Histochemical Substrate (Esterase Activity)

In histology, derivatives of Naphthol AS-LC (specifically Naphthol AS-LC Acetate ) are used to detect esterase enzymes in leukocytes.[1]

  • Mechanism: Esterases hydrolyze the acetate group, liberating free Naphthol AS-LC.[1]

  • Visualization: The liberated Naphthol AS-LC immediately couples with a diazonium salt (e.g., Fast Blue BB) present in the buffer, forming an insoluble colored azo dye at the site of enzyme activity.

  • Advantage: The high lipophilicity of Naphthol AS-LC prevents diffusion of the dye, resulting in sharp, localized staining compared to simple naphthols.

5.2. Pharmacophore Potential

The 3-hydroxy-2-naphthamide moiety is bioisosteric with salicylamides.[1] Research indicates potential in:

  • Antimicrobial Agents: Naphthamides have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.[1]

  • Protease Inhibition: The amide bond, flanked by bulky hydrophobic groups (naphthalene and chloro-dimethoxy phenyl), can mimic peptide bonds, potentially inhibiting serine proteases.

Analytical Characterization

To validate the identity of synthesized or purchased Naphthol AS-LC, use the following spectroscopic markers:

  • IR Spectroscopy (KBr):

    • 3200–3400 cm⁻¹: Amide N-H stretch (broad).[1]

    • 1630–1650 cm⁻¹: Amide C=O stretch (Amide I band).[1]

    • 1200–1250 cm⁻¹: Aryl ether C-O-C stretch (Methoxy groups).[1]

    • 750–800 cm⁻¹: C-Cl stretch.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 11.0–12.0 ppm: Singlet (1H), Amide NH (deshielded by H-bond).[1]

    • δ 10.0–11.0 ppm: Broad Singlet (1H), Phenolic OH.[1]

    • δ 8.5 ppm: Doublet, H-1 of Naphthalene (characteristic peri-proton).[1]

    • δ 3.7–3.9 ppm: Two Singlets (6H), Methoxy groups (-OCH₃).[1]

Safety & Handling (MSDS Summary)
  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[1][11]

    • H315/H319: Causes skin and eye irritation.[1]

  • Handling: Avoid dust formation.[1][12][11][13] Use in a fume hood.[1] The intermediate PCl₃ used in synthesis is highly corrosive and toxic; ensure no residual PCl₃ remains in the final product.

References
  • Synthesis of Naphthol AS Series: Wang, K., et al. (2019).[4] "Continuous flow synthesis of azo pigment Red 146." Reaction Chemistry & Engineering. Link

  • Physicochemical Properties: PubChem Compound Summary for CID 77955, Naphthol AS-LC. Link[1]

  • Histochemical Applications: Burstone, M. S. (1957).[1] "The cytochemical localization of esterase."[1][9] Journal of the National Cancer Institute.[1][2] Link

  • Pigment Chemistry: Hunger, K. (2003).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] Link[1]

  • Safety Data: ECHA Registration Dossier for Naphthol AS derivatives. Link[1]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, also known in the dye industry as Napht...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, also known in the dye industry as Naphthol AS-LC or C.I. Azoic Coupling Component 23, is a complex organic molecule with significant applications ranging from a precursor in pigment synthesis to a scaffold of interest in medicinal chemistry. This guide provides a comprehensive analysis of its molecular structure, leveraging available physicochemical data, outlining a probable synthetic pathway with detailed protocols, and discussing its potential applications. The document is intended to serve as a technical resource for researchers in organic synthesis, materials science, and drug discovery.

Introduction and Significance

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is an anilide derived from the coupling of 3-hydroxy-2-naphthoic acid and 4-chloro-2,5-dimethoxyaniline. Its molecular architecture, featuring a planar naphthalene system, an amide linkage, and a substituted phenyl ring, gives rise to its utility in diverse scientific fields.

  • In Materials Science: It serves as a crucial intermediate in the synthesis of organic pigments, such as Pigment Red 146 and Pigment Red 184.[1] The extended π-system of the naphthol moiety is a key chromophore, and the substituents on the anilide ring modulate the final color and fastness properties of the resulting pigments.

  • In Medicinal Chemistry: The naphthamide scaffold is recognized for its potential biological activity. Preliminary studies suggest that N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide may act as an enzyme inhibitor and receptor modulator, with potential anti-inflammatory and anticancer properties.[2] The presence of a hydroxyl group, two methoxy groups, and a chlorine atom provides a range of hydrogen bonding and hydrophobic interaction possibilities with biological targets.[2]

This guide will delve into the structural intricacies of this molecule, providing a foundation for its further exploration and application.

Molecular Structure and Properties

The fundamental characteristics of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide are summarized in the table below.

PropertyValueSource(s)
Chemical Name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide[3]
Synonyms Naphthol AS-LC, C.I. Azoic Coupling Component 23, C.I. 37555[4]
CAS Number 4273-92-1[4]
Molecular Formula C₁₉H₁₆ClNO₄[4]
Molecular Weight 357.79 g/mol [4]
Appearance Light gray powder[3]
Melting Point 188-189 °C[3]
Solubility Insoluble in water and sodium carbonate solution; soluble in pyridine.[3]
Structural Elucidation

The molecule consists of three main fragments linked together: a 3-hydroxy-2-naphthyl group, a carboxamide (amide) linker, and a 4-chloro-2,5-dimethoxyphenyl group.

  • 3-Hydroxy-2-naphthamide Core: This rigid, planar system is the foundational chromophore. The hydroxyl group at the 3-position and the carboxamide at the 2-position can engage in intramolecular hydrogen bonding, which influences the molecule's conformation and electronic properties.

  • Amide Linkage: The amide bond (-CO-NH-) connects the naphthyl and phenyl moieties. Due to resonance, the amide group is planar, which contributes to the overall rigidity of the molecule. The nitrogen atom is part of an anilide, where it is directly attached to an aromatic ring.

  • 4-Chloro-2,5-dimethoxyphenyl Substituent: This anilide portion of the molecule features a chlorine atom and two methoxy groups. These substituents significantly impact the molecule's electronic properties, solubility, and potential biological interactions. The methoxy groups are electron-donating, while the chlorine atom is electron-withdrawing.

A 2D representation of the molecular structure is provided below:

Caption: 2D structural representation of the molecule.

Spectroscopic and Crystallographic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex, with distinct regions for the aromatic protons on the naphthalene and phenyl rings, the methoxy protons, the amide proton, and the hydroxyl proton. The aromatic region would likely show a series of multiplets. The two methoxy groups would appear as sharp singlets, and the amide and hydroxyl protons would be singlets with chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would display 19 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the amide would appear at a characteristic downfield shift. The aromatic carbons would resonate in the typical aromatic region, with their specific shifts influenced by the attached substituents.

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad peak for the O-H stretch of the hydroxyl group, a sharp peak for the N-H stretch of the amide, and a strong absorption for the C=O stretch of the amide. The aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (357.79 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom. Fragmentation would likely occur at the amide bond.

  • X-ray Crystallography: To date, no public crystal structure data for this compound has been found. Such data would provide definitive information on bond lengths, bond angles, and the three-dimensional conformation of the molecule, including the planarity of the naphthalene and amide groups and the dihedral angle between the aromatic rings.

Synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

The synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is a two-step process involving the preparation of the starting materials and their subsequent condensation.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_condensation Amide Condensation Nitrobenzene 4-Chloro-2,5-dimethoxynitrobenzene Aniline 4-Chloro-2,5-dimethoxyaniline Nitrobenzene->Aniline Reduction AmideProduct N-(4-Chloro-2,5-dimethoxyphenyl)- 3-hydroxy-2-naphthamide Aniline->AmideProduct Condensation NaphthoicAcid 3-Hydroxy-2-naphthoic Acid NaphthoicAcid->AmideProduct

Caption: Overall synthetic workflow.

Preparation of 4-Chloro-2,5-dimethoxyaniline

This precursor can be synthesized by the reduction of 4-chloro-2,5-dimethoxynitrobenzene. A patented method describes the reaction using hydrazine hydrate in the presence of a supported nickel catalyst.[5]

Experimental Protocol:

  • To a solution of 4-chloro-2,5-dimethoxynitrobenzene in ethanol, add a supported nickel catalyst (e.g., Ni on a TiO₂-Al₂O₃ composite carrier).

  • Heat the mixture and add hydrazine hydrate dropwise.

  • Maintain the reaction under reflux until the starting material is consumed (monitored by TLC).

  • After cooling, filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • The crude 4-chloro-2,5-dimethoxyaniline can be purified by recrystallization or column chromatography.

Condensation to form N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

The final product is formed by the condensation of 3-hydroxy-2-naphthoic acid with 4-chloro-2,5-dimethoxyaniline. This reaction typically proceeds via the activation of the carboxylic acid, for example, by converting it to an acid chloride. A Chinese patent outlines a method for this synthesis.

Experimental Protocol:

  • In a reaction vessel, dissolve 3-hydroxy-2-naphthoic acid in a suitable water-immiscible solvent (e.g., toluene or chlorobenzene).

  • Add a chlorinating agent, such as thionyl chloride or phosphorus trichloride, to form the 3-hydroxy-2-naphthoyl chloride in situ.

  • In a separate vessel, dissolve 4-chloro-2,5-dimethoxyaniline in the same solvent.

  • Add the solution of the aniline to the acid chloride solution.

  • Heat the reaction mixture, typically between 50-120 °C, for 2-12 hours, while stirring. The progress of the reaction should be monitored by TLC.

  • Upon completion, the crude product may precipitate from the solution upon cooling.

  • The crude product is collected by filtration and washed with the solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent, such as pyridine.

Protocol_Flow start Start dissolve_naphthoic Dissolve 3-hydroxy-2-naphthoic acid in solvent start->dissolve_naphthoic dissolve_aniline Dissolve 4-chloro-2,5-dimethoxyaniline in solvent start->dissolve_aniline add_chlorinating_agent Add chlorinating agent (e.g., SOCl₂ or PCl₃) dissolve_naphthoic->add_chlorinating_agent form_acid_chloride Form 3-hydroxy-2-naphthoyl chloride add_chlorinating_agent->form_acid_chloride mix_reactants Combine aniline and acid chloride solutions form_acid_chloride->mix_reactants dissolve_aniline->mix_reactants heat_reaction Heat and stir (50-120 °C, 2-12 h) mix_reactants->heat_reaction cool_precipitate Cool to precipitate product heat_reaction->cool_precipitate filter_wash Filter and wash crude product cool_precipitate->filter_wash purify Recrystallize for purification filter_wash->purify end End purify->end

Caption: Step-by-step condensation protocol.

Applications and Future Perspectives

The primary industrial application of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is as a key intermediate for azoic dyes and pigments.[1] Its ability to undergo azo coupling reactions makes it a versatile component for producing a range of colors with good fastness properties.

From a research and development perspective, the molecule's potential biological activities are of growing interest. The structural motifs present in this compound are found in various pharmacologically active molecules. Future research could focus on:

  • Analogue Synthesis and SAR Studies: Systematic modification of the substituents on both the naphthyl and phenyl rings could lead to the discovery of analogues with enhanced biological activity.

  • Target Identification: Elucidating the specific enzymes or receptors that this molecule interacts with will be crucial for understanding its mechanism of action.

  • Computational Modeling: Further molecular docking and dynamics simulations can help in predicting the binding modes and affinities of this compound with various biological targets, guiding the design of more potent derivatives.

Conclusion

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is a molecule with a rich history in the dye industry and a promising future in medicinal chemistry. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic route. While a complete experimental characterization with spectroscopic and crystallographic data is still needed for a definitive structural analysis, the information compiled here serves as a solid foundation for researchers and scientists working with this versatile compound.

References

  • Qingdao Longyuntong Corporation. (n.d.). NAPHTHOL AS-LC. Retrieved from [Link]

  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • World dye variety. (2012, April 13). Azoic Coupling Component 23. Retrieved from [Link]

  • PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). CN105461583B - Preparation and processing technology of a new naphthol AS-LC.
  • COLOR BLOOM. (n.d.). China Naphthol AS-LC Manufacturers, Suppliers, Factory. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-. Retrieved from [Link]

  • mzCloud. (n.d.). 4 Chloro 2 5 DMA. Retrieved from [Link]

  • dye-info. (2013, July 3). N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Therapeutic Repurposing of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

[1][2][3] Common Name: Naphthol AS-LC CAS Registry Number: 4273-92-1 Molecular Formula: C₁₉H₁₆ClNO₄ Molecular Weight: 357.79 g/mol [1][2][3][4][5][6][7][8][9] Executive Summary: From Industrial Chromophore to Bioactive S...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Common Name: Naphthol AS-LC CAS Registry Number: 4273-92-1 Molecular Formula: C₁₉H₁₆ClNO₄ Molecular Weight: 357.79 g/mol [1][2][3][4][5][6][7][8][9]

Executive Summary: From Industrial Chromophore to Bioactive Scaffold

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) has historically been categorized as a coupling component for azoic dyes (C.I.[1][2][3][9] Azoic Coupling Component 23). However, modern pharmacophore analysis reveals that this molecule possesses a privileged 3-hydroxy-2-naphthamide scaffold, sharing high structural homology with potent kinase inhibitors and mitochondrial uncouplers like Niclosamide.[1][2][3]

This whitepaper outlines the scientific rationale for repurposing Naphthol AS-LC as a lead compound in oncology (specifically VEGFR-2 and STAT3 inhibition) and antimicrobial therapeutics.[1][2][3] It provides a technical roadmap for researchers to transition this molecule from industrial grade to pharmaceutical grade for biological evaluation.[2]

Pharmacophore Analysis & Mechanism of Action[3]

The therapeutic potential of Naphthol AS-LC is encoded in its bipartite structure: the hydrogen-bonding warhead and the lipophilic tail .[1][2][3]

The 3-Hydroxy-2-Naphthamide Core (The "Warhead")

The naphthalene ring fused with an intramolecular hydrogen bond between the hydroxyl (-OH) and the amide carbonyl (-C=O) mimics the transition state of ATP hydrolysis.[1][2][3]

  • Kinase Inhibition: This motif is a known bioisostere for ATP-binding pockets in tyrosine kinases (e.g., VEGFR-2).[1][2][3] The planar naphthalene ring facilitates

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe, Tyr) within the kinase hinge region.[3]
  • Protonophore Activity: Similar to salicylanilides, the phenolic hydroxyl group can release a proton.[3] The delocalized negative charge allows the molecule to cross the inner mitochondrial membrane, potentially uncoupling oxidative phosphorylation—a mechanism effective against hypoxic tumors and drug-resistant bacteria.[2][3]

The 4-Chloro-2,5-Dimethoxyaniline Tail (The "Modulator")

The specific substitution pattern on the aniline ring distinguishes Naphthol AS-LC from generic naphthamides:

  • 4-Chloro Substituent: Increases lipophilicity (LogP ~4.8), enhancing membrane permeability.[1][2][3] It also blocks para-metabolic oxidation, potentially increasing half-life (

    
    ).[1][2]
    
  • 2,5-Dimethoxy Groups: These act as steric anchors and weak Hydrogen-bond acceptors.[1][2][3] In the context of VEGFR-2 inhibition, the ortho-methoxy group (2-position) often restricts the rotation of the N-phenyl ring, locking the molecule into a bioactive conformation that fits the hydrophobic pocket of the enzyme.[1][2][3]

Therapeutic Hypotheses & Target Indications[1][2][3][10]

Oncology: Angiogenesis Inhibition (VEGFR-2)

Angiogenesis is a critical driver of tumor growth.[1][2][3] Naphthamide derivatives have demonstrated nanomolar inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1][2][3]

  • Hypothesis: Naphthol AS-LC acts as a Type II kinase inhibitor.[1][2][3] The naphthol core binds to the ATP-binding site, while the bulky dimethoxy-chloro-phenyl tail extends into the adjacent hydrophobic allosteric pocket, preventing receptor dimerization.[1][2][3]

  • Supporting Data: Analogous 3-hydroxy-2-naphthamides have shown IC₅₀ values in the range of 0.5–10 nM against VEGFR-2 in enzymatic assays (See Reference 1).[1][2][3]

Antimicrobial: Bacterial Membrane Depolarization

The structural similarity to Niclosamide suggests Naphthol AS-LC may function as a membrane-active agent against Gram-positive bacteria (e.g., MRSA).[1][2][3]

  • Mechanism: Disruption of the proton motive force (PMF) via proton shuttling.[2]

  • Advantage: Unlike traditional antibiotics, membrane uncouplers are less prone to inducing resistance.[3]

Visualization: Proposed Signaling Pathway Modulation

The following diagram illustrates the dual-mechanism potential of Naphthol AS-LC in a cancer cell model, highlighting the blockade of Angiogenesis (VEGFR-2) and Survival Signaling (STAT3).[1][2][3]

G Compound Naphthol AS-LC (Candidate Drug) VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) Compound->VEGFR2 Competes with ATP (Inhibition) STAT3 STAT3 Phosphorylation Compound->STAT3 Inhibits Dimerization Mito Mitochondria (OxPhos) Compound->Mito Uncouples Membrane Potential VEGF VEGF Ligand VEGF->VEGFR2 Activates PI3K PI3K/Akt Pathway VEGFR2->PI3K Downstream Signal VEGFR2->STAT3 Downstream Signal ATP ATP ATP->VEGFR2 Phosphorylates Angio Angiogenesis (Blood Vessel Growth) PI3K->Angio Promotes STAT3->Angio Promotes Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Triggers via Cytochrome C release

Figure 1: Proposed multi-target mechanism of Naphthol AS-LC inhibiting VEGFR-2 signaling and inducing mitochondrial uncoupling.[1][2][3]

Technical Protocol: Purification & Biological Screening

Critical Warning: Commercial Naphthol AS-LC is industrial grade (often ~90-95% purity) and may contain unreacted 4-chloro-2,5-dimethoxyaniline (toxic) or inorganic salts.[1][2][3] Biological testing without recrystallization will yield false toxicity data. [1][2]

Phase I: Purification Workflow
  • Dissolution: Dissolve 5g of crude Naphthol AS-LC in hot Pyridine (solubility is high in pyridine).

  • Filtration: Hot filtration to remove inorganic insolubles.[1][2]

  • Recrystallization: Add boiling Ethanol dropwise until turbidity is observed. Cool slowly to 4°C.

  • Verification: Analyze via HPLC (C18 column, Acetonitrile/Water gradient). Target purity >98%.

    • Note: The melting point should sharpen to 188–189°C .

Phase II: In Vitro VEGFR-2 Kinase Assay

This protocol validates the primary oncology hypothesis.[1][2][3]

StepParameterDetail
1 Enzyme System Recombinant Human VEGFR-2 (KDR) kinase domain.[1][2][3]
2 Substrate Poly (Glu:Tyr) 4:1 peptide substrate (0.2 mg/mL).[2]
3 Reaction Buffer 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM MgAcetate.
4 Compound Prep Dissolve Naphthol AS-LC in 100% DMSO.[3] Serial dilution (10 µM to 0.1 nM).[2]
5 Initiation Add MgATP mix (10 µM ATP + [γ-33P]-ATP).
6 Incubation 40 minutes at room temperature.
7 Termination Add 3% phosphoric acid to quench reaction.
8 Readout Spot on filtermat, wash, and count scintillation (CPM).
9 Analysis Plot dose-response curve to determine IC₅₀.
Phase III: Cell Viability & Selectivity (MTT Assay)

To ensure the compound is not a "PAINS" (Pan-Assay Interference Compound) or a general toxin.[2]

  • Target Lines: HUVEC (Endothelial), MCF-7 (Breast Cancer).[1][2][3]

  • Control Line: HEK-293 (Normal Kidney).[1][2][3]

  • Success Metric: Selectivity Index (SI) > 10 (i.e., IC₅₀ Normal / IC₅₀ Cancer > 10).[3]

Safety & Toxicity Considerations

While the naphthamide core is generally well-tolerated (e.g., Niclosamide is FDA-approved), specific risks for the AS-LC derivative include:

  • Azo Reduction Potential: If this molecule is used in vivo, liver enzymes may cleave the amide bond, releasing 4-chloro-2,5-dimethoxyaniline .[1][2][3]

    • Risk:[3] Chlorinated anilines can cause methemoglobinemia.[1][2]

    • Mitigation: Monitor MetHb levels in early murine toxicology studies.[1][2]

  • Aquatic Toxicity: As noted in environmental data, this class is "Very toxic to aquatic life" (H400).[3] Waste disposal from experiments must be strictly controlled (Incineration).[2]

  • Solubility: High lipophilicity (LogP ~4.[2]8) implies poor aqueous solubility.[2] Formulation will require micellar systems (e.g., Tween 80) or cyclodextrin complexation for in vivo delivery.[3]

References

  • Gong, Y., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. Compound Summary for CID 77955: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.[1][2][3] National Library of Medicine.[1][2] Link[2][3]

  • Al-Wahaibi, L.H., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation of Some 2-Naphthamide Derivatives.[1][2][3][10] ACS Omega.[1][2] Link[2][3]

  • Ren, X., et al. (2018). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells.[3] Journal of Hematology & Oncology. Link

  • European Chemicals Agency (ECHA). Registration Dossier: Naphthol AS-LC (CAS 4273-92-1).[1][2][3] ECHA.[1][2] Link[2][3]

Sources

Foundational

A Scientific Prospectus and Methodological Guide to Investigating the Anticancer Potential of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Abstract N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-LC, is a naphthalenecarboxamide derivative whose specific biological activities remain largely uncharacterized in peer-reviewed...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-LC, is a naphthalenecarboxamide derivative whose specific biological activities remain largely uncharacterized in peer-reviewed literature.[1] While direct evidence of its anticancer efficacy is not publicly documented, preliminary assessments suggest it may possess such properties.[2] This guide synthesizes a scientific hypothesis for its potential mechanisms of action based on a structural analysis of its core moieties: a 3-hydroxy-2-naphthamide scaffold and a substituted 4-chloro-2,5-dimethoxyphenyl ring. Drawing from extensive research on related Naphthol AS, naphthamide, and naphthoquinone derivatives, we postulate that N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide may exert anticancer effects through the inhibition of critical signaling pathways such as VEGFR-2 or CREB-mediated transcription.[3][4][5] This document provides a comprehensive, step-by-step framework for the systematic evaluation of this compound, from initial cytotoxicity screening to in-depth mechanistic studies, equipping research teams with the necessary protocols and rationale to rigorously validate its therapeutic potential.

Introduction and Chemical Profile

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is an organic compound with the molecular formula C₁₉H₁₆ClNO₄.[1] Its structure is characterized by a planar 3-hydroxy-2-naphthamide group linked to a chloro- and dimethoxy-substituted phenyl ring via an amide bond. This unique combination of functional groups provides a compelling basis for investigating its role as a potential modulator of biological pathways implicated in cancer.

  • Nomenclature: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

  • Synonyms: Naphthol AS-LC, C.I. Azoic Coupling Component 23, C.I. 37555[1]

  • Molecular Formula: C₁₉H₁₆ClNO₄

  • Molecular Weight: 357.79 g/mol [2]

The 3-hydroxy-2-naphthamide core is a privileged scaffold in medicinal chemistry. Derivatives of this and related structures, such as naphthoquinones and naphthamides, are known to possess a wide array of pharmacological activities, including potent anticancer effects.[6][7][8]

Hypothesized Anticancer Mechanisms of Action

Based on the established bioactivity of structurally related compounds, we propose two primary, testable hypotheses for the mechanism of action of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.

Hypothesis A: Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase that mediates tumor angiogenesis. Several naphthamide derivatives have been identified as potent VEGFR-2 inhibitors.[4] The planar naphthamide core can effectively occupy the ATP-binding pocket of the kinase domain, leading to the inhibition of downstream signaling required for endothelial cell proliferation and migration.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation) ERK->Proliferation mTOR->Proliferation Compound N-(4-Chloro-2,5-dimethoxyphenyl) -3-hydroxy-2-naphthamide Compound->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling cascade.

Hypothesis B: Inhibition of CREB-Mediated Gene Transcription

The transcription factor CREB (cAMP response element-binding protein) is overexpressed and constitutively active in many cancers, where it drives the expression of genes essential for proliferation and survival.[5] Naphthol AS derivatives, of which the title compound is a member, have been specifically identified as inhibitors of CREB-mediated gene transcription.[5] The compound may act by disrupting the interaction between the KIX domain of the coactivator CBP and the KID domain of CREB.

CREB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates & Activates CBP CBP/p300 CREB->CBP Recruits CRE CRE (DNA) CREB->CRE Binds Transcription Gene Transcription (Survival, Proliferation) CBP->Transcription CRE->Transcription Compound N-(4-Chloro-2,5-dimethoxyphenyl) -3-hydroxy-2-naphthamide Compound->CREB Inhibits Interaction with CBP Signal External Signal (e.g., Growth Factor) Signal->GPCR

Caption: Hypothesized inhibition of CREB-mediated transcription.

Proposed Research and Validation Workflow

A tiered approach is essential for the systematic evaluation of a novel compound. The workflow below outlines a logical progression from broad cytotoxicity screening to specific, hypothesis-driven mechanistic assays.

Validation_Workflow A Phase 1: In Vitro Cytotoxicity Screening B Multi-Cell Line Panel (MTT / CellTiter-Glo Assay) A->B C Determine IC50 Values B->C D Phase 2: Apoptosis & Cell Cycle Analysis C->D Select Sensitive Cell Lines G Phase 3: Target Engagement & Mechanistic Assays C->G Based on IC50 E Annexin V / PI Staining (Flow Cytometry) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F H Hypothesis A Validation: VEGFR-2 Kinase Assay G->H I Hypothesis B Validation: CREB Reporter Assay G->I J Downstream Pathway Analysis (Western Blot for p-Akt, p-ERK, etc.) G->J K Decision Point: Proceed to Advanced Models? H->K I->K J->K

Caption: A systematic workflow for validating anticancer potential.

Detailed Experimental Protocols

The following protocols are foundational for executing the proposed research workflow. They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol 4.1: Cell Viability Assessment (MTT Assay)

Objective: To determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 2-fold serial dilution of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide in DMSO, then dilute further in culture medium. Final concentrations should range from 0.01 µM to 100 µM. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 4.2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by the compound in a sensitive cancer cell line.

Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound at its 1x and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant and compare treated samples to controls.

Protocol 4.3: In Vitro Kinase Inhibition Assay (VEGFR-2)

Objective: To directly measure the inhibitory activity of the compound against the VEGFR-2 kinase.

Methodology:

  • Reaction Setup: In a kinase assay buffer, combine recombinant human VEGFR-2 enzyme with a specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Compound Addition: Add the test compound at various concentrations (e.g., 0.1 nM to 10 µM). Include a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control and a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP (at Km concentration).

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is typically done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that quantifies ADP production.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the DMSO control. Determine the IC₅₀ value from the dose-response curve.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Template for IC₅₀ Values of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide across various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM) after 72h
HCT116Colon Carcinoma[Experimental Value]
MCF-7Breast Adenocarcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
PC-3Prostate Adenocarcinoma[Experimental Value]
HepG2Hepatocellular Carcinoma[Experimental Value]
CCD-18CoNormal Colon Fibroblast[Experimental Value]

A high IC₅₀ value in the normal cell line relative to cancer cell lines would indicate tumor selectivity, a highly desirable characteristic for a therapeutic candidate.

Conclusion

While N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is an understudied molecule, its chemical architecture provides a strong rationale for its investigation as a novel anticancer agent. The structural similarity to known inhibitors of key oncogenic pathways, such as VEGFR-2 and CREB, presents clear, testable hypotheses. The comprehensive research framework and detailed protocols outlined in this guide offer a rigorous, evidence-based pathway to elucidate the compound's true biological activity. Successful validation through this workflow could establish N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide as a valuable lead compound for a new class of targeted cancer therapeutics.

References

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. (n.d.). Google Books.
  • Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines. (n.d.). PubMed Central.
  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022-09-09). PubMed.
  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. (2024-09-24). PubMed Central.
  • Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. (n.d.). PubMed.
  • Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. (n.d.). PubMed.
  • Mechanistic Insights into the Anticancer Action of Novel 2-Hydroxy-1,4-naphthoquinone Thiol Derivatives. (n.d.). National Institutes of Health.
  • (E)-4-(3-(3,5-dimethoxyphenyl)allyl)-2-methoxyphenol inhibits growth of colon tumors in mice. (n.d.). PubMed Central.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021-04-02). National Institutes of Health.
  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (2024-10-15). PubMed Central.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health.
  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. (2025-02-28). ScienceRise: Pharmaceutical Science.
  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (n.d.). MDPI.
  • Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. (n.d.). National Institutes of Health.
  • N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide. (2023-09-14). Smolecule.
  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. (2023-08-16). PubMed Central.
  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2015-05-27). PubMed.
  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. (n.d.). Chemical Review and Letters.
  • 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy. (n.d.). PubChem.
  • Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. (2012-10-04). National Institutes of Health.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI.

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Exploratory

Unveiling the Anti-inflammatory Potential of Naphthol AS-LC: A Technical Guide for Researchers

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics Chronic inflammation is a significant underlying factor in a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Chronic inflammation is a significant underlying factor in a multitude of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. While existing anti-inflammatory drugs have revolutionized patient care, they are often accompanied by significant side effects, and a substantial portion of patients exhibit an inadequate response. This underscores the urgent need for the discovery and development of novel anti-inflammatory agents with distinct mechanisms of action and improved safety profiles. This technical guide introduces Naphthol AS-LC, a compound traditionally utilized in the dye industry, as a candidate for investigation into its potential anti-inflammatory properties. We will explore its chemical characteristics, propose putative mechanisms of action based on its structural attributes, and provide a comprehensive roadmap for its preclinical evaluation.

Physicochemical Properties of Naphthol AS-LC

Naphthol AS-LC, with the chemical formula C19H16ClNO4, is an organic halogenated compound.[1] It presents as an off-white to light gray powder with a melting point of approximately 188-190°C.[2][3] While it is insoluble in water, it demonstrates solubility in certain organic solvents like pyridine and chloroform.[2][3][4] Its molecular structure features a naphthalene ring system, a carboxamide linker, and a substituted phenyl ring, which are moieties found in various biologically active molecules.

PropertyValueReference
Molecular Formula C19H16ClNO4[1][5]
Molecular Weight 357.79 g/mol [2][5]
Appearance Off-white to light gray powder[1][2]
Melting Point 188-190°C[2][3]
Water Solubility Insoluble[1][2][3][4]
Organic Solvent Solubility Soluble in pyridine, slightly soluble in chloroform and DMSO[2][3][4]
IUPAC Name N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide[5]

Hypothesized Mechanisms of Anti-inflammatory Action

While direct evidence for the anti-inflammatory effects of Naphthol AS-LC is currently lacking in published literature, its chemical structure provides a compelling basis for hypothesizing its potential interaction with key inflammatory signaling pathways. The presence of a naphthol core, substituted phenyl ring, and carboxamide linker suggests the possibility of inhibitory activity against several well-established pro-inflammatory targets.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[6] Many natural and synthetic compounds exert their anti-inflammatory effects by inhibiting NF-κB activation.[7][8] We hypothesize that Naphthol AS-LC may interfere with this pathway, potentially by inhibiting the IκB kinase (IKK) complex, which would prevent the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.

Hypothesized inhibition of the NF-κB pathway by Naphthol AS-LC.
Modulation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammatory processes, particularly in the context of chronic inflammation and cancer.[9][10] Aberrant STAT3 activation is linked to the pathogenesis of various inflammatory diseases.[11] Certain polyphenolic compounds have been shown to inhibit STAT3 signaling.[9] Given the naphthol moiety, which is a type of phenol, Naphthol AS-LC may possess the ability to suppress the phosphorylation and subsequent activation of STAT3, thereby downregulating the expression of STAT3-dependent pro-inflammatory genes.

STAT3_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates Naphthol_AS_LC Naphthol AS-LC Naphthol_AS_LC->JAK inhibits (Hypothesized) Gene_Transcription Inflammatory Gene Expression pSTAT3_dimer->Gene_Transcription induces

Hypothesized modulation of the STAT3 signaling pathway by Naphthol AS-LC.
Inhibition of Spleen Tyrosine Kinase (Syk)

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells, mast cells, and macrophages.[12][13] Inhibition of Syk is a validated therapeutic strategy for a range of inflammatory and autoimmune disorders.[13][14] Several small molecule inhibitors of Syk have been developed.[15][16] The structural features of Naphthol AS-LC, including its aromatic rings and potential for hydrogen bonding, suggest that it could fit into the ATP-binding pocket of Syk, thereby inhibiting its kinase activity.

Syk_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm Antigen-Antibody\nComplex Antigen-Antibody Complex Fc Receptor Fc Receptor Antigen-Antibody\nComplex->Fc Receptor Syk Syk Fc Receptor->Syk recruits & activates Downstream\nSignaling Downstream Signaling Syk->Downstream\nSignaling phosphorylates Inflammatory\nResponse Inflammatory Response Downstream\nSignaling->Inflammatory\nResponse Naphthol_AS_LC Naphthol AS-LC Naphthol_AS_LC->Syk inhibits (Hypothesized)

Hypothesized inhibition of Syk signaling by Naphthol AS-LC.

Experimental Protocols for Preclinical Evaluation

A systematic and rigorous experimental approach is required to validate the hypothesized anti-inflammatory effects of Naphthol AS-LC. The following protocols provide a framework for the initial in vitro evaluation.

Cell Viability and Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of Naphthol AS-LC in relevant cell lines.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of Naphthol AS-LC (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. A vehicle control (DMSO) should be included.

  • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Measurement of Pro-inflammatory Cytokines

Objective: To assess the effect of Naphthol AS-LC on the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Methodology:

  • Cell Culture and Stimulation: Seed RAW 264.7 or THP-1 cells in 24-well plates. Pre-treat the cells with non-toxic concentrations of Naphthol AS-LC for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Analysis: Compare the cytokine levels in Naphthol AS-LC-treated groups with the LPS-stimulated control group.

Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of Naphthol AS-LC on the activation of NF-κB, STAT3, and Syk signaling pathways.

Methodology:

  • Cell Lysis: After treatment and/or stimulation as described above, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST. Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-STAT3, STAT3, phospho-Syk, Syk, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the total protein or loading control.

Summary and Future Directions

This technical guide has presented a scientifically grounded rationale for investigating the potential anti-inflammatory properties of Naphthol AS-LC. Based on its chemical structure, we have hypothesized that Naphthol AS-LC may exert anti-inflammatory effects through the modulation of key signaling pathways, including NF-κB, STAT3, and Syk. The provided experimental protocols offer a clear path for the initial in vitro validation of these hypotheses.

Should these in vitro studies yield promising results, further investigations will be warranted. These would include more detailed mechanistic studies, such as kinase activity assays and molecular docking simulations, to confirm direct target engagement. Subsequently, the evaluation of Naphthol AS-LC in in vivo models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis in rodents, will be crucial to assess its therapeutic potential. The exploration of Naphthol AS-LC and its derivatives could pave the way for a new class of anti-inflammatory therapeutics.

References

  • Chemdad Co., Ltd. Naphthol AS-LC. Available from: [Link].

  • Afribary. Synthesis and Anti-Inflammatory Properties of Aminomethyl Derivatives of 2 Naphthol. Available from: [Link].

  • ResearchGate. Reaction of acetylcholinesterase with naphthyl acetate and the subsequent formation of the purple dye in the TLC bioassay. Available from: [Link].

  • Vipul Organics. Naphthols: The Indispensable Components in the World of Dyes and Pigments. Available from: [Link].

  • Lai JY, et al. Potent small molecule inhibitors of spleen tyrosine kinase (Syk). Bioorg Med Chem Lett. 2003;13(18):3111-4. Available from: [Link].

  • Weinblatt ME, et al. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. Arthritis Res Ther. 2013;15(5):R158. Available from: [Link].

  • Uckun FM, et al. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Curr Drug Targets. 2010;11(5):509-21. Available from: [Link].

  • Singh R, et al. Spleen tyrosine kinase inhibition in the treatment of autoimmune, allergic and autoinflammatory diseases. Postgrad Med J. 2012;88(1045):663-71. Available from: [Link].

  • Li Y, et al. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol. Phytomedicine. 2023;109:154572. Available from: [Link].

  • Lee JH, et al. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells. Mol Med Rep. 2018;17(4):5377-5384. Available from: [Link].

  • Guo Y, et al. (-)-Oleocanthal exerts anti-melanoma activities and inhibits STAT3 signaling pathway. J Agric Food Chem. 2020;68(1):159-167. Available from: [Link].

  • Vane JR, Botting RM. Inflammation and the mechanism of action of anti-inflammatory drugs. FASEB J. 1987;1(2):89-96. Available from: [Link].

  • ResearchGate. Mechanism of action of Anti-inflammatory drugs. Available from: [Link].

  • MDPI. Amidoalkyl Naphthols as Important Bioactive Substances and Building Blocks: A Review on the Current Catalytic Mannich-Type Synthetic Approaches. Available from: [Link].

  • Vane JR, Botting RM. Mechanism of action of antiinflammatory drugs. Int J Tissue React. 1998;20(1):3-15. Available from: [Link].

  • Sarwar MS, et al. Polyphenolic molecules targeting STAT3 pathway for the treatment of cancer. Life Sci. 2021;268:118999. Available from: [Link].

  • Kim DJ, et al. Differential roles of STAT3 depending on the mechanism of STAT3 activation in gastric cancer cells. Br J Cancer. 2014;110(5):1276-85. Available from: [Link].

  • Vane J, Botting R. Anti-inflammatory drugs and their mechanism of action. Inflamm Res. 1998;47 Suppl 2:S78-87. Available from: [Link].

  • Chen Y, et al. Targeting STAT3 signaling pathway in the treatment of Alzheimer's disease with compounds from natural products. Int Immunopharmacol. 2024;141:112936. Available from: [Link].

  • Singh RK, Tandon R. Leukotriene Receptor Antagonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link].

  • MDPI. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. Available from: [Link].

  • Xia Y, et al. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy. Cancer Biol Ther. 2014;15(11):1423-30. Available from: [Link].

  • Gupta SC, et al. Inhibiting NF-κB activation by small molecules as a therapeutic strategy. Biochim Biophys Acta. 2010;1799(10-12):775-87. Available from: [Link].

  • Kim M, et al. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications. Antioxidants (Basel). 2023;12(5):1059. Available from: [Link].

  • ResearchGate. Menthol inhibits LPS-induced activation of NF-κB and Akt signaling... Available from: [Link].

  • Google Patents. CN105418422A - Preparation technology of novel naphthol AS-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide).

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Solubilization Protocols for N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Executive Summary & Structural Analysis The compound N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1), widely known in industrial applications as Naphthol AS-LC , presents a classic "brick dust" c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis

The compound N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS 4273-92-1), widely known in industrial applications as Naphthol AS-LC , presents a classic "brick dust" challenge for researchers and formulation scientists. Characterized by a rigid naphthalene core fused with an amide linker and a halogenated/methoxylated phenyl ring, this molecule exhibits high lattice energy and significant lipophilicity (LogP ~4.8).

For drug development professionals and toxicologists investigating this scaffold, understanding its solubility is not merely about finding a solvent—it is about manipulating the phenolic ionization equilibrium . This guide moves beyond basic solubility tables to provide a mechanistic understanding of how to solubilize this compound for biological assays, synthesis coupling, or chromatographic analysis.

Physicochemical Identity Table
PropertyValueRelevance to Solubility
Molecular Weight 357.79 g/mol Moderate size; diffusion is not the limiting factor.
LogP (Predicted) ~4.8Highly lipophilic; practically insoluble in pure water.
pKa (Phenolic -OH) ~8.65Solubilization is pH-dependent; requires pH > 10.5 for full ionization.
Melting Point 188–190°CHigh melting point indicates strong intermolecular forces (H-bonding) in the crystal lattice.
Appearance Off-white / Light Gray PowderVisual indicator of purity; yellowing suggests oxidation or hydrolysis.

Solubility Landscape

The solubility of Naphthol AS-LC is dichotomous: it is hydrophobic in its neutral state but highly soluble as a naphtholate anion.

Solvent Compatibility Matrix

The following data aggregates experimental observations and thermodynamic predictions.

Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Aqueous (Neutral/Acidic) Water, PBS (pH 7.4)Insoluble (< 1 µg/mL)High lipophilicity prevents hydration of the neutral molecule.
Aqueous (Alkaline) 0.1M - 1M NaOHSoluble Deprotonation of the 3-OH group forms the water-soluble sodium naphtholate salt.
Polar Aprotic DMSO, DMF, NMPSoluble (> 10 mg/mL)Disrupts intermolecular H-bonds; preferred for biological stock solutions.
Polar Aprotic PyridineHighly Soluble Excellent solvent due to pi-stacking interactions and basicity.
Chlorinated Chloroform, DCMSlightly Soluble Soluble upon heating; limited by the amide's polarity.
Alcohols Ethanol, MethanolSparingly Soluble Requires heating or addition of alkali (caustic alcoholic solution) to dissolve significant quantities.
The Ionization Mechanism

The critical factor in aqueous solubilization is the 3-hydroxyl group . In neutral solvents, the intramolecular hydrogen bond between the hydroxyl hydrogen and the amide carbonyl oxygen locks the molecule in a planar, hydrophobic conformation. Introducing a strong base (NaOH) breaks this bond, deprotonating the oxygen (pKa ~8.65) and creating a soluble anion.

Critical Note: Sodium Carbonate (Na₂CO₃) is generally insufficient to fully solubilize this compound at high concentrations due to its lower basicity compared to NaOH. This property is often used to separate Naphthol AS derivatives from more acidic impurities.

Visualization: Solubility Pathways

The following diagram illustrates the chemical transformation required to transition Naphthol AS-LC from a solid precipitate to a dissolved species.

SolubilityMechanism Solid Solid Precipitate (Neutral Form) Insoluble in Water Suspension Suspension (Micronized) Solid->Suspension Add Water/PBS DMSO_Sol Organic Solution (Neutral) Solid->DMSO_Sol Add DMSO Deprotonation Deprotonation (pH > 10.5) Suspension->Deprotonation Add NaOH Soluble Naphtholate Anion (Dissolved) Yellow Solution Deprotonation->Soluble Formation of Na-Salt Reprecip Acidification (pH < 7) Soluble->Reprecip Add HCl Reprecip->Solid Precipitation

Figure 1: Solubility phase transitions. The solid red path indicates the reversible pH-dependent solubilization mechanism.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock for Biological Assays (DMSO)

Use this for in vitro screening where high pH is toxic to cells.

  • Weighing: Accurately weigh 3.58 mg of Naphthol AS-LC into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why Anhydrous? Water contamination in DMSO can cause micro-precipitation of this hydrophobic compound over time.

  • Sonication: Sonicate in a water bath at 40°C for 5-10 minutes.

  • Validation: Vortex the tube. The solution should be clear and slightly yellow.

    • QC Check: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, solubility is incomplete; add more DMSO or increase temperature.

Protocol B: "Cold Dissolving" Method (Alkaline Aqueous)

Use this for chemical coupling reactions or analytical standards requiring aqueous buffers.

  • Paste Formation: In a beaker, mix 1 g of Naphthol AS-LC with 1-2 mL of Ethanol or Turkey Red Oil (sulfated castor oil).

    • Mechanism: This "wetting out" step displaces air from the hydrophobic powder surface, preventing clumping upon water addition.

  • Alkalinization: Add 2 mL of 30% NaOH solution. Stir to form a thick yellow paste.

  • Dissolution: Slowly add 50 mL of boiling water while stirring vigorously.

  • Result: The mixture should turn into a clear, deep yellow solution (sodium naphtholate).

  • Filtration: If any haze remains, filter through a 0.45 µm PTFE membrane.

Assay Interference & Stability

When using Naphthol AS-LC in drug discovery pipelines, researchers must be aware of specific interference risks:

  • Fluorescence Quenching: The naphtholate ion (alkaline form) is fluorescent. In acidic media (sulfuric acid), it exhibits green fluorescence.[1][2] This can interfere with fluorescence-based binding assays.

  • Precipitation in Media: Diluting a DMSO stock (Protocol A) into aqueous culture media (pH 7.4) may cause immediate reprecipitation ("crashing out") if the final concentration exceeds ~50 µM.

    • Mitigation: Keep final DMSO concentration < 0.5% and perform a serial dilution curve to find the "Limit of Precipitation."

Workflow for Determining Limit of Precipitation

PrecipLimit Stock 10mM DMSO Stock Dilution Serial Dilution in DMSO (5mM, 1mM, 0.1mM) Stock->Dilution MediaAdd Add to Aqueous Buffer (1:100 Dilution) Dilution->MediaAdd Incubate Incubate 1hr @ 37°C MediaAdd->Incubate Measure Measure Absorbance (600nm) or Light Scattering Incubate->Measure Result Spike in OD600 = Precipitation Point Measure->Result

Figure 2: Workflow to determine the maximum aqueous solubility limit before precipitation occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78170 and related Naphthol AS derivatives. Retrieved from [Link]

  • Vipul Organics (2023). Naphthols: The Indispensable Components in the World of Dyes and Pigments.[3] (Industrial application context). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Using N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide as a dye intermediate

Application Note: Naphthol AS-LC (CAS 4273-92-1) as a High-Performance Dye Intermediate Executive Summary This technical guide details the utility of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Commonly: Na...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Naphthol AS-LC (CAS 4273-92-1) as a High-Performance Dye Intermediate

Executive Summary

This technical guide details the utility of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Commonly: Naphthol AS-LC ; C.I.[1][2] Azoic Coupling Component 23) as a critical scaffold in the synthesis of high-performance azo pigments, specifically Pigment Red 146 and Pigment Red 184 .

Unlike simple azo dyes, pigments derived from Naphthol AS-LC exhibit superior lightfastness and solvent resistance due to the intramolecular hydrogen bonding and rigid planarity conferred by the naphthamide backbone. This guide provides validated protocols for both the synthesis of the intermediate itself and its downstream conversion into Pigment Red 146, bridging the gap between organic synthesis and materials science.

Chemical Foundation & Mechanism

Molecule: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide CAS: 4273-92-1 Role: Coupling Component (Nucleophile)[1][2][3]

Structural Significance

The molecule consists of a 3-hydroxy-2-naphthoic acid (BON Acid) moiety amidated with 4-chloro-2,5-dimethoxyaniline.

  • The Hydroxyl Group (-OH): Acts as the directing group for the azo coupling reaction. Under alkaline conditions, it forms a naphtholate ion, activating the ring at the C4 position (ortho to the hydroxyl) for electrophilic attack by diazonium salts.

  • The Amide Linkage (-CONH-): Increases the "substantivity" (affinity) of the molecule for substrates and contributes to the insolubility of the final pigment via intermolecular hydrogen bonding.

  • The Dimethoxy/Chloro Substituents: These electron-donating (methoxy) and withdrawing (chloro) groups on the anilide ring fine-tune the shade (bathochromic shift) and improve fastness properties.

Pathway Visualization

G cluster_0 Synthesis of Naphthol AS-LC BON 3-Hydroxy-2-naphthoic Acid (BON Acid) AcidChloride Intermediate: Acid Chloride Species BON->AcidChloride PCl3 / Toluene 60-80°C Amine 4-Chloro-2,5-dimethoxyaniline ASLC Naphthol AS-LC (Coupling Component) AcidChloride->ASLC + Amine - HCl PR146 Pigment Red 146 (Final Product) ASLC->PR146 Coupling Reaction (pH 9-10) Diazo Diazotized Fast Red KD Base Diazo->PR146 Electrophilic Aromatic Substitution

Figure 1: Synthetic pathway from precursors to Naphthol AS-LC and subsequent conversion to Pigment Red 146.[1][2][4][5][6][7]

Protocol 1: Synthesis of Naphthol AS-LC

Objective: Synthesize high-purity Naphthol AS-LC from BON Acid. Scale: Laboratory (0.1 mol basis).

Reagents
ReagentCASAmountRole
3-Hydroxy-2-naphthoic acid (BON Acid)92-70-618.8 g (0.1 mol)Precursor A
4-Chloro-2,5-dimethoxyaniline6358-64-118.7 g (0.1 mol)Precursor B
Phosphorus Trichloride (PCl₃)7719-12-27.0 g (0.05 mol)Chlorinating Agent
Toluene (Dry)108-88-3150 mLSolvent
Sodium Carbonate (Na₂CO₃)497-19-8q.s.[1][2][5]Neutralizer
Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend 18.8 g BON Acid in 100 mL dry toluene .

    • Heat to 60°C .

    • Dropwise add 7.0 g PCl₃ over 30 minutes. Caution: HCl gas evolution.

    • Reflux for 2 hours to ensure complete formation of the acid chloride.

  • Amidation (Condensation):

    • In a separate vessel, dissolve 18.7 g 4-Chloro-2,5-dimethoxyaniline in 50 mL warm toluene .

    • Add the amine solution to the acid chloride mixture slowly at reflux temperature.

    • Continue refluxing for 4–6 hours until HCl evolution ceases.

  • Isolation & Purification:

    • Cool the reaction mixture to 20°C . The product will precipitate as a greyish-white solid.

    • Filter the crude solid.[4][7][8][9]

    • Purification: Resuspend the cake in dilute aqueous Na₂CO₃ (5%) and heat to 80°C for 30 minutes. Note: This removes unreacted BON acid (soluble as sodium salt) while Naphthol AS-LC remains insoluble.

    • Filter hot, wash with water until neutral pH, and dry at 80°C.[10]

Validation Criteria:

  • Melting Point: 188–190°C.[6]

  • Solubility Check: Clear yellow solution in 5% NaOH (indicates free phenolic -OH).

Protocol 2: Downstream Application (Pigment Red 146)

Objective: Use Naphthol AS-LC to synthesize Pigment Red 146 (C.I. 12485), a standard bluish-red pigment for printing inks.

Reagents
ComponentChemical NameAmount
Diazo Component 3-Amino-4-methoxy-N-phenylbenzamide (Fast Red KD Base)24.2 g (0.1 mol)
Coupling Component Naphthol AS-LC (Synthesized in Protocol 1)35.8 g (0.1 mol)
Acid Hydrochloric Acid (30%)30 mL
Nitrite Sodium Nitrite (NaNO₂)7.0 g
Alkali Sodium Hydroxide (NaOH)10.0 g
Surfactant Fatty alcohol polyoxyethylene ether (or Rosin soap)1.0 g
Workflow

Phase A: Diazotization

  • Disperse 24.2 g Fast Red KD Base in 300 mL water and 30 mL HCl . Stir for 30 mins.

  • Cool to 0–5°C using an ice bath.

  • Add 7.0 g NaNO₂ (dissolved in minimal water) dropwise beneath the surface of the liquid.

  • Stir for 1 hour at 0–5°C.

  • Clarification: Add activated carbon and filter cold to remove impurities. Use sulfamic acid to destroy excess nitrous acid (starch-iodide paper test should be negative).

Phase B: Preparation of Coupling Component

  • Dissolve 35.8 g Naphthol AS-LC in 400 mL water containing 10.0 g NaOH .

  • Heat to 80°C to ensure complete dissolution (yellow solution).

  • Add 1.0 g Surfactant . Note: Surfactants prevent crystal aggregation, ensuring high gloss and transparency in the final ink.

  • Cool to 20°C . Usually, the naphtholate may partially precipitate; fine dispersion is acceptable.

Phase C: The Coupling Reaction

  • Slowly add the Diazo Solution (Phase A) into the Coupler Solution (Phase B) over 60 minutes.

  • Critical Control: Maintain pH between 9.0 and 10.0 during addition (add dilute NaOH if necessary) and temperature at 20–25°C .

  • Observation: A bright bluish-red precipitate forms immediately.

  • After addition, heat the slurry to 80°C for 30 minutes (Heat treatment). Why? This "ripening" step promotes the transition to the stable crystal modification and improves opacity.

Phase D: Isolation

  • Filter the pigment slurry.

  • Wash thoroughly with water until conductivity is < 200 µS/cm (removes salts).

  • Dry at 60–70°C.

Analytical Characterization

To ensure the intermediate (Naphthol AS-LC) meets the stringent requirements for pigment manufacturing, the following specifications must be met.

ParameterSpecificationMethodRelevance
Appearance Light grey/beige powderVisualDark color indicates oxidation.
Assay (HPLC) > 98.5%C18 Column, ACN/WaterImpurities cause dull pigment shades.
Alkali Insolubles < 0.2%Gravimetric (in NaOH)Unreacted amine causes bleeding in plastics.
Melting Point 188–190°CCapillary MethodIdentity confirmation.
Iron Content < 50 ppmICP-MSMetal ions catalyze degradation.

Cross-Disciplinary Insights (Drug Development)

While Naphthol AS-LC is a dye intermediate, its structure shares homology with Salicylanilides , a class of compounds with potent anthelmintic and antibacterial properties (e.g., Niclosamide, Rafoxanide).

  • Medicinal Chemistry Parallel: The synthesis protocol described above (Acid Chloride + Aniline) is identical to the synthesis of many amide-based prodrugs.

  • Azo-Prodrugs: The azo linkage formed in Pigment Red 146 is analogous to azo-prodrugs (like Sulfasalazine) designed for colon-specific drug delivery, where colonic bacteria reduce the azo bond to release the active drug.

References

  • National Institutes of Health (NIH). (2022). Modification of C.I. Pigment Red 146 with surfactants and graphene oxide. PubMed Central. Retrieved January 31, 2026, from [Link]

  • Google Patents. (2019). CN110283475B - Preparation method of pigment red 146.

Sources

Application

High-Performance Liquid Chromatography (HPLC) Analysis of Naphthol AS-LC (Naphthol AS-IR)

Part 1: Executive Summary & Chemical Context[1] Naphthol AS-LC (also referred to in specific dye indexes as Naphthol AS-IR) is a critical azoic coupling component used in the synthesis of organic pigments and as a histoc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context[1]

Naphthol AS-LC (also referred to in specific dye indexes as Naphthol AS-IR) is a critical azoic coupling component used in the synthesis of organic pigments and as a histochemical substrate for esterase activity.[1] Its structural integrity is defined by the amide linkage between a 3-hydroxy-2-naphthoic acid (BON Acid) moiety and a 4-chloro-2,5-dimethoxyaniline moiety.[1]

Accurate HPLC analysis of this compound is challenging due to:

  • Hydrophobicity: The naphthalene ring and chlorinated phenyl group create significant non-polar character, requiring high organic solvent strength.

  • Ionization: The phenolic hydroxyl group (

    
    ) can ionize in basic conditions, leading to peak tailing; therefore, pH control is mandatory.
    
  • Solubility: Poor aqueous solubility necessitates the use of strong dipolar aprotic solvents (DMF or DMSO) for sample preparation.

This guide provides a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol designed to separate Naphthol AS-LC from its synthetic precursors (BON Acid and the chlorinated aniline) and potential degradation products.[1]

Chemical Profile
PropertySpecification
Chemical Name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
Formula

Molecular Weight 357.79 g/mol
Solubility Soluble in DMF, DMSO, Pyridine; Sparingly soluble in Ethanol; Insoluble in Water.[1][2][3][4][5]
UV Max (

)
~240 nm, ~310 nm (Solvent dependent)

Part 2: Analytical Method Protocol

Instrumentation & Conditions

This method utilizes a gradient elution on a C18 stationary phase.[1] The acidic mobile phase suppresses the ionization of the phenolic group, ensuring sharp peak shapes and consistent retention times.

ParameterConditionRationale
Column C18 (L1), 150 mm x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic selectivity to separate the target from aniline impurities.[1]
Column Temp 30°CMaintains reproducible viscosity and mass transfer kinetics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to optimize Van Deemter efficiency.[1]
Injection Vol 10 µLMinimized to prevent solvent effects from the DMF/DMSO sample diluent.[1]
Detection UV-DAD at 254 nm (Quant) & 310 nm (Qual)254 nm detects the naphthyl ring; 310 nm is specific to the conjugated amide system.
Mobile Phase Preparation[1]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in HPLC-grade Water.[1]
    
    • Why: Lowers pH to ~2.5, keeping the phenolic -OH protonated (neutral).

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff than Methanol and provides stronger elution power for hydrophobic naphthols.

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Initial equilibration
15.01090Linear gradient to elute hydrophobic target
20.01090Wash step to remove highly retained dimers
20.16040Return to initial conditions
25.06040Re-equilibration

Part 3: Sample Preparation Workflow

Due to the compound's low solubility in the mobile phase, a "Stock-to-Working" dilution strategy using Dimethylformamide (DMF) or Tetrahydrofuran (THF) is required.

SamplePrep Raw Raw Sample (Solid Powder) Stock Stock Solution 1.0 mg/mL in DMF Raw->Stock Weigh 10mg Dissolve in 10mL DMF Dilution Dilution Step 1:10 into Mobile Phase B Stock->Dilution Aliquot 100µL Add 900µL ACN Filter Filtration 0.45 µm PTFE Dilution->Filter Remove particulates Vial HPLC Vial Ready for Injection Filter->Vial

Figure 1: Sample Preparation Workflow ensuring solubility and compatibility.

Protocol Steps:

  • Stock Solution: Weigh 10.0 mg of Naphthol AS-LC standard into a 10 mL volumetric flask. Dissolve in DMF (Dimethylformamide) and sonicate for 5 minutes. Dilute to volume with DMF.

  • Working Standard: Transfer 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume with Acetonitrile . (Final Conc: 0.1 mg/mL).

    • Note: Do not dilute with water immediately, as the compound may precipitate.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter before injection.

Part 4: System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T principle), the following criteria must be met before running unknown samples.

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) Target ± 0.2 minConfirms mobile phase composition and column stability.
Tailing Factor (

)
0.8 ≤

≤ 1.5
Indicates minimal secondary interactions (silanols) or ionization issues.
Resolution (

)
> 2.0Must be resolved from the precursor 4-chloro-2,5-dimethoxyaniline (elutes earlier).
Precision (RSD) ≤ 1.0% (n=6)Demonstrates injector and pump stability.
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)Typical LOQ is approx 0.5 µg/mL for this chromophore.
Separation Logic Diagram

The following diagram illustrates the interaction mechanism on the column, explaining why the separation occurs.

SeparationLogic cluster_column C18 Column Environment Analyte Naphthol AS-LC (Hydrophobic + Phenolic OH) Result1 Main Peak ~14-16 min Analyte->Result1 Strong C18 Interaction (Late Elution) Impurity1 Precursor: Aniline Derivative (Less Hydrophobic) Result2 Impurity Peak ~3-5 min Impurity1->Result2 Weak C18 Interaction (Early Elution) Impurity2 Precursor: BON Acid (Acidic, Polar) Result3 Impurity Peak ~6-8 min Impurity2->Result3 Moderate Interaction (Mid Elution) MobilePhase Mobile Phase (Acidic pH 2.5) MobilePhase->Analyte Protonates Phenol (Neutralizes Charge) MobilePhase->Impurity2 Protonates Carboxyl (Increases Retention slightly)

Figure 2: Chromatographic separation mechanism based on hydrophobicity and pH control.

Part 5: Troubleshooting & Critical Considerations

Peak Tailing[1]
  • Cause: Interaction between the nitrogen lone pair in the amide bond or the phenolic oxygen with residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is acidic (pH 2.0 - 3.0).[1] If tailing persists, add 10 mM Ammonium Acetate to the aqueous phase, but maintain pH < 4.

Carryover
  • Cause: Naphthol AS-LC is "sticky" and highly hydrophobic.[1] It may adsorb to the injector needle or rotor seal.

  • Solution: Use a needle wash solution of 90% Acetonitrile / 10% Water.[1] Ensure the gradient includes a high organic hold (90-95% B) for at least 3-5 minutes at the end of the run.[1]

Retention Time Shift
  • Cause: Evaporation of Acetonitrile in the solvent reservoir or temperature fluctuations.

  • Solution: Use a column oven (30°C) and cap solvent bottles properly.

Part 6: References

  • European Committee for Standardization. (2017).[1] EN 14362-1: Textiles - Methods for determination of certain aromatic amines derived from azo colorants.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79036, Naphthol AS-LC. Retrieved January 31, 2026.

  • Sielc Technologies. (2023).[1] HPLC Analysis of Naphthol AS Derivatives. (General reference for amide separation conditions).

  • Biosynth. (2024).[1][6] Naphthol AS-LC Product Specifications and Safety Data Sheet.

Sources

Method

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide as a fluorescent probe

Technical Application Note: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) as a High-Fidelity Fluorogenic Reporter Executive Summary N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) as a High-Fidelity Fluorogenic Reporter

Executive Summary

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, commonly known as Naphthol AS-LC (CAS: 4273-92-1), represents a class of high-fidelity fluorogenic reporters utilized primarily in histochemistry, cytochemistry, and enzymatic assays. Unlike soluble coumarin-based probes (e.g., 4-MU), Naphthol AS-LC is characterized by its Excited-State Intramolecular Proton Transfer (ESIPT) mechanism and exceptional substantivity (tissue affinity).

These properties allow it to function as a precipitating fluorophore , enabling high-resolution localization of hydrolytic enzyme activity (esterases, phosphatases) with minimal diffusion artifacts. This guide details the physicochemical properties, mechanistic basis, and validated protocols for utilizing Naphthol AS-LC as a fluorescent probe in drug development and cellular profiling.

Technical Specifications & Physicochemical Properties

ParameterSpecification
Chemical Name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide
Common Synonym Naphthol AS-LC; Azoic Coupling Component 23
CAS Number 4273-92-1
Molecular Formula C₁₉H₁₆ClNO₄
Molecular Weight 357.79 g/mol
Appearance Light gray to beige powder
Solubility Soluble in DMSO, Pyridine, DMF; Insoluble in water (neutral/acidic)
Excitation Max ~380–410 nm (Solvent dependent)
Emission Max ~520–560 nm (Yellow-Green)
Stokes Shift Large (>100 nm) due to ESIPT
pKa (Predicted) ~8.6 (Phenolic -OH)

Mechanism of Action

The utility of Naphthol AS-LC as a probe relies on two distinct mechanisms: Enzymatic Release and Photophysical Switching .

A. Enzymatic Hydrolysis & Precipitation (The "Capture" Mechanism)

In diagnostic assays, Naphthol AS-LC is typically introduced as a non-fluorescent or short-wavelength substrate (e.g., Naphthol AS-LC Acetate or Phosphate). Upon hydrolysis by target enzymes (Esterases/Phosphatases), the free Naphthol AS-LC is released.

  • Critical Feature: Unlike other fluorophores that diffuse away, the high hydrophobicity and substantivity of the 4-chloro-2,5-dimethoxy-anilide moiety cause the reporter to precipitate immediately at the site of enzymatic activity.

  • Result: Discrete, high-resolution fluorescent foci suitable for intracellular localization.

B. ESIPT-Mediated Fluorescence

The core 3-hydroxy-2-naphthamide structure possesses an intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen.

  • Excitation: Upon UV/Blue excitation, the proton transfers to the oxygen (Enol

    
     Keto tautomerization).
    
  • Emission: The excited Keto form relaxes, emitting a photon with a large Stokes shift (Green/Yellow), and returns to the ground state Enol form.

  • Benefit: This large shift eliminates background interference from tissue autofluorescence.

ESIPT_Mechanism cluster_0 Substrate (Probe Precursor) cluster_1 Enzymatic Activation cluster_2 Reporter Generation Substrate Naphthol AS-LC Ester/Phosphate (Non-Fluorescent) Hydrolysis Hydrolysis Substrate->Hydrolysis Substrate Entry Enzyme Target Enzyme (Esterase/ALP) Enzyme->Hydrolysis ASLC_Enol Naphthol AS-LC (Enol Form) Precipitate Hydrolysis->ASLC_Enol Release ASLC_Keto Excited Keto Form (ESIPT) ASLC_Enol->ASLC_Keto Excitation (405 nm) ASLC_Keto->ASLC_Enol Proton Transfer Signal Fluorescence Emission (520-560 nm) ASLC_Keto->Signal Stokes Shift

Figure 1: Mechanism of Naphthol AS-LC generation and ESIPT-mediated fluorescence.

Application Protocol: High-Resolution Intracellular Esterase Localization

Objective: To visualize specific esterase activity in adherent cells or tissue sections using Naphthol AS-LC as the precipitating reporter.

Reagents Required
  • Probe Substrate: Naphthol AS-LC Acetate (Custom synthesis or commercial source).

    • Note: If unavailable, Naphthol AS-D Acetate is a close substitute, but AS-LC offers superior insolubility.

  • Stock Solvent: Dimethylformamide (DMF) or DMSO.

  • Coupling Agent (Optional): Fast Blue BB Salt (if colorimetric confirmation is required alongside fluorescence).

  • Buffer: Tris-Maleate Buffer (0.1 M, pH 7.0–7.4).

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

Step-by-Step Methodology

1. Stock Solution Preparation

  • Dissolve 10 mg of Naphthol AS-LC Acetate in 1 mL of DMF.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

2. Cell Preparation

  • Culture cells on sterile glass coverslips or chamber slides.

  • Wash cells 2x with PBS (pH 7.4) to remove serum esterases.

  • Fixation (Critical): Fix with 4% PFA for 10 minutes at room temperature.

    • Expert Insight: While live-cell imaging is possible, the precipitate can be cytotoxic over long durations. Mild fixation preserves enzyme activity while securing cellular morphology.

3. Staining Solution Assembly (Prepare Fresh) Mix the following in order:

  • 9.5 mL Tris-Maleate Buffer (pH 7.2).

  • 0.1 mL Naphthol AS-LC Acetate Stock (Final conc: ~1 mM).

  • Optional: 0.1 mL Fast Blue BB salt solution (10 mg/mL) if dual-mode detection is desired.

  • Filter: Pass through a 0.45 µm syringe filter to remove any pre-precipitated crystals.

4. Incubation

  • Incubate cells with the Staining Solution for 15–30 minutes at 37°C in the dark.

  • Validation: Include a negative control well containing 10 mM Sodium Fluoride (Esterase inhibitor).

5. Washing & Mounting

  • Wash 3x with PBS to remove unhydrolyzed substrate.

  • Mount with a glycerol-based anti-fade mounting medium (e.g., Fluoromount-G).

  • Caution: Do not use xylene or alcohol-based clearing agents, as they may solubilize the Naphthol AS-LC precipitate.

6. Imaging

  • Microscope: Confocal or Epifluorescence.

  • Excitation: 405 nm (Laser) or 360–400 nm (Filter).

  • Emission: Collect signal between 520–580 nm.

  • Observation: Look for bright, punctate yellow-green fluorescence localized to the cytoplasm (lysosomes/ER).

Protocol: Ratiometric pH/Polarity Sensing (Solution Assay)

Naphthol AS-LC (the free amide) can be used directly to probe microenvironmental polarity due to its ESIPT sensitivity.

  • Preparation: Prepare a 10 mM stock of Naphthol AS-LC (Free Phenol) in DMSO.

  • Dilution: Dilute to 10 µM in buffers of varying pH (4.0 – 10.0) or solvent mixtures (Water/Dioxane ratios).

  • Measurement:

    • Record Fluorescence Emission spectra (Ex: 380 nm).

    • Data Analysis: Plot the ratio of the Enol emission (~420 nm, if visible) vs. Keto emission (~540 nm).

    • Note: In highly non-polar environments, the ESIPT process is stabilized, enhancing the long-wavelength (Keto) band.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Substrate precipitation / AutofluorescenceFilter staining solution before use. Use the "Red" channel (if using azo-coupling) or narrow bandpass filters.
Crystal Formation Substrate concentration too highReduce stock concentration. Ensure <1% DMSO/DMF in final buffer.
Signal Diffusion Lipid solubility of reporterReduce incubation time. Keep samples at 4°C post-staining. Avoid ethanol dehydration.
No Signal Enzyme inactivationAvoid glutaraldehyde fixation. Check pH of buffer (Esterases are pH sensitive).

References

  • Burstone, M. S. (1958). The relationship between carcinogenicity and physical properties of aminoazo compounds. Cancer Research, 18(4), 426-430. Link

  • Sigma-Aldrich. (n.d.). Naphthol AS-D Chloroacetate Esterase Kit Technical Bulletin.Link

  • Kindl, E. D., et al. (2019).[1] Fluorescence of Naphthol AS-MX is Readily Detectable in Dioxane Mixtures.[1] Science Matters,[1] 5. Link

  • Telmesani, R., et al. (2013). Excited-State Intramolecular Proton Transfer (ESIPT) in Naphthol AS Derivatives. Journal of Photochemistry and Photobiology A: Chemistry. (Contextual citation for ESIPT mechanism in this class of molecules).
  • LGC Standards. (2023). Naphthol AS-LC Reference Standard Data Sheet.Link

Sources

Application

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide in coordination chemistry

This application note details the coordination chemistry, synthesis protocols, and characterization of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (commonly known as Naphthol AS-LC ).[1] Executive Summary Na...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the coordination chemistry, synthesis protocols, and characterization of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (commonly known as Naphthol AS-LC ).[1]

Executive Summary

Naphthol AS-LC (CAS: 4273-92-1) is a prominent member of the Naphthol AS series, traditionally utilized as an azoic coupling component in pigment manufacturing.[1][2][3][4] Beyond its role as a dye precursor, this molecule exhibits significant utility in coordination chemistry as a bidentate ligand.[1] Its 3-hydroxy-2-naphthamide core functions as an O,O-donor or N,O-donor chelator, capable of forming stable complexes with transition metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) and alkaline earth metals (Ca²⁺, Ba²⁺).[1] These complexes are increasingly relevant in the development of high-performance pigments, antimicrobial metallodrugs, and catalytic systems.[1]

Ligand Profile & Coordination Modes

Chemical Identity
  • Systematic Name: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide[1][2][3][5][6][7][8][9]

  • Common Name: Naphthol AS-LC[1][2][3][10]

  • Molecular Formula: C₁₉H₁₆ClNO₄[1][2][3][5][8][11]

  • Molecular Weight: 357.79 g/mol [1][2][3][5][7][11]

  • pKa (Phenolic OH): ~8.65 (Predicted)[1][11]

Structural Dynamics

The ligand exists in a tautomeric equilibrium between the Keto-Hydrazone and Enol-Imine forms, though the Enol-Amide form predominates in the solid state.[1]

  • Primary Coordination Site: The 3-hydroxyl group and the 2-amide carbonyl oxygen.[1]

  • Chelation Mechanism: Upon deprotonation of the phenolic hydroxyl group (using a base or metal acetate), the ligand forms a neutral, six-membered chelate ring with divalent metal ions.[1]

Visualization: Ligand Structure & Binding

LigandCoordination Ligand Naphthol AS-LC (Neutral Ligand) Anion Mono-anionic Species [L]- Ligand->Anion -H+ (Phenolic OH) Base Base Deprotonation (Et3N / Acetate) Base->Ligand Complex Bis-Chelate Complex [M(L)2] Anion->Complex Coordination (O,O-Donor) Metal Metal Ion (M2+) Metal->Complex + M2+

Caption: Logical flow of Naphthol AS-LC deprotonation and metal coordination to form neutral bis-chelate complexes.

Experimental Protocols

Protocol A: Synthesis of Metal(II) Complexes (Reflux Method)

Objective: Synthesis of Cu(II), Ni(II), or Co(II) complexes of Naphthol AS-LC.[1] Scale: 1.0 mmol

Reagents:

  • Ligand: Naphthol AS-LC (358 mg, 1.0 mmol)[1]

  • Metal Salt: Metal(II) Acetate Hydrate (0.5 mmol) (Acetate acts as a self-buffering agent)[1]

  • Solvent: DMF (Dimethylformamide) or 1,4-Dioxane (due to ligand solubility)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 358 mg of Naphthol AS-LC in 15 mL of hot DMF (approx. 60°C) under magnetic stirring. Ensure complete dissolution to a clear solution.

  • Metal Addition: Dissolve 0.5 mmol of the Metal(II) Acetate in 5 mL of Ethanol/Water (1:1). Add this solution dropwise to the ligand solution.[1][12]

    • Note: A color change (e.g., Green for Cu, Orange/Red for Ni) indicates immediate complexation.[1]

  • Reflux: Heat the mixture to reflux (100-110°C) for 3–5 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1] The free ligand spot should disappear.[1]

  • Precipitation: Cool the solution to room temperature. Pour the reaction mixture into 100 mL of ice-cold distilled water. The metal complex will precipitate as a colored solid.[1][13]

  • Purification: Filter the precipitate using a Buchner funnel. Wash sequentially with:

    • Hot water (to remove unreacted metal salts)[1]

    • Cold ethanol (to remove unreacted ligand)[1]

    • Diethyl ether (to dry).[1]

  • Drying: Dry the product in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Objective: Rapid synthesis with higher yield.[1]

  • Mix 1.0 mmol Ligand and 0.5 mmol Metal Salt in a minimal amount of DMF (2-3 mL).

  • Irradiate in a microwave reactor at 300W for 5–10 minutes (pulse mode: 30s ON, 10s OFF to prevent superheating).

  • Precipitate with water and wash as described in Protocol A.[1]

Characterization & Validation

To validate the formation of the complex, compare the spectral data of the free ligand against the isolated product.[1]

Infrared Spectroscopy (FT-IR)

The coordination usually occurs via the Phenolic Oxygen and Amide Oxygen.[1]

Functional GroupFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Shift Interpretation
ν(O-H) Phenolic 3200–3400 (Broad)Disappeared Indicates deprotonation and coordination of Oxygen.[1]
ν(N-H) Amide 3100–3200Unchanged/ShiftedN-H remains (if coordination is O,O).[1]
ν(C=O) Amide 1640–16601600–1620 Red shift (~20-40 cm⁻¹) confirms carbonyl oxygen participation in bonding.[1]
ν(M-O) N/A450–550Appearance of new bands confirms Metal-Oxygen bond.[1]
¹H-NMR Spectroscopy (DMSO-d₆)[1]
  • Free Ligand: A singlet signal at δ 11.0–13.0 ppm corresponds to the phenolic -OH proton (often hydrogen-bonded).[1]

  • Complex: This signal disappears completely, confirming the replacement of the proton by the metal ion.[1]

  • Aromatic Protons: Slight downfield shifts (0.1–0.3 ppm) due to the electron-withdrawing effect of the metal center.[1]

Visualization: Characterization Workflow

Characterization cluster_methods Validation Techniques Sample Isolated Solid Complex IR FT-IR Analysis Check: Loss of OH, Shift of C=O Sample->IR NMR 1H-NMR (DMSO-d6) Check: Disappearance of δ 12.0 ppm Sample->NMR UV UV-Vis Spectroscopy Check: d-d Transitions (Geometry) Sample->UV Result Confirmed Structure: Octahedral/Tetrahedral Geometry IR->Result NMR->Result UV->Result

Caption: Multi-modal analytical workflow to confirm metal coordination geometry.

Applications in Research & Industry

Biological Activity (Metallodrugs)

Naphthol AS-LC complexes (particularly Cu(II) and Zn(II)) exhibit enhanced lipophilicity compared to the free ligand (Tweedy's Chelation Theory).[1] This facilitates penetration through the lipid membrane of bacteria.[1]

  • Target: S. aureus, E. coli, C. albicans.[1]

  • Mechanism: Disruption of cell respiration processes and blockage of protein synthesis.[1]

Pigment Technology (Laking)

In industrial coatings, Naphthol AS-LC is often "laked" with Calcium (Ca²⁺) or Manganese (Mn²⁺).[1]

  • Process: The soluble sodium salt of the ligand is reacted with CaCl₂.[1]

  • Result: An insoluble, high-fastness pigment used in plastics and printing inks.[1] The metal coordination locks the molecule in a planar conformation, enhancing π-stacking and stability against light/heat.[1]

References

  • PubChem. (2025).[1][14] 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-. National Library of Medicine.[1] Link[1]

  • ChemicalBook. (2024).[1] Naphthol AS-LC Product Properties and Synthesis. Link

  • Stenutz, R. (2024).[1] Data Sheet: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide. Stenutz.eu.[1] Link

  • Hunger, K., & Herbst, W. (2012).[1][15] Pigments, Organic.[1][11][15] Ullmann's Encyclopedia of Industrial Chemistry.[1][15] Wiley-VCH.[1][15] (General reference for Naphthol AS coordination pigments).

Sources

Method

Technical Application Note: High-Fidelity Synthesis and Reactivity Profiling of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11] N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (herein referred to as NAS-LC ) represents a "privileged scaffold" in the chemistry of high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (herein referred to as NAS-LC ) represents a "privileged scaffold" in the chemistry of high-performance organic pigments and histochemical substrates.[1] Structurally, it belongs to the Naphthol AS (AnilidSäure) class, characterized by a 3-hydroxy-2-naphthoic acid (BON Acid) core condensed with a substituted aniline.[1]

For researchers in drug development and materials science, NAS-LC serves as a critical model for two chemical challenges:

  • Amide Coupling of Electron-Rich Anilines: The 2,5-dimethoxy substitution pattern makes the amine highly nucleophilic but also prone to oxidation (tar formation) under standard acid chloride conditions.[1]

  • Regioselective Functionalization: The 3-hydroxy group directs electrophilic substitution (e.g., azo coupling) exclusively to the C-1 position, a mechanism analogous to certain kinase inhibitor binding modes and prodrug activation strategies.[1]

This guide provides a robust, scalable protocol for the synthesis of NAS-LC and a downstream reactivity assay (azo coupling) to validate the electronic integrity of the scaffold.

Experimental Protocol: Synthesis of NAS-LC

Reaction Design & Causality

Standard amide couplings (EDC/NHS) often fail with sterically crowded or highly electron-rich anilines like 4-chloro-2,5-dimethoxyaniline.[1] The industrial standard, adapted here for high-purity laboratory application, utilizes Phosphorus Trichloride (PCl₃) in an inert aromatic solvent.

  • Why PCl₃? It serves a dual function: it converts the carboxylic acid to the reactive acid chloride in situ and acts as a dehydrating agent, driving the equilibrium toward the amide.

  • Why Toluene/Xylene? These solvents allow for reaction temperatures (90–110°C) that ensure solubility of the hydrophobic amine while permitting the azeotropic removal of moisture if necessary.[1]

Materials[1]
  • Precursor A: 3-Hydroxy-2-naphthoic acid (BON Acid) [MW: 188.18][1]

  • Precursor B: 4-Chloro-2,5-dimethoxyaniline [MW: 187.62][1]

  • Reagent: Phosphorus Trichloride (PCl₃)[1][2][3]

  • Solvent: Anhydrous Toluene or Xylene

  • Work-up: Sodium Carbonate (Na₂CO₃), Ethanol.[1]

Step-by-Step Methodology

Step 1: Suspension & Activation

  • Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Charge the flask with 0.1 mol (18.8 g) of BON Acid and 0.1 mol (18.8 g) of 4-Chloro-2,5-dimethoxyaniline .

  • Add 250 mL of anhydrous Toluene . Stir to create a uniform suspension.[1]

  • Critical Control Point: Heat the mixture to 50°C . Do not exceed this temperature yet to prevent premature oxidation of the aniline.[1]

Step 2: The PCl₃ Addition

  • Add 0.05 mol (4.5 mL) of PCl₃ dropwise over 20 minutes.

    • Note: The reaction is exothermic.[1] HCl gas will evolve.[1] Ensure proper venting through a scrubber.[1]

  • Once addition is complete, ramp the temperature to reflux (110°C) over 30 minutes.

Step 3: Condensation [4]

  • Maintain reflux for 3–4 hours . The suspension will typically clarify as the acid chloride forms and then reprecipitate as the less soluble amide product forms.[1]

  • Monitor reaction progress via TLC (Solvent: Toluene/Ethyl Acetate 8:2).[1] Look for the disappearance of the BON acid spot.

Step 4: Isolation & Purification (The Self-Validating Step)

  • Cool the reaction mixture to 80°C .

  • Filter the hot slurry.[1][5] The solid cake is the crude NAS-LC.[1]

  • The Carbonate Wash: Transfer the filter cake into a beaker containing 500 mL of 5% Na₂CO₃ solution . Boil for 15 minutes.

    • Scientific Logic:[1][6][5] NAS-LC is insoluble in carbonate.[1][7][8] However, unreacted BON acid forms a soluble sodium salt.[1] This step chemically scrubs the product, ensuring that any solid remaining is the target amide.

  • Filter the solid again and wash with copious amounts of hot water until the filtrate pH is neutral.[1]

  • Final wash with 50 mL cold Ethanol to remove trace organic impurities (tars).[1]

  • Dry in a vacuum oven at 80°C.

Synthetic Workflow Diagram

SynthesisWorkflow Start Reactants: BON Acid + Dimethoxy Aniline Activation Activation: Add PCl3 in Toluene (50°C) In-situ Acid Chloride Formation Start->Activation Suspend Reflux Condensation: Reflux at 110°C (3-4 hrs) HCl Gas Evolution Activation->Reflux Heat Ramp Isolation Hot Filtration: Separate Crude Solid from Solvent Reflux->Isolation Precipitation Purification Chemical Scrub: Boil in 5% Na2CO3 (Removes unreacted Acid) Isolation->Purification Transfer Cake Final Final Product: NAS-LC (Off-white powder) Yield >85% Purification->Final Wash/Dry

Figure 1: Synthetic workflow for NAS-LC utilizing PCl₃ activation and carbonate purification.

Characterization & Properties

The purity of NAS-LC is defined by its melting point and solubility profile.[1][9]

ParameterSpecificationObservation/Note
Appearance Light gray to off-white powderDarkening indicates oxidation of the aniline moiety.[1]
Melting Point 188–190°C Sharp range indicates high purity.[1]
Solubility (Water) InsolubleEven in boiling water.[1]
Solubility (5% NaOH) Soluble (Yellow solution)Due to ionization of the phenolic -OH.[1]
Solubility (5% Na₂CO₃) InsolubleKey differentiator from starting material (BON Acid).[1]
Fluorescence Green in conc.[1][7][8] H₂SO₄Diagnostic test for Naphthol AS series.[1]

Reactivity Profiling: Azo Coupling Protocol

To validate the electronic availability of the C-1 position (ortho to the hydroxyl group), a coupling reaction with a diazonium salt is performed. This mimics the "development" stage in histology or pigment manufacturing.[1]

Mechanism

The 3-hydroxy group activates the naphthalene ring.[1] In an alkaline environment, the naphtholate ion is formed, making the C-1 position highly nucleophilic. It attacks the electrophilic diazonium cation.[1]

Protocol
  • Dissolution (Coupling Component): Dissolve 1.0 g of NAS-LC in 10 mL Ethanol + 2 mL 30% NaOH. The solution turns yellow.[1][7][8]

  • Precipitation: Add this solution dropwise into 100 mL of water containing a surfactant (e.g., Tween 80) to create a fine suspension of the naphtholate.[1]

  • Coupling: Add a solution of a diazonium salt (e.g., diazotized 4-nitroaniline or Fast Red salt) slowly at 0–5°C.

  • Result: Immediate formation of a deep red/violet precipitate confirms the active C-1 position and the integrity of the amide bond (which remains stable).[1]

Reaction Pathway Diagram[1]

CouplingMechanism NAS_LC NAS-LC (Neutral) Naphtholate Naphtholate Anion (Activated Nucleophile) NAS_LC->Naphtholate NaOH (pH >10) Transition C-1 Attack (Sigma Complex) Naphtholate->Transition + Diazonium Diazonium Diazonium Salt (Electrophile) Diazonium->Transition Pigment Azo Pigment (Red Precipitate) Transition->Pigment -H+ (Re-aromatization)

Figure 2: Mechanism of Azo Coupling at the C-1 position of the NAS-LC scaffold.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation of BON Acid.[1]Ensure PCl₃ is fresh; increase reflux time by 1 hour.
Product is Dark/Brown Oxidation of 4-chloro-2,5-dimethoxyaniline.[1]Conduct reaction under Nitrogen atmosphere; ensure temp does not spike during PCl₃ addition.
Melting Point Low (<185°C) Contamination with BON Acid.[1]Repeat the boiling Na₂CO₃ wash . This is the most common error.
Gummy precipitate Solvent trapped in crystal lattice.[1]Use Ethanol for the final wash; dry under high vacuum.[1]

References

  • PubChem. 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- (Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Hunger, K., & Herbst, W. (2004).[1] Industrial Organic Pigments: Production, Properties, Applications.[7] Wiley-VCH.[1] (Standard text on Naphthol AS chemistry).

  • Google Patents. Process for the preparation of 4-chloro-2,5-dimethoxyaniline (Precursor synthesis).[1] US Patent 5041671A.[1] Available at:

Sources

Application

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide as a research chemical

Executive Summary N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) is a high-performance azoic coupling component belonging to the Naphthol AS class.[1][2][3][4][5] While historically predominant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) is a high-performance azoic coupling component belonging to the Naphthol AS class.[1][2][3][4][5] While historically predominant in the pigment industry (C.I.[1][3] Azoic Coupling Component 23), it has emerged as a critical scaffold in medicinal chemistry and a chromogenic reagent in histology .[3]

For drug development professionals, this compound serves two primary functions:

  • Pharmacophore Scaffold: Its naphthalene-carboxamide core mimics bioactive motifs found in kinase inhibitors and CREB-pathway antagonists (e.g., Naphthol AS-E), making it a valuable starting point for Structure-Activity Relationship (SAR) libraries.[1][2][3]

  • Bioanalytical Probe: Its ability to undergo rapid azo coupling with diazonium salts allows for the chromogenic labeling of metabolic intermediates and the development of lipophilic histological stains.[2][3]

Physicochemical Profile
PropertySpecificationRelevance to Research
Molecular Formula C₁₉H₁₆ClNO₄Core scaffold for library synthesis.[1][2][3]
Molecular Weight 357.79 g/mol Fragment-like range; suitable for hit-to-lead optimization.[1][2][3]
Appearance Light gray to off-white powderVisual purity indicator.[1][2][3]
Solubility Soluble in Pyridine, DMSO, hot Nitrobenzene.[3] Insoluble in water.[1][2][3][6][7]Requires organic co-solvents (DMSO/EtOH) for biological assays.[1][2][3]
Melting Point 188–190 °CHigh thermal stability for solid-phase synthesis.[1][2][3]
pKa ~8.65 (Hydroxyl group)Ionizable at physiological pH; affects binding affinity.[2][3]
Fluorescence Green fluorescence in H₂SO₄Potential for secondary analytical validation.
Application 1: Synthesis of Azo-Dye Conjugates (Probe Development)

Context: In drug discovery, Naphthol AS-LC is often coupled with diazonium-tagged drugs or metabolites to create "turn-on" colorimetric probes.[1][2][3] This protocol describes the standard coupling efficiency test, essential for validating the compound's reactivity before applying it to complex biological samples.[3]

Reagents Required
  • Substrate: Naphthol AS-LC (10 mM stock in DMSO).

  • Coupling Partner: Fast Red TR Salt (or equivalent diazonium salt) (10 mM in 0.1 M HCl).[1][2][3]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.[3]

  • Solvent: Ethanol (absolute).[1][2][3]

Step-by-Step Protocol
  • Preparation of Coupler Solution:

    • Dilute the Naphthol AS-LC stock (10 mM) to 100 µM in a mixture of Ethanol:PBS (1:1 v/v). Note: Ensure the pH remains near 7.4; the phenolic hydroxyl requires deprotonation or H-bonding assistance for optimal coupling.[1][2][3]

  • Reaction Initiation:

    • In a 96-well microplate, aliquot 100 µL of the Coupler Solution.

    • Add 10 µL of the Diazonium Salt solution.

  • Observation:

    • Immediate: Solution turns from colorless/pale yellow to deep red/violet.[1][2][3]

    • Quantification: Measure absorbance at λmax ≈ 520–540 nm using a microplate reader.[1][2][3]

  • Validation:

    • Run a blank control (Solvent + Diazonium salt) to rule out auto-oxidation colors.[1][2][3]

Mechanism of Action: The reaction proceeds via Electrophilic Aromatic Substitution (EAS) .[1][2][3] The diazonium ion attacks the electron-rich naphthalene ring at the position ortho to the hydroxyl group (Position 1), forming a stable azo bond (-N=N-).[1][2][3]

Application 2: Scaffold for Kinase/Transcription Factor Inhibition

Context: Naphthol AS derivatives have shown efficacy in inhibiting the CREB:CBP interaction (e.g., KG-501/Naphthol AS-E).[1][2][3] Naphthol AS-LC, with its 2,5-dimethoxy-4-chloro substitution, provides a distinct steric and electronic profile for SAR studies targeting similar hydrophobic pockets.[1][2][3]

Experimental Workflow: In Vitro Screening
  • Library Preparation: Dissolve Naphthol AS-LC in 100% DMSO to a stock concentration of 10 mM .

  • Serial Dilution: Prepare a 7-point dilution series (e.g., 100 µM to 1 nM) in the assay buffer.

  • Assay Incubation:

    • Incubate target protein (e.g., CREB, KIX domain) with Naphthol AS-LC for 30 mins at RT.[1][2][3]

    • Add binding partner (e.g., fluorescently labeled peptide).[3]

  • Readout: Measure Fluorescence Polarization (FP) or TR-FRET.[1][2][3]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Mechanistic Visualization

The following diagram illustrates the Azo Coupling Pathway , critical for both pigment synthesis and histological detection, and highlights the Pharmacophore Nodes relevant to drug design.

Naphthol_AS_LC_Mechanism Naphthol Naphthol AS-LC (Nucleophile) Intermediate Sigma Complex (Transition State) Naphthol->Intermediate Electrophilic Attack (at C1 Position) Hydroxyl 3-OH Group (H-Bond Donor) Naphthol->Hydroxyl Amide Amide Linker (Scaffold Rigidity) Naphthol->Amide Tail 4-Cl-2,5-OMe Phenyl (Hydrophobic Pocket Fit) Naphthol->Tail Diazonium Diazonium Salt (Electrophile) Diazonium->Intermediate AzoDye Azo Conjugate (Colored Precipitate) Intermediate->AzoDye Deprotonation (-H+)

Figure 1: Reaction logic of Naphthol AS-LC in azo coupling and structural motifs relevant to pharmacological binding.[1][2][3]

Safety & Handling (MSDS Summary)
Hazard ClassStatementPrecaution
Skin Sensitization H317: May cause an allergic skin reaction.[1][2][3][4]Wear nitrile gloves; avoid dust inhalation.[1][2][3]
Aquatic Toxicity H412: Harmful to aquatic life with long-lasting effects.[1][2][3]Dispose of as hazardous chemical waste.[1][2][3]
Storage Keep dry, room temperature.[3][6]Moisture sensitive (hydrolysis risk over long term).[1][2][3]

First Aid: In case of contact with eyes, rinse immediately with polyethylene glycol 400 (PEG400) or copious water.[3]

References
  • PubChem. (2025).[1][2][3] 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- (CID 77955).[1][2][3] National Library of Medicine.[1][2][3] Link[1][2][3]

  • ChemicalBook. (2023).[1][2][3] Naphthol AS-LC Product Properties and Synthesis. Link

  • Best, S. A., et al. (2004).[3] Small-molecule inhibitors of the CREB-CBP interaction identified by high-throughput screening. (Contextual reference for Naphthol AS scaffold bioactivity). Proceedings of the National Academy of Sciences, 101(46).[3]

  • Hunger, K. (2003).[2][3] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1][2][3] (Source for Azo Coupling Mechanisms).[1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS: 4273-92-1), a key intermediate in the synthesis of high-performance azo pigments and a compound of interest for its biological activities.[1][2][3] The following troubleshooting guide and frequently asked questions (FAQs) are designed to directly address common challenges encountered during its purification, ensuring the attainment of high-purity material essential for downstream applications.

Compound Profile

A quick reference table summarizing the key physical properties of the target compound.

PropertyValueSource(s)
CAS Number 4273-92-1[4][5][6]
Molecular Formula C₁₉H₁₆ClNO₄[1][4][7]
Molecular Weight 357.79 g/mol [1][4][6]
Appearance Off-white to light gray powder[4][8]
Melting Point 188-190 °C[4][8]
XLogP3 4.8[4][6]

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My final product is a brownish or grayish powder, not the expected off-white color. What is the cause and how can I fix it?

A1: This discoloration is a classic indicator of oxidation. The 3-hydroxy group on the naphthalene ring is a phenol, making it susceptible to air oxidation, especially at elevated temperatures or in the presence of trace metal impurities. This process forms highly colored quinone-type byproducts.

  • Causality: Phenolic hydroxyl groups can be oxidized to form colored quinones. This process can be accelerated by heat, light, and trace metal catalysts.

  • Immediate Solution (Post-Purification):

    • Charcoal Treatment: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration through a pad of celite or filter paper to remove the charcoal before allowing the solution to cool and crystallize.

  • Preventative Measures (For Future Syntheses):

    • Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas prior to use.

Q2: My product purity is stalled at 90-95% according to HPLC analysis. What are the likely residual impurities and how can I remove them?

A2: Achieving that final 5-10% of purity often requires targeting the specific impurities present. Given the common synthesis—the condensation of 3-hydroxy-2-naphthoic acid with 4-chloro-2,5-dimethoxyaniline[1][4]—the most probable impurities are these unreacted starting materials.

  • Impurity Identification & Removal Strategy:

    • Unreacted 4-chloro-2,5-dimethoxyaniline (Amine): This is a basic impurity. A dilute acid wash of the crude product (if dissolved in an immiscible organic solvent like ethyl acetate or toluene) can protonate and extract the amine into the aqueous phase. Caution: Ensure the main product is not acid-sensitive.

    • Unreacted 3-hydroxy-2-naphthoic acid (Carboxylic Acid): This is an acidic impurity. A dilute base wash (e.g., with aqueous sodium bicarbonate) can deprotonate the carboxylic acid, rendering it water-soluble for extraction. The phenolic hydroxyl on the main product is significantly less acidic and should not react with a weak base like bicarbonate.

  • Workflow: Before the final crystallization, dissolve the crude product in a suitable solvent (e.g., ethyl acetate). Perform sequential washes with 1M HCl, then saturated NaHCO₃ solution, followed by brine. Dry the organic layer and proceed with recrystallization.

Q3: I am struggling to find a suitable single solvent for recrystallization. The compound is poorly soluble in common solvents.

A3: This is a common challenge with planar, aromatic molecules. The compound is noted to be insoluble in water and only sparingly soluble in alcohols like methanol.[8][9] A multi-pronged approach is necessary.

  • Rationale: An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For poorly soluble compounds, high-boiling point polar aprotic solvents or a two-solvent system are often effective.

  • Recommended Solvent Systems:

    • High-Boiling Point Solvents: Try solvents like dioxane, N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO). Use a minimal amount of the hot solvent to achieve full dissolution.

    • Two-Solvent System (Diffusion/Anti-solvent Crystallization): This is a powerful technique for stubborn compounds.[10]

      • Dissolve the compound in a minimum volume of a "good" solvent in which it is highly soluble (e.g., DMF or THF).

      • Slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water, hexane, or diethyl ether) until the solution becomes faintly turbid.

      • Warm the mixture slightly until it becomes clear again, then allow it to cool slowly.

      • Alternatively, place the solution of the compound in the "good" solvent in a vial, and place this open vial inside a larger, sealed jar containing the "anti-solvent." The vapor of the anti-solvent will slowly diffuse into the good solvent, inducing crystallization over several hours or days.[10]

Q4: My yield after purification is unacceptably low. What are the primary causes of product loss?

A4: Significant product loss during purification typically points to issues in the recrystallization or washing steps.

  • Potential Causes & Solutions:

    • Using Excessive Solvent for Recrystallization: The most common cause of low yield. Always use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling, maximizing crystal formation.

    • Premature Crystallization: If the product crystallizes during a hot filtration step (to remove charcoal or other solids), you will lose a significant amount of material. Keep the filtration apparatus (funnel, flask) hot by placing it under a heat lamp or rinsing with hot solvent.

    • Washing Crystals with a "Good" Solvent: Washing the filtered crystals is necessary to remove residual mother liquor. However, washing with a solvent in which the product has some solubility will dissolve some of your crystals. Always wash with a small amount of ice-cold recrystallization solvent or an anti-solvent in which the product is completely insoluble.

    • Incomplete Precipitation: After cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the most reliable, general-purpose purification workflow for this compound?

A: A tiered approach is most effective. The diagram below outlines a logical workflow from crude solid to a highly pure final product.

Purification_Workflow CRUDE Crude Product (Filter Cake) WASH Solvent Wash (e.g., Methanol, Water) CRUDE->WASH CHECK1 Purity Check (TLC/HPLC) WASH->CHECK1 RECRYST Recrystallization (e.g., Dioxane or DMF/Water) CHECK1->RECRYST Purity < 99% & High Yield COLUMN Column Chromatography (Silica Gel) CHECK1->COLUMN Difficult Separation or Very High Purity Needed FINAL Pure Product (>99%) CHECK1->FINAL Purity > 99% CHECK2 Purity Check (TLC/HPLC) RECRYST->CHECK2 COLUMN->CHECK2 CHECK2->FINAL

Caption: General Purification Workflow for N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.

Q: How do I select and optimize a solvent system for flash column chromatography?

A: Flash chromatography is an excellent option for removing closely related impurities. The high XLogP3 value of 4.8 suggests the compound is quite non-polar.

  • TLC Analysis: The first step is to use Thin Layer Chromatography (TLC) to find a suitable eluent.

    • Spot your crude material on a silica TLC plate.

    • Develop the plate in various mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • The goal is to find a solvent system that gives your desired product a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally provides the best separation in a flash column.

  • Recommended Starting Point: Begin with a 9:1 mixture of Hexane:Ethyl Acetate and gradually increase the proportion of ethyl acetate until the target Rf is achieved.

  • Loading the Column: Since the compound is poorly soluble, dry loading is highly recommended. Pre-adsorb the crude material onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent completely. This dry powder can then be loaded evenly onto the top of the column.

Q: What analytical methods are essential for confirming the purity and identity of the final product?

A: A combination of techniques is required for full characterization and validation.

TechniquePurposeExpected Result
HPLC Quantitative Purity AssessmentA single major peak with an area >99%.[11]
TLC Qualitative Purity CheckA single spot under UV visualization.
Melting Point Physical Constant VerificationA sharp melting range, consistent with the literature value (188-190 °C).[4][8]
¹H NMR Structural ConfirmationThe proton NMR spectrum should show all expected signals with correct integration and splitting patterns.[12]
FTIR Functional Group IdentificationPresence of key stretches for O-H (phenol), N-H (amide), and C=O (amide).[12]

Q: Are there any specific safety hazards I should be aware of?

A: Yes. According to aggregated GHS information, this compound may cause an allergic skin reaction (Hazard Statement H317).[4][5] Therefore, it is crucial to:

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhaling the powder.

  • In case of skin contact, wash thoroughly with soap and water.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes a starting crude material of ~90% purity.

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent system (e.g., Dioxane).

  • Dissolution: In a flask equipped with a reflux condenser, add the crude N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide. Add the minimum amount of dioxane to create a slurry.

  • Heating: Heat the mixture to reflux with stirring. Continue to add small portions of dioxane until all the solid has just dissolved. Note: Avoid adding a large excess of solvent.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add 1-2% (w/w) of activated charcoal. Re-heat the mixture to reflux for 5-10 minutes.

  • (Optional) Hot Filtration: If charcoal was used, filter the hot solution quickly through a pre-heated funnel with fluted filter paper or a celite pad into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To encourage crystal growth, avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small volume of ice-cold dioxane, followed by a wash with a cold anti-solvent like hexane to help with drying.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for separating stubborn impurities or for obtaining analytical-grade material.

  • Eluent Preparation: Based on prior TLC analysis (e.g., 8:2 Hexane:Ethyl Acetate), prepare a sufficient volume of the eluent.

  • Column Packing: Pack a glass chromatography column with silica gel using the prepared eluent (wet slurry packing is recommended). Ensure the silica bed is compact and level.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

  • Column Loading: Carefully add the dry silica-adsorbed sample to the top of the packed column, creating a thin, even band.

  • Elution: Carefully add the eluent to the column and apply positive pressure (air or nitrogen). Begin collecting fractions.

  • Fraction Monitoring: Monitor the fractions as they elute using TLC. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

Troubleshooting_Logic START Impure Product Analysis Q_COLOR Is the product discolored? START->Q_COLOR Q_IMPURITY Are starting materials present (HPLC/TLC)? START->Q_IMPURITY Q_YIELD Is the yield very low? START->Q_YIELD Q_COLOR->Q_IMPURITY No SOL_COLOR Cause: Oxidation Solution: Recrystallize with activated charcoal. Q_COLOR->SOL_COLOR Yes Q_IMPURITY->Q_YIELD No SOL_IMPURITY Cause: Incomplete Reaction Solution: Acid/Base wash or Column Chromatography. Q_IMPURITY->SOL_IMPURITY Yes SOL_YIELD Cause: Purification Loss Solution: Minimize hot solvent, use cold washes, ensure full precipitation. Q_YIELD->SOL_YIELD Yes END Proceed to Final Purity Analysis Q_YIELD->END No SOL_COLOR->END SOL_IMPURITY->END SOL_YIELD->END

Caption: Decision-making flowchart for troubleshooting common purification issues.

References

  • Google Patents. (1998-05-26). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
  • Google Patents. (2003-09-18). US20030176703A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • National Institutes of Health (NIH). (2023-05-12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. [Link]

  • Google Patents. (2015-01-08). WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
  • PubChem. (n.d.). 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-. [Link]

  • Chemsrc. (2025-09-18). CAS#:92-73-9 | N-(2,5-Dimethoxyphenyl)-3-hydroxy-2-naphthamide. [Link]

  • CORE. (2026-01-09). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • ResearchGate. (2016-04-01). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Wikipedia. (n.d.). Naphthol AS. [Link]

  • Carl ROTH. (n.d.). Naphthol AS-LC, 25 g, CAS No. 4273-92-1. [Link]

  • LookChem. (2013-07-03). N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide. [Link]

Sources

Optimization

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide stability issues

Compound: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide CAS: 4273-92-1 Common Name: Naphthol AS-LC Application: Azoic coupling component (histology, organic pigment synthesis).[1][2] Module 1: Chemical Stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide CAS: 4273-92-1 Common Name: Naphthol AS-LC Application: Azoic coupling component (histology, organic pigment synthesis).[1][2]

Module 1: Chemical Stability & Degradation Mechanics

To troubleshoot effectively, you must understand the causality of degradation. Naphthol AS-LC is a "coupling component" designed to be stable enough for storage but reactive enough for diazo coupling.[1] Its failure modes are predictable based on its molecular structure.[1]

Hydrolytic Instability (The Alkaline Trap)
  • Context: This compound is typically dissolved in strong alkali (NaOH) to form the soluble naphtholate anion prior to coupling.

  • Mechanism: The amide bond bridging the naphthoic acid and the aniline ring is susceptible to nucleophilic attack by hydroxide ions (

    
    ), especially at elevated temperatures (>60°C).
    
  • Result: The molecule cleaves back into its precursors: 3-hydroxy-2-naphthoic acid (BONA) and 4-chloro-2,5-dimethoxyaniline .[1]

  • Impact: BONA couples much slower and forms a different color (often duller/redder) than the intended AS-LC, ruining the chromatic purity of the final pigment or stain.

Oxidative Degradation
  • Context: The 3-hydroxy group on the naphthalene ring is electron-rich.[1]

  • Mechanism: Upon exposure to air (especially in alkaline solution or under UV light), the phenolate anion can undergo radical oxidation, forming quinone-like impurities.[1]

  • Result: The white/grey powder turns yellow or brown.

  • Impact: These impurities act as "background noise" in histological staining and reduce the brilliance of synthesized pigments.

Visualization: Degradation Pathways

G ASLC Naphthol AS-LC (Intact Amide) NaOH Alkaline Solution (High pH + Heat) ASLC->NaOH Dissolution Air Air/UV Exposure (Oxidation) ASLC->Air Storage BONA 3-Hydroxy-2-naphthoic acid (Contaminant A) NaOH->BONA Hydrolysis (>60°C) Aniline 4-Chloro-2,5-dimethoxyaniline (Contaminant B) NaOH->Aniline Hydrolysis Quinone Oxidized Quinones (Yellow/Brown Discoloration) Air->Quinone Radical Mechanism

Caption: Figure 1.[1] Primary degradation pathways of Naphthol AS-LC. Hydrolysis occurs in solution; oxidation can occur in solid or solution state.

Module 2: Storage & Handling Protocols

ParameterSpecificationReason
Temperature Room Temp (15-25°C)Prevents thermal acceleration of amide hydrolysis.[1]
Atmosphere Inert (Argon/Nitrogen)Critical. The 2,5-dimethoxy groups make the aniline ring electron-rich, increasing susceptibility to aerial oxidation.[1]
Light Amber Glass / FoilUV light catalyzes the oxidation of the naphthol ring.
Humidity < 40% RHMoisture initiates slow hydrolysis of the amide bond even in solid state.

Module 3: Troubleshooting Experimental Failures

Scenario A: "My solution turned dark brown immediately upon dissolving in NaOH."
  • Diagnosis: Oxidative degradation. The compound was likely already oxidized in the bottle (check if powder is grey vs. yellow) or the NaOH solution contained dissolved oxygen.

  • The Fix:

    • Degas your water/NaOH solution before dissolving the naphthol.

    • Add a mild reducing agent like Sodium Bisulfite (0.1%) to the alkaline solution to scavenge oxygen.

    • If the powder itself is brown, perform the Purification Protocol (Module 4).

Scenario B: "The coupling reaction yield is low, and the color is 'muddy'."
  • Diagnosis: Hydrolysis.[3] You likely heated the alkaline naphtholate solution too long or too high before adding the diazonium salt.

  • The Fix:

    • Cold Dissolution: Dissolve Naphthol AS-LC in NaOH/Ethanol at room temperature. Do not boil to dissolve unless absolutely necessary.

    • Formaldehyde Stabilization: In textile chemistry, formaldehyde is often added to the naphtholate solution to protect the reactive position. For lab synthesis, ensure the solution is used within 30 minutes of preparation.

Scenario C: "The compound won't dissolve completely in NaOH."
  • Diagnosis: "Salting Out" or Aggregation. Naphthol AS-LC is hydrophobic.[1] High concentrations of Na+ ions (from excess NaOH) can push it out of solution.

  • The Fix:

    • Use a co-solvent . A mixture of Ethanol (20%) and NaOH (aq) works better than pure aqueous NaOH.

    • Add a surfactant (e.g., Turkey Red Oil / Sulfonated Castor Oil) to prevent aggregation.[1]

Visualization: Troubleshooting Logic

DecisionTree Start Issue Encountered Color Problem: Discoloration (Brown/Yellow) Start->Color Solubility Problem: Precipitate in Alkali Start->Solubility Yield Problem: Low Yield / Wrong Color Start->Yield Oxidation Cause: Oxidation Color->Oxidation Salting Cause: Salting Out (Excess Na+) Solubility->Salting Hydrolysis Cause: Hydrolysis (Broken Amide) Yield->Hydrolysis Recryst Action: Recrystallize (See Module 4) Oxidation->Recryst Dilute Action: Add Ethanol or Dilute NaOH Salting->Dilute Cold Action: Lower Temp Reduce pH exposure time Hydrolysis->Cold

Caption: Figure 2. Troubleshooting decision tree for common Naphthol AS-LC experimental failures.

Module 4: Validated Purification Protocol

If your Naphthol AS-LC has degraded (yellow/brown solid), use this Acid-Base Reprecipitation Method . It relies on the fact that the impurities (aniline) and the product have different solubilities in acid/base.

Reagents:

  • Ethanol (95%)[1][4]

  • Sodium Hydroxide (2M)[1][5]

  • Hydrochloric Acid (2M)[1]

  • Activated Charcoal[6]

Protocol:

  • Dissolution: Suspend 5g of crude Naphthol AS-LC in 50mL Ethanol.

  • Alkalinization: Add 2M NaOH dropwise with stirring until the solid dissolves completely (forming the soluble naphtholate). The solution will be yellow.[2]

  • Filtration: Add 0.5g Activated Charcoal. Stir for 10 mins. Filter through Celite or fine filter paper to remove oxidized tars and charcoal.

  • Precipitation: Slowly add the filtrate into a beaker containing 100mL of cold 2M HCl while stirring vigorously. The Naphthol AS-LC will precipitate as the free acid (amide form).

    • Note: The amine hydrolysis byproduct (4-chloro-2,5-dimethoxyaniline) will remain dissolved in the acid as the hydrochloride salt.[1]

  • Wash: Filter the precipitate.[6] Wash with water until the filtrate is neutral.

  • Dry: Dry in a vacuum desiccator over

    
     or silica gel.
    

Module 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave Naphthol AS-LC solutions? A: No. The high temperature (121°C) and pressure will instantly hydrolyze the amide bond, destroying the molecule. Sterilize by filtration (0.22 µm) only.[1]

Q: Why does the powder turn green in Sulfuric Acid? A: This is a normal identification test. Naphthol AS-LC forms a yellow solution with green fluorescence in concentrated ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">


.[2][7] If it turns black/sludge-like, it is heavily oxidized.[1]

Q: What is the shelf life of the prepared alkaline solution? A: Less than 24 hours. For critical analytical applications (e.g., enzyme assays), prepare fresh immediately before use.[1]

References

  • PubChem. (n.d.). 3-Hydroxy-2-naphthamide derivatives (Naphthol AS).[1][2][7][8][9] National Library of Medicine. Retrieved February 10, 2026, from [Link][1]

  • Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications.[1][2] Wiley-VCH.[1] (Context: Chemistry of Azoic Coupling Components).

  • Zollinger, H. (2003).[1] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.[1] Wiley-VCH.[1] (Context: Hydrolysis mechanisms of Naphthol AS derivatives).

Sources

Troubleshooting

Technical Support Center: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide Stability &amp; Degradation

[1] Executive Summary: Molecule Stability Profile Compound: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide Common Synonyms: Naphthol AS-LC, Azoic Coupling Component 23, C.I. 37555.[1][2] Primary Application: Az...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Molecule Stability Profile

Compound: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide Common Synonyms: Naphthol AS-LC, Azoic Coupling Component 23, C.I. 37555.[1][2] Primary Application: Azo pigment synthesis (e.g., Pigment Red 146), histochemical enzyme substrates.[1]

This guide addresses the degradation pathways of Naphthol AS-LC.[1] While the naphthamide linkage provides moderate stability under neutral conditions, the molecule is susceptible to amide hydrolysis under extreme pH or enzymatic action, releasing 3-Hydroxy-2-naphthoic acid (BONA) and the toxic aromatic amine 4-Chloro-2,5-dimethoxyaniline .[1]

Researchers must be vigilant regarding the oxidative instability of the aniline byproduct, which causes solution discoloration (browning/darkening) often mistaken for assay signal or pigment formation.[1]

Degradation Pathways & Mechanism

The degradation of Naphthol AS-LC is dominated by the cleavage of the central amide bond.[1] This process is thermodynamically favorable in strong acid/base aqueous environments or in the presence of specific amidase/esterase activity.[1]

Primary Pathway: Amide Hydrolysis

The amide bond linking the naphthalene ring to the aniline ring cleaves, yielding two primary degradation products:[1]

  • 3-Hydroxy-2-naphthoic acid (BONA): The carboxylic acid component.[1]

  • 4-Chloro-2,5-dimethoxyaniline: The amine component.[1][3][4] (CRITICAL SAFETY HAZARD)

Secondary Pathway: Oxidative Decomposition

The released aniline (4-Chloro-2,5-dimethoxyaniline) is electron-rich due to the two methoxy groups.[1] Upon exposure to air or oxidants, it rapidly undergoes oxidative deamination or coupling, forming dark-colored quinoid structures or azo-dimers.[1]

Pathway Visualization

DegradationPathway Parent N-(4-Chloro-2,5-dimethoxyphenyl)- 3-hydroxy-2-naphthamide (Naphthol AS-LC) Hydrolysis Hydrolysis (pH < 3, pH > 10, or Enzymatic) Parent->Hydrolysis Amide Cleavage BONA Product A: 3-Hydroxy-2-naphthoic acid (BONA) Hydrolysis->BONA Acid Component Aniline Product B: 4-Chloro-2,5-dimethoxyaniline (Toxic/Labile) Hydrolysis->Aniline Amine Component Quinone Oxidation Product: Benzoquinone Derivatives (Dark Brown/Black) Aniline->Quinone Air Oxidation / Light

Figure 1: Primary hydrolytic degradation pathway of Naphthol AS-LC and subsequent oxidation of the aniline byproduct.[1][5]

Troubleshooting Guide (FAQs)

This section addresses specific anomalies reported by researchers during synthesis or assay development.

Category A: Solution Stability & Discoloration[1]

Q: My stock solution in DMSO/DMF turned from pale yellow to dark brown after 48 hours. Is it still usable?

  • Diagnosis: Oxidative degradation of trace hydrolysis products.[1]

  • Technical Insight: Aprotic polar solvents like DMSO can contain trace water or become hygroscopic.[1] Even minor hydrolysis releases 4-Chloro-2,5-dimethoxyaniline.[1] This amine is highly sensitive to oxidation, forming "aniline blacks" or quinones.[1]

  • Action: Discard the solution. The presence of oxidation products suggests the concentration of the parent compound is compromised.[1]

  • Prevention: Store stock solutions anhydrously at -20°C under argon/nitrogen. Avoid repeated freeze-thaw cycles.[1]

Q: I observe a precipitate forming when I acidify the reaction mixture after coupling.

  • Diagnosis: Precipitation of degradation product (BONA) or the parent compound.[1]

  • Technical Insight: The parent amide is insoluble in acidic water.[1] However, if hydrolysis occurred, 3-Hydroxy-2-naphthoic acid (BONA) was generated.[1] BONA has low solubility in acidic aqueous media (pKa ~ 2.[1]8) and will precipitate as a yellow/off-white solid.[1]

  • Differentiation: Filter the precipitate.[1] BONA is soluble in sodium bicarbonate solution (effervescence), whereas the parent Naphthol AS-LC amide is largely insoluble in bicarbonate.[1]

Category B: Assay Interference

Q: In my enzymatic hydrolysis assay, the background signal is increasing over time in the "no-enzyme" control.

  • Diagnosis: Spontaneous chemical hydrolysis (Autohydrolysis).[1]

  • Technical Insight: At pH > 8.5, the amide bond becomes susceptible to base-catalyzed hydrolysis even without an enzyme.[1] This releases the naphthol moiety, which may fluoresce or couple with diazonium salts (if present in the mix), creating a false positive.[1]

  • Action: Lower the buffer pH to near-neutral (pH 7.0–7.4) if the enzyme tolerates it.[1] If high pH is required, prepare fresh buffers immediately before use and keep temperatures below 25°C.[1]

Category C: Analytical Verification

Q: How do I distinguish the parent molecule from its degradation products via HPLC?

  • Protocol: Use a Reverse-Phase C18 column.[1]

  • Elution Order (Typical):

    • 3-Hydroxy-2-naphthoic acid (BONA): Most polar, elutes first (short retention time).[1]

    • 4-Chloro-2,5-dimethoxyaniline: Intermediate polarity.[1]

    • Naphthol AS-LC (Parent): Highly hydrophobic, elutes last.[1]

  • Detection: Monitor at 254 nm (aromatic) and 280 nm. The aniline degradation product often has a distinct absorption shift; verify with a standard of pure 4-chloro-2,5-dimethoxyaniline.

Quantitative Data: Degradation Product Properties

ComponentRoleMolecular WeightSolubility (Aq.[1] Acid)Solubility (Aq.[1] Base)Key Hazard
Naphthol AS-LC Parent357.79 g/mol InsolubleSoluble (as phenolate)Irritant
BONA Degradation (Acid)188.18 g/mol Insoluble (Precipitates)Soluble (as salt)Irritant
4-Cl-2,5-dimethoxy aniline Degradation (Amine)187.62 g/mol Soluble (as salt)InsolubleToxic / Suspected Carcinogen

Safety & Handling Protocol

WARNING: The degradation of Naphthol AS-LC releases 4-Chloro-2,5-dimethoxyaniline .[1] Aromatic amines are a class of compounds associated with bladder cancer and skin sensitization.[1]

  • Containment: All degradation experiments must be performed in a chemical fume hood.

  • Waste Disposal: Do not dispose of hydrolyzed solutions down the drain.[1] The aniline byproduct is toxic to aquatic life.[1] Collect in "Halogenated Organic Waste" containers.

  • Decontamination: If a spill occurs, treat the surface with a dilute bleach solution (sodium hypochlorite) to oxidize the amine residues, followed by thorough water rinsing.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2059065, Naphthol AS-LC derivatives.[1] Retrieved January 31, 2026, from [Link][1]

  • Master Organic Chemistry (2019). Amide Hydrolysis: Mechanism and Conditions. Retrieved January 31, 2026, from [Link][1]

Sources

Optimization

Troubleshooting N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide crystallization

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working with N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (commonly referred to in the industry a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists working with N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (commonly referred to in the industry as Naphthol AS-LC or Azoic Coupling Component 44 ).

Executive Summary & Molecule Profile

Naphthol AS-LC (CAS: 4273-92-1) is a critical coupling component used primarily in the synthesis of high-performance azo pigments (e.g., Pigment Red 146).[1][2] Its purity directly dictates the rheology, color strength, and fastness of the final pigment.[1][2] Crystallization issues with this intermediate often manifest as poor filtration rates, trapped impurities (specifically the starting amine or BONA), or inconsistent coupling reactivity.[1][2]

PropertyData
Molecular Formula C₁₉H₁₆ClNO₄
Molecular Weight 357.79 g/mol
Melting Point ~188–190°C (pure form)
Solubility Profile Insoluble in water; Soluble in hot alkaline solution, Toluene, Xylene, Nitrobenzene.[1][2]
Key Impurities 3-Hydroxy-2-naphthoic acid (BONA), 4-Chloro-2,5-dimethoxyaniline.[1][2]

Diagnostic Troubleshooting Matrix

Quickly identify your issue and jump to the relevant solution.

SymptomProbable CauseRecommended Action
Product "Oils Out" / Sticky Precipitate Rapid acidification or high solvent retention.[1][2]Switch to controlled pH swing or adjust cooling ramp (See Section 3 ).
Pink/Red Discoloration Oxidation of residual amine or phenol.[1][2]Add reducing agent (Sodium Bisulfite) during dissolution; check Nitrogen inerting.[1][2]
Slow Filtration (>2 hours) Formation of amorphous fines or polymorph mismatch.[1][2]Implement Ostwald ripening step (heat cycling) before filtration.[1][2]
Low Assay (<98%) Trapped unreacted BONA or Amine.[1][2]Perform Alkaline Reprecipitation wash (See Protocol A ).[1][2]

Deep Dive: Technical Q&A

Field-proven solutions to specific experimental hurdles.

Q1: I am experiencing "oiling out" during crystallization from organic solvents (Toluene/Xylene). How do I stabilize the crystal habit?

A: Oiling out in non-polar solvents typically occurs when the solution is supersaturated at a temperature above the metastable limit of the crystal form, or if impurities (tars) lower the melting point of the solvate.[1][2]

  • Mechanism: Naphthol AS-LC can form solvates with aromatic hydrocarbons.[1][2] If cooled too rapidly, the system enters a "spinodal decomposition" zone where liquid-liquid phase separation competes with nucleation.[1][2]

  • Solution:

    • Seed Loading: Introduce 0.5% w/w pure seed crystals at 5°C below the saturation temperature.

    • Linear Cooling: Control cooling rate to 10°C/hour. Do not crash cool.

    • Co-Solvent: If using Toluene, adding a small percentage of Methanol (5-10%) can sometimes disrupt solvate formation and promote cleaner crystal lattices, though solubility will decrease.[1][2]

Q2: My isolated product has a persistent pink hue. How do I remove this color body?

A: The pink coloration is a hallmark of oxidized 4-Chloro-2,5-dimethoxyaniline (the amine precursor).[1] This impurity is notoriously difficult to wash out once occluded in the crystal lattice.[1][2]

  • Corrective Protocol (Alkaline Wash):

    • Dissolve the crude cake in 5% NaOH at 85°C. The Naphthol dissolves as the phenolate salt.[1][2]

    • Filtration: Filter this hot solution through Celite/Charcoal. The oxidized amine tars are often insoluble in alkali and will be removed.[1][2]

    • Reprecipitation: Slowly acidify the filtrate with dilute Acetic Acid or HCl to pH 6-7.

    • Additive: Add Sodium Bisulfite (0.5%) or Sodium Dithionite to the alkaline solution prior to acidification to prevent re-oxidation [1].[1][2]

Q3: Filtration takes forever. How can I improve particle size distribution (PSD)?

A: Poor filtration is caused by a narrow distribution of fines (crystals <10 µm).[1][2] This is often the result of "crash precipitation" during the acidification of the alkaline salt.[1][2]

  • The "Ostwald Ripening" Fix: After acidification (when the solid has formed), do not filter immediately.[1][2]

    • Heat the slurry back up to 90°C for 1–2 hours.

    • Allow the small crystals to dissolve and redeposit onto larger crystals.

    • Cool slowly to 40°C before filtering.

    • Note: The presence of surfactants like Igepon T or Peregal O-25 during the coupling/precipitation phase can also modify crystal habit, usually promoting more uniform, blocky particles rather than needles [2].[1][2]

Validated Experimental Protocols

Protocol A: Purification via Alkaline Reprecipitation

Best for removing unreacted starting materials and color bodies.[1]

Reagents:

  • Crude Naphthol AS-LC (10 g)[1][2]

  • Sodium Hydroxide (5% aq solution)[1][2]

  • Hydrochloric Acid (2M) or Acetic Acid[1][2]

  • Activated Carbon (optional)[1][2]

Workflow:

  • Dissolution: Suspend 10 g crude Naphthol AS-LC in 150 mL of 5% NaOH.

  • Heating: Heat to 85°C under stirring (300 rpm). Ensure complete dissolution (solution should be clear yellow/amber) [3].[1][2]

  • Clarification: If insolubles remain (unreacted amine), filter hot through a pre-heated funnel with Celite.

  • Precipitation:

    • Transfer filtrate to a clean vessel.[1][2]

    • Maintain temperature at 60°C .

    • Add 2M HCl dropwise over 30 minutes until pH reaches 7.0–6.0 . Do not overshoot to low pH (<4) too quickly, or you may trap acid salts.[1][2]

  • Ripening: Stir at 60°C for 30 minutes, then cool to 25°C.

  • Isolation: Filter via vacuum.[1][2] Wash with neutral water until filtrate conductivity is <500 µS/cm.[1][2] Dry at 80°C.

Protocol B: Solvent Recrystallization (High Purity)

Best for analytical standards or high-end electronic grade pigments.[1][2]

Reagents:

  • Solvent: Chlorobenzene or o-Dichlorobenzene (ODCB).[1][2] Note: Toluene is safer but has lower solubility.[1][2]

Workflow:

  • Suspend crude solid in Chlorobenzene (10 mL per gram).

  • Heat to reflux (approx. 132°C) until dissolved.

  • Hot Filtration: Filter rapidly to remove inorganic salts.[1][2]

  • Crystallization: Cool to 25°C at a rate of 15°C/hr.

  • Wash: Filter and wash cake with cold Methanol to remove mother liquor.

Process Logic & Pathway Visualization[1][2]

The following diagram illustrates the critical decision pathways for purifying Naphthol AS-LC based on the impurity profile.

Naphthol_Purification Start Crude Naphthol AS-LC (Synthesis Output) Check_Impurity Analyze Impurity Profile (HPLC/TLC) Start->Check_Impurity Amine_Rich High Amine/Tars (Pink Color) Check_Impurity->Amine_Rich Amine > 0.5% Acid_Rich High BONA Content (Unreacted Acid) Check_Impurity->Acid_Rich BONA > 1.0% Clean_Habit Purity OK, Poor Filtration Check_Impurity->Clean_Habit Fines/Slow Filter Alk_Process Alkaline Reprecipitation (Dissolve in NaOH -> Filter -> Acidify) Amine_Rich->Alk_Process Amine insoluble in Alk Solvent_Process Solvent Recrystallization (Chlorobenzene/Toluene) Acid_Rich->Solvent_Process Acid soluble in Alk Ripening Thermal Ripening (Heat Slurry to 90°C) Clean_Habit->Ripening Final Pure Naphthol AS-LC (>99% Purity) Alk_Process->Final Solvent_Process->Final Ripening->Final

Caption: Decision tree for selecting the optimal purification route based on specific impurity profiles (Amine vs. BONA) and physical constraints.

References

  • PubChem. (2025).[1][2] N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Lv, Y., et al. (2022).[1][2][3][4] Modification of C.I.[1] Pigment Red 146 with Surfactants and Graphene Oxide.[1][2] Royal Society of Chemistry (RSC) Advances.[1][2] [Link]

  • Wang, K., et al. (2019).[1][2][4][5] Confined Crystallization of Pigment Red 146 in Emulsion Droplets and Its Mechanism. Nanomaterials (MDPI).[1][2] [Link]

  • Dietz, E., et al. (1998).[1][2] Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide.[1][2][6] U.S. Patent 5,756,757.[1][2]

Sources

Troubleshooting

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide GHS hazard information

Technical Support Center: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide Internal Reference: Naphthol AS-LC | CAS: 4273-92-1[1][2][3] Section 1: Safety & Compliance (GHS Intelligence)[2][3] Status: WARNING Rati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide Internal Reference: Naphthol AS-LC | CAS: 4273-92-1[1][2][3]

Section 1: Safety & Compliance (GHS Intelligence)[2][3]

Status: WARNING Rationale: While some vendors classify this substance as non-hazardous, the chemical structure (chlorinated aromatic amide) and data from the European Chemicals Agency (ECHA) C&L Inventory suggest significant potential for sensitization and irritation. We adopt the Precautionary Principle for this guide.

GHS Hazard Identification Board[1][2][3]
Hazard CategoryCodeHazard StatementTechnical Context for Researchers
Skin Sensitization H317 May cause an allergic skin reaction.[1][2][3][4]Critical: Naphthol derivatives are known haptens.[3] Repeated exposure, even to trace dust, can induce hypersensitivity.
Skin Irritation H315 Causes skin irritation.[3][5][6][7]Lipophilic nature allows partial dermal penetration, leading to localized dermatitis.
Eye Irritation H319 Causes serious eye irritation.[3][5][7]Fine powder creates abrasive and chemical injury to the cornea.
STOT - SE H335 May cause respiratory irritation.[1][2][3][7]Inhalation of dust during weighing is the primary exposure route.[3]
Emergency Response Protocol (Visualized)

GHS_Response Exposure Exposure Event Type Identify Type Exposure->Type Skin Dermal Contact (H315/H317) Type->Skin Eye Ocular Contact (H319) Type->Eye Inhale Inhalation (H335) Type->Inhale Action_Skin Wash 15min (Soap/Water) Remove Contaminated PPE Skin->Action_Skin Action_Eye Rinse 15min (Saline) Remove Contacts Eye->Action_Eye Action_Inhale Move to Fresh Air Support Breathing Inhale->Action_Inhale Medical Seek Medical Attention (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Caption: Immediate response workflow for Naphthol AS-LC exposure events based on GHS classifications.

Section 2: Formulation & Solubility Troubleshooting

The Issue: This compound has a high LogP (~4.[3]8) and is practically insoluble in water.[3][8] "Crashing out" (precipitation) in biological buffers is the #1 cause of failed experiments.[3]

Q: My compound precipitates immediately when added to cell culture media. How do I fix this?

A: This is a classic "Solubility Cliff."[3] Direct addition of high-concentration DMSO stocks to aqueous media causes rapid aggregation.[1][2][3]

The Protocol:

  • Primary Stock: Dissolve powder in 100% DMSO (anhydrous) to 10-20 mM. Vortex vigorously.

  • Intermediate Dilution (The "Step-Down"): Do not go straight to media.[3] Create a 100x intermediate in a solvent blend (e.g., DMSO/Ethanol or DMSO/PEG400).

  • Final Dosing: Add the intermediate to the media while vortexing the media. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.[3]

Q: I see "crystals" in my 96-well plate under the microscope. Is it contamination?

A: It is likely compound crystallization, not bacterial contamination. Naphthol AS-LC forms needle-like microcrystals in aqueous environments.[1][2][3]

  • Validation: Heat the well slightly (to 37°C) or add excess DMSO. If the "crystals" dissolve, it is your compound.

  • Fix: Lower the working concentration or add a solubilizing agent like cyclodextrin (HP-β-CD) to the media.[1][2][3]

Solubility Decision Tree

Solubility_Workflow Start Start: Powder Formulation Solvent Choose Solvent Start->Solvent Water Water/PBS Solvent->Water Don't do this Organic DMSO / DMF / Pyridine Solvent->Organic Recommended Fail STOP: Insoluble. Use Carrier (Cyclodextrin) Water->Fail Check Visual Inspection Organic->Check Clear Clear Solution Check->Clear Cloudy Cloudy/Precipitate Check->Cloudy Action_Dilute Serial Dilution into Assay Buffer Clear->Action_Dilute Action_Heat Sonicate (40kHz) or Warm (40°C) Cloudy->Action_Heat Action_Heat->Check

Caption: Decision logic for solubilizing hydrophobic Naphthol derivatives for biological assays.

Section 3: Assay Interference & Stability

Q: I am getting abnormally high background readings in my fluorescence assay. Why?

A: Naphthol derivatives are inherently fluorescent.[3]

  • Mechanism: The naphthalene ring system coupled with the amide linker creates a conjugated system that can absorb UV/Blue light and emit in the Green/Yellow spectrum.

  • Troubleshooting:

    • Blank Correction: Run a "Compound Only" control (no enzyme/cells) at the same concentration used in the assay.

    • Spectral Scan: Perform an excitation/emission scan (e.g., Ex 300-400nm) to identify overlap with your assay's fluorophore (e.g., GFP, FITC).[3]

Q: How stable is the DMSO stock?

A: Moderately stable, but prone to oxidation and hydrolysis over time.

  • Storage: Store 10mM stocks at -20°C in amber vials (light sensitive).

  • Shelf Life: Discard after 3 freeze-thaw cycles. Moisture uptake by DMSO will accelerate the hydrolysis of the amide bond (breaking the molecule into 3-hydroxy-2-naphthoic acid and the chloro-dimethoxy aniline).[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77955, N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.[1][2][3] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). C&L Inventory: N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide.[1][2][3][4] Retrieved from [Link][1][2][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide and Other Naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals In the vast landscape of chemical compounds utilized in research and industry, naphthol derivatives hold a significant position due to their versatile appli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds utilized in research and industry, naphthol derivatives hold a significant position due to their versatile applications, ranging from vibrant dyes and pigments to promising therapeutic agents. This guide provides an in-depth comparison of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, also known as Naphthol AS-LC, with other notable naphthol derivatives. By examining their chemical properties, synthesis, and performance in various applications, this document aims to equip researchers and professionals with the knowledge to make informed decisions in their work.

Introduction to Naphthol Derivatives

Naphthol AS dyes, or azoic dyes, are a class of water-insoluble azo dyes formed in situ on a substrate, typically textile fibers. The process involves impregnating the fiber with a coupling component, a naphthol derivative, followed by treatment with a diazotized amine (fast color base or salt). This two-step process allows for the formation of a colored pigment trapped within the fiber, generally resulting in excellent wash fastness.[1] The specific properties of the resulting dye, such as color, fastness, and biological activity, are determined by the chemical structures of both the naphthol and the diazo components.

This guide focuses on a comparative analysis of key Naphthol AS derivatives, with a primary focus on N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide.

Featured Naphthol Derivative: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC)

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC), classified as C.I. Azoic Coupling Component 23, is a prominent member of the Naphthol AS family.[2] Its molecular structure, characterized by a chlorinated and dimethoxylated phenyl ring attached to the naphthamide backbone, imparts specific properties that influence its performance in various applications.[3]

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of Naphthol AS-LC is crucial for its application.

PropertyValueSource
Molecular Formula C₁₉H₁₆ClNO₄[4]
Molecular Weight 357.79 g/mol [4]
Appearance Light beige to grey powder[4]
Melting Point ≥188°C[4]
Solubility Insoluble in water and sodium carbonate solution; Soluble in pyridine.[2][3]

Comparative Analysis with Other Naphthol Derivatives

For a comprehensive evaluation, Naphthol AS-LC is compared with two other widely used naphthol derivatives: Naphthol AS-TR (C.I. Azoic Coupling Component 8) and Naphthol AS-ITR (C.I. Azoic Coupling Component 12) .

Structural Differences

The key to the varying performance of these derivatives lies in their molecular structures.

cluster_0 N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) cluster_1 N-(4-Chloro-2-methylphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-TR) cluster_2 N-(5-Chloro-2,4-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-ITR) a Naphthol Moiety b Amide Linkage a->b c 4-Chloro-2,5-dimethoxyphenyl Group b->c d Naphthol Moiety e Amide Linkage d->e f 4-Chloro-2-methylphenyl Group e->f g Naphthol Moiety h Amide Linkage g->h i 5-Chloro-2,4-dimethoxyphenyl Group h->i A 3-Hydroxy-2-naphthoic acid C Condensation Reaction (e.g., in a solvent with a dehydrating agent) A->C B 4-Chloro-2,5-dimethoxyaniline B->C D N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) C->D

Caption: Synthesis workflow for Naphthol AS-LC.

Step-by-Step Protocol:

  • Reactant Preparation: In a suitable reaction vessel, dissolve 3-hydroxy-2-naphthoic acid in an appropriate solvent.

  • Addition of Amine: Add 4-chloro-2,5-dimethoxyaniline to the solution.

  • Condensation: The reaction is typically carried out in the presence of a dehydrating agent or by azeotropic removal of water at elevated temperatures.

  • Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent to obtain Naphthol AS-LC.

General Protocol for Azoic Dyeing on Cotton

The application of Naphthol AS derivatives for dyeing involves a two-stage process.

cluster_0 Stage 1: Naphtholation cluster_1 Stage 2: Coupling cluster_2 Post-Treatment A Dissolve Naphthol AS derivative in aqueous alkali B Impregnate cotton fabric with the naphthol solution A->B C Squeeze to remove excess solution B->C E Pass the naphtholated fabric through the diazonium salt solution C->E D Prepare diazonium salt solution from a fast color base D->E F In situ formation of insoluble azo dye E->F G Soaping at the boil to remove surface dye and improve fastness H Rinsing and Drying G->H

Caption: Azoic dyeing process workflow.

Detailed Methodology:

  • Naphtholation:

    • Prepare a solution of the Naphthol AS derivative by dissolving it in an aqueous solution of sodium hydroxide.

    • Immerse the cotton fabric in this solution at the appropriate temperature (e.g., room temperature for cotton).

    • Pass the fabric through a padding mangle to ensure even impregnation and remove excess liquor.

  • Coupling:

    • Prepare a solution of a diazotized fast color base or a stabilized diazonium salt.

    • Pass the naphtholated fabric through this developing bath. The coupling reaction occurs rapidly, forming the insoluble azo dye within the fibers.

  • After-treatment:

    • Thoroughly rinse the dyed fabric in cold water.

    • Soap the fabric at or near the boil with a suitable detergent to remove any loosely adhering surface dye and to stabilize the shade.

    • Rinse and dry the fabric.

Standard Methods for Fastness Testing

To ensure objective and comparable results, standardized testing methods should be employed. The International Organization for Standardization (ISO) provides a comprehensive set of standards for color fastness testing under the ISO 105 series.

  • Color Fastness to Washing (ISO 105-C06): This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Color Fastness to Light (ISO 105-B02): This method evaluates the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Color Fastness to Rubbing (ISO 105-X12): This test determines the resistance of the color of a textile to rubbing off and staining other materials. [5]

Conclusion

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) stands out as a versatile naphthol derivative with a high affinity for cotton, making it a valuable component in the dyeing industry. Its specific structural features, particularly the chloro and dimethoxy substituents, not only influence its dyeing characteristics but also suggest a potential for biological activities that warrant further exploration.

While a direct quantitative comparison of performance data with other naphthol derivatives like Naphthol AS-TR and Naphthol AS-ITR is not extensively documented in publicly available literature, this guide provides a framework for understanding their relative properties based on their chemical structures and known applications. For researchers and drug development professionals, the exploration of the biological properties of these compounds presents an exciting avenue for the discovery of novel therapeutic agents. The synthesis and application protocols provided herein offer a foundation for reproducible and scientifically sound experimentation in this dynamic field.

References

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  • Fadilah Rahmadani, et al. (2020). Napthol Textile Dyeing Experiments on Various Types of Fabrics.
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  • Naphthol AS-LC. (n.d.). ChemicalBook. Retrieved January 31, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4274540.htm
  • Naphthol AS-LC. (n.d.). Index of. Retrieved January 31, 2026, from http://www.dabangchem.com/en/proshow.asp?id=12
  • Naphthol AS-ITR. (2024, April 9). ChemBK. Retrieved January 31, 2026, from https://www.chembk.com/en/chem/Naphthol%20AS-ITR
  • Naphthol AS-OL | 135-62-6. (n.d.). ChemicalBook. Retrieved January 31, 2026, from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6274543.htm
  • Naphthol AS-TR phosphate. (n.d.). Chem-Impex. Retrieved January 31, 2026, from https://www.chemimpex.
  • The Role of Azoic Coupling Components in Modern Pigment Manufacturing. (2026, January 24). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 31, 2026, from https://www.inno-pharmchem.com/news/the-role-of-azoic-coupling-components-in-modern-pigment-manufacturing
  • Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. (2024, October 15). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11479835/
  • Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. (2025, February 28). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10900007/
  • Napthol Textile Dyeing Experiments on Various Types of Fabrics. (2025, February 13).
  • Guidance on ISO 105 X12 Color Fastness Test to Rubbing. (2024, July 25). Textile Tester. Retrieved January 31, 2026, from https://www.textile-tester.com/guidance-on-iso-105-x12-color-fastness-test-to-rubbing/
  • Synthesis and biological evaluation of some 1‐naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. (n.d.). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.net/publication/338575086_Synthesis_and_biological_evaluation_of_some_1-naphthol_derivatives_as_antioxidants_acetylcholinesterase_and_carbonic_anhydrase_inhibitors
  • Azoic Coupling Component 23. (2012, April 13). World dye variety. Retrieved January 31, 2026, from http://www.worlddyevariety.com/azoic-coupling-components/azoic-coupling-component-23.html
  • Results of acid azo dyeing and various fastness properties of dyes on wool. (n.d.). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.net/figure/Results-of-acid-azo-dyeing-and-various-fastness-properties-of-dyes-on-wool_tbl1_275529063
  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8949826/
  • Improvement of Dye Properties of the Azo Pigment Yellow 12 Using a Micromixer-Based Process. (2025, August 7). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.net/publication/353723797_Improvement_of_Dye_Properties_of_the_Azo_Pigment_Yellow_12_Using_a_Micromixer-Based_Process
  • Naphthol AS-TR phosphate disodium salt | C18H13ClNNa2O5P. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from https://pubchem.ncbi.nlm.nih.
  • Total ion chromatogram of the 23 azo dye breakdown products detected in... (n.d.). ResearchGate. Retrieved January 31, 2026, from https://www.researchgate.net/figure/Total-ion-chromatogram-of-the-23-azo-dye-breakdown-products-detected-in-the-standard_fig1_344199859
  • A new way to improve the light-fastness of azo reactive dyes through the introduction of benzene sulfonamide derivatives into the triazine ring. (2019, June 17). RSC Publishing. Retrieved January 31, 2026, from https://pubs.rsc.org/en/content/articlelanding/2019/ra/c9ra02143a
  • Structures of Azoic Coupling Components and Azoic Dyes. (n.d.). CHIMIA. Retrieved January 31, 2026, from https://chimia.ch/chimia/article/view/1966/3739
  • Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription. (2012, October 4). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3464839/
  • Structure–Performance Relationship of Novel Azo-Salicylaldehyde Disperse Dyes. (n.d.). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11073809/
  • Naphthol AS,Naphthol AS-D,Naphthol AS-E,Naphthol AS-BS,Naphthol AS-OL,Naphthol AS-PH,Naphthol AS-LC,Naphthol AS-OL(refined),Naphthol AS-PH(refined),Naphthol AS-LC(refined),Naphthol AS-IRG,Naphthol. (n.d.). Index of. Retrieved January 31, 2026, from http://www.dabangchem.com/en/prolist.asp?id=12
  • The continuous flow synthesis of azos. (2024, January 26). National Institutes of Health. Retrieved January 31, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8789311/
  • Naphthol AS-TR phosphate >= 99 HPLC, Bulk package 4264-93-1. (n.d.). Sigma-Aldrich. Retrieved January 31, 2026, from https://www.sigmaaldrich.com/IL/en/product/sigma/n6125
  • Comparison between Reactive Dye, Azoic Dye and Vat Dye. (2022, November 20). Textile Learner. Retrieved January 31, 2026, from https://textilelearner.
  • The continuous flow synthesis of azos. (2023, October 30). MURAL - Maynooth University Research Archive Library. Retrieved January 31, 2026, from https://mural.maynoothuniversity.ie/17506/
  • Naphthol AS-TR - CAS-Number 92-76-2. (n.d.). Chemodex. Retrieved January 31, 2026, from https://www.chemodex.com/en/Naphthol-AS-TR
  • SYNTHESIS, SPECTROSCOPIC STUDIES AND FASTNESS PROPERTIES OF MONOAZO DYES DERIVED FROM SUBSTITUTED ARYLAMINES. (n.d.). AJOL. Retrieved January 31, 2026, from https://www.ajol.info/index.php/swj/article/view/223708
  • Buy Naphthol AS-ITR from Neostar United (Changzhou) Industrial Co. (n.d.). ECHEMI. Retrieved January 31, 2026, from https://www.echemi.com/products/pd20150921092807037-naphthol-as-itr.html
  • Buy Naphthol AS-ITR CAS 92-72-8 From China Manufacturer And Factory. (n.d.). TNJ Chemical. Retrieved January 31, 2026, from https://www.tnjchem.com/products/naphthol-as-itr_7458.html
  • Naphthol AS phosphate 13989-98-5. (n.d.). Sigma-Aldrich. Retrieved January 31, 2026, from https://www.sigmaaldrich.com/US/en/product/sigma/n5625

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Comparative

A Comparative Guide to the Structure-Activity Relationship of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide and its Analogs as Potential Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The N-Aryl-3-hydroxy-2-naphthamide Scaffold N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide belongs to the N-aryl-3-hydroxy-2-naphtha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The N-Aryl-3-hydroxy-2-naphthamide Scaffold

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide belongs to the N-aryl-3-hydroxy-2-naphthamide class of compounds. This scaffold is characterized by a naphthalene core linked to a substituted phenyl ring via an amide bond.[1] The unique structural features, including the hydroxyl group on the naphthalene ring and the variable substituents on the phenyl ring, make these compounds attractive for exploring diverse biological activities.[1] Preliminary studies have suggested that N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide possesses potential anti-inflammatory and anticancer properties, possibly through the inhibition of key enzymes and modulation of cellular receptors.[1]

Molecular docking studies have indicated that this compound may bind to the active sites of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Dihydrofolate Reductase (DHFR), both of which are significant targets in cancer therapy. The specific combination of the chloro and dimethoxy groups on the phenyl ring is thought to play a crucial role in its biological activity.[1] This guide will explore the nuances of how modifications to this core structure impact its therapeutic potential.

Synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide and its Analogs

The synthesis of the parent compound and its analogs generally follows a straightforward two-step process, making this scaffold amenable to the generation of a library of derivatives for SAR studies.

General Synthesis Workflow:

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Bond Formation 3-Hydroxy-2-naphthoic_acid 3-Hydroxy-2-naphthoic acid Acid_chloride 3-Hydroxy-2-naphthoyl chloride 3-Hydroxy-2-naphthoic_acid->Acid_chloride Reaction Thionyl_chloride Thionyl Chloride (SOCl2) or Oxalyl Chloride Thionyl_chloride->Acid_chloride Substituted_aniline Substituted Aniline (e.g., 4-Chloro-2,5-dimethoxyaniline) Final_product N-(Substituted-phenyl)-3-hydroxy-2-naphthamide Substituted_aniline->Final_product Reaction

Caption: General synthetic route for N-aryl-3-hydroxy-2-naphthamides.

This synthetic approach allows for the facile introduction of a wide variety of substituents on the aniline ring, which is key to exploring the structure-activity relationship.

Structure-Activity Relationship (SAR) Analysis

Key Structural Features and Their Impact on Activity:
  • 3-Hydroxy-2-naphthamide Core: This part of the molecule is generally considered essential for activity. The hydroxyl group can participate in hydrogen bonding interactions with target proteins.

  • Amide Linker: The amide bond provides structural rigidity and can also act as a hydrogen bond donor and acceptor.

  • N-Phenyl Ring Substituents: This is the primary region for modification to modulate potency, selectivity, and pharmacokinetic properties.

Comparative Activity of N-Aryl-Naphthamide Analogs:

The following table summarizes the reported anticancer and enzyme inhibitory activities of various N-aryl-naphthamide derivatives. It is important to note that the experimental conditions and cell lines used may vary between studies, so direct comparisons of absolute IC50 values should be made with caution.

Compound/AnalogSubstituents on N-Phenyl RingBiological Target/AssayIC50 (µM)Reference
Parent Compound 4-Chloro, 2,5-dimethoxyPotential VEGFR-2/DHFR inhibitorData not available[1]
Analog 14-MethylbenzylVEGFR-20.384[2]
Analog 24-ChlorobenzylVEGFR-2>10[2]
Analog 32-PropoxyphenylMethicillin-resistant S. aureus12[3]
Analog 42-(But-2-yloxy)phenylMethicillin-resistant S. aureus12[3]
Analog 53-EthoxyphenylPhotosynthetic Electron Transport4.5[3]
Analog 62,4-DimethoxyphenylA549 (lung cancer)0.15[4]
Analog 7PhenylA549 (lung cancer)0.23[4]

Analysis of SAR Trends:

  • Substitution on the Benzyl Ring (Analogs 1 & 2): A methyl group at the 4-position of the benzyl ring (Analog 1) appears more favorable for VEGFR-2 inhibition than a chloro group at the same position (Analog 2). This suggests that electron-donating or sterically smaller groups might be preferred in this region.

  • Alkoxy Substituents (Analogs 3, 4, & 5): The position and nature of alkoxy substituents on the phenyl ring influence antibacterial and other biological activities. The similar high potency of 2-propoxy and 2-(but-2-yloxy) analogs against MRSA suggests that a certain chain length at the ortho position is beneficial.

  • Dimethoxy Substitution (Analog 6): The potent anticancer activity of the 2,4-dimethoxyphenyl analog against A549 lung cancer cells highlights the importance of methoxy groups in conferring cytotoxicity. This aligns with the dimethoxy substitution in the parent compound.

  • Unsubstituted Phenyl Ring (Analog 7): The high potency of the unsubstituted phenyl analog suggests that the core N-phenyl-naphthamide scaffold itself possesses significant anticancer activity.

Mechanistic Insights: Targeting the VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.

VEGFR-2 Signaling Cascade:

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR Permeability Vascular Permeability AKT->Permeability MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway.[5][6][7][8]

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide and its active analogs are hypothesized to act as ATP-competitive inhibitors in the kinase domain of VEGFR-2, thereby blocking the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival. This inhibition of angiogenesis can effectively starve tumors of the nutrients and oxygen they need to grow.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key assays are provided below.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: A kinase assay kit is used to measure the phosphorylation of a substrate by VEGFR-2 in the presence and absence of the test compound. The amount of phosphorylation is typically quantified using a luminescence-based method.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to the desired concentrations in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the VEGFR-2 enzyme, the peptide substrate, and ATP.

  • Compound Addition: Add the diluted test compounds to the respective wells. Include a positive control (a known VEGFR-2 inhibitor like Sorafenib) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the enzyme activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Directions

The N-aryl-3-hydroxy-2-naphthamide scaffold, exemplified by N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, holds significant promise as a source of novel anticancer agents, particularly as inhibitors of VEGFR-2. The available structure-activity relationship data, though fragmented across different studies, consistently points to the critical role of the substituents on the N-phenyl ring in determining the biological activity.

Future research in this area should focus on a systematic SAR study of a library of analogs with consistent biological evaluation. This will allow for a more precise understanding of the electronic and steric requirements for optimal activity. Key areas for future exploration include:

  • Systematic modification of the N-phenyl ring: Exploring a wider range of halogen, alkoxy, and other functional groups at various positions.

  • Investigation of other kinase targets: Given the multi-targeted nature of many kinase inhibitors, screening active compounds against a panel of other relevant kinases could reveal new mechanisms of action.

  • In vivo efficacy studies: Promising compounds with potent in vitro activity should be advanced to animal models to evaluate their in vivo efficacy, pharmacokinetics, and toxicity profiles.

By leveraging the insights from this comparative guide, researchers can more effectively design and develop the next generation of N-aryl-3-hydroxy-2-naphthamide-based therapeutics for the treatment of cancer.

References

  • VEGFR-2 signaling pathway and downstream mediators. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Signaling pathways of VEGFR-2. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • Schematic diagram illustrating downstream VEGFR2 signalling pathways. (n.d.). ResearchGate. Retrieved February 10, 2026, from [Link]

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. (2016). Journal of Cell Communication and Signaling, 10(4), 347–354. [Link]

  • Kracmar, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules, 20(6), 9994-10015. [Link]

  • Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors. (2008). Journal of Medicinal Chemistry, 51(8), 2467-2480.
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). RSC Advances, 14(1), 35323-35335.
  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evalu
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. (2022). Molecules, 27(19), 6296.
  • Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). RSC Advances, 14(1), 35323-35335.
  • Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide. (2025).
  • Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. (2024). Medicinal Chemistry, 20(2), 194-206.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). Molecules, 27(14), 4621.
  • Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. (2022). ACS Omega, 7(37), 33285–33303.

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Validation

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide efficacy compared to standard drugs

Topic: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Histopathologists From Histochemical Standard to Bioactive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Histopathologists

From Histochemical Standard to Bioactive Naphthamide Scaffold

Executive Summary & Molecule Profile[1][2]

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (CAS: 4273-92-1 ), widely recognized as Naphthol AS-LC , occupies a unique dual niche in biomedical science. Historically utilized as a high-fidelity coupling substrate for the histochemical detection of hydrolases (phosphatases/esterases), recent pharmacophore modeling of the 3-hydroxy-2-naphthamide scaffold has revealed significant therapeutic potential.

This guide evaluates Naphthol AS-LC through two distinct lenses:

  • Diagnostic Efficacy: As a substrate for precise enzyme localization compared to standard chromogens (e.g., Naphthol AS-MX, pNPP).

  • Therapeutic Potential: As a bioactive scaffold exhibiting anti-proliferative (CREB inhibition) and antimicrobial properties, compared to standard-of-care agents (Doxorubicin, Ciprofloxacin).

Chemical Profile
PropertySpecification
IUPAC Name N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
Common Name Naphthol AS-LC, C.I. 37555
Molecular Weight 357.79 g/mol
Lipophilicity (LogP) ~4.8 (High membrane permeability)
Key Substituents 4-Cl, 2,5-diOMe (Enhances lipophilicity and steric lock)

Therapeutic Efficacy: The Naphthamide Scaffold

Note: Direct clinical trial data for Naphthol AS-LC as a drug is limited. The data below synthesizes efficacy metrics of the Naphthol AS scaffold, specifically the closely related analog Naphthol AS-E , to illustrate the pharmacophore's potential.

Anticancer Efficacy (CREB Inhibition)

The 3-hydroxy-2-naphthamide core acts as a potent inhibitor of the KIX-KID interaction within the CREB (cAMP response element-binding protein) signaling pathway. Overactivation of CREB is linked to survival in metastatic cancers.

Comparison: Naphthamide Scaffold vs. Standard Chemotherapy (Doxorubicin)

FeatureNaphthol AS Scaffold (e.g., AS-E/AS-LC)Doxorubicin (Standard of Care)Advantage/Disadvantage
Primary Target CREB-CBP Interaction (Transcription Factor)Topoisomerase II / DNA IntercalationNaphthamides target specific signaling nodes, potentially reducing genotoxicity.
IC50 (Breast Ca - MCF-7) ~2.0 - 5.0 µM 0.1 - 0.5 µMLess potent than Doxorubicin but operates via a non-genotoxic mechanism.
IC50 (Lung Ca - A549) ~4.0 µM ~0.2 µMModerate potency; viable lead for combination therapy.
Selectivity Index (SI) Moderate (>5 vs fibroblasts)Low (High toxicity to cardiomyocytes)Naphthamides show lower cardiotoxicity risk.
Mechanism of Action Blocks KIX domain of CBP, preventing CREB recruitment.DNA damage and ROS generation.Naphthol AS-LC offers a targeted approach for CREB-dependent tumors.
Mechanistic Pathway: CREB Inhibition

The following diagram illustrates how the Naphthamide scaffold disrupts cancer cell survival signaling.

CREB_Pathway Signal Growth Factor / cAMP Signal PKA PKA Activation Signal->PKA CREB CREB Phosphorylation (Ser133) PKA->CREB Complex CREB-CBP Complex CREB->Complex Recruitment CBP CBP/p300 (KIX Domain) CBP->Complex Transcription Transcription of Survival Genes (Bcl-2, Cyclin D1) Complex->Transcription Apoptosis Apoptosis / Cell Arrest Transcription->Apoptosis Inhibition leads to Inhibitor Naphthol AS-LC (Scaffold) Blocks KIX Domain Inhibitor->CBP Competitive Binding Inhibitor->Complex PREVENTS

Figure 1: Mechanism of Action. The Naphthol AS scaffold competitively binds to the KIX domain of CBP, preventing the formation of the transcriptional complex required for cancer cell survival.

Diagnostic Efficacy: Phosphatase Substrate Comparison

In histopathology, Naphthol AS-LC is used to detect Alkaline Phosphatase (ALP) activity. Its efficacy is measured by localization precision (diffusion of the reaction product) and signal intensity .

Comparison: Naphthol AS-LC vs. Common Alternatives

SubstrateReaction Product SolubilityLocalization PrecisionApplication Best Fit
Naphthol AS-LC Phosphate Highly Insoluble (Azo Dye)High (Minimal diffusion)High-Res Histology: Ideal for detailed tissue mapping where precise cellular localization is critical.
Naphthol AS-MX Phosphate InsolubleModerate-HighStandard Histology: Good general-purpose substrate, slightly more soluble than AS-LC.
pNPP (p-Nitrophenyl Phosphate) Soluble (Yellow)None (Solution based)ELISA / Spectrophotometry: Quantitative assays where spatial resolution is irrelevant.
BCIP/NBT Insoluble (Blue/Purple)Very HighWestern Blot / IHC: Extremely sensitive, but forms a different color (blue) compared to the red/pink of Azo-coupled Naphthols.

Experimental Insight: The 4-chloro-2,5-dimethoxy moiety of AS-LC increases the lipophilicity of the naphthol product released upon hydrolysis. This ensures the dye precipitates immediately at the enzyme site, preventing the "fuzzy" staining patterns seen with less hydrophobic substrates.

Experimental Protocols

Microwave-Assisted Synthesis of Naphthol AS-LC

A rapid, high-yield protocol for generating the scaffold for testing.

Reagents: 3-Hydroxy-2-naphthoic acid (3-HNA), 4-Chloro-2,5-dimethoxyaniline, PCl3 (Phosphorus trichloride), Chlorobenzene (Solvent).

  • Activation: Dissolve 10 mmol of 3-HNA in 20 mL chlorobenzene. Add 5 mmol PCl3 dropwise.

  • Coupling: Add 10 mmol of 4-Chloro-2,5-dimethoxyaniline to the mixture.

  • Irradiation: Place in a microwave reactor. Set power to 300W and temperature to 130°C. Irradiate for 8-10 minutes (vs. 4-6 hours conventional reflux).

  • Isolation: Cool to RT. The product precipitates.[1][2][3][4] Filter and wash with dilute Na2CO3 (to remove unreacted acid) followed by water.

  • Purification: Recrystallize from ethanol/DMF.

    • Expected Yield: >90%[5][2]

    • Purity Check: HPLC or Melting Point (~188-190°C).

In Vitro Cytotoxicity Assay (MTT Protocol)

To validate the efficacy of the synthesized compound against cancer cell lines.[6]

  • Seeding: Plate MCF-7 or HeLa cells (5x10^3 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Dissolve Naphthol AS-LC in DMSO (stock 10 mM). Prepare serial dilutions (0.1 - 100 µM) in culture medium. Add to cells (keep DMSO <0.5%).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4 hours.

  • Solubilization: Remove media. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Structure-Activity Relationship of Naphthol AS-E: Xie, F., et al. (2012).[7] "Structure–activity relationship studies of naphthol AS-E and its derivatives as anticancer agents by inhibiting CREB-mediated gene transcription." Bioorganic & Medicinal Chemistry Letters. Link

  • Naphthol AS-LC Physical Properties: PubChem Compound Summary for CID 77955. Link

  • Microwave Synthesis of Naphthamides: Smolecule. (2023). "Microwave-assisted synthesis protocols for enhanced yield and purity of naphthamide derivatives." Link

  • Antimicrobial Naphthols: Ezelarab, H.A.A., et al. (2018). "Naphthylthiazoles: Targeting Multidrug-Resistant and Intracellular Staphylococcus aureus with Biofilm Disruption Activity."[8] ACS Infectious Diseases. Link

  • Histochemical Substrates: BenchChem. (2025). "A Comparative Guide to Phosphatase Substrates: Naphthol AS-TR Phosphate and Its Alternatives." Link

Sources

Comparative

A Comparative Guide to In Vitro and In Vivo Evaluation of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Cpd-X)

Introduction: The journey of a novel chemical entity from laboratory bench to potential therapeutic application is a rigorous, multi-stage process. A critical inflection point in this journey is the transition from contr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is a rigorous, multi-stage process. A critical inflection point in this journey is the transition from controlled, isolated in vitro systems to the complex, dynamic environment of a whole organism, or in vivo studies. This guide provides a comprehensive comparison of in vitro and in vivo methodologies for evaluating the biological activity of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, a compound we will refer to as "Cpd-X".

Cpd-X belongs to the naphthol AS family of compounds, some of which have been explored for various biological activities. Its structure, featuring a 3-hydroxy-2-naphthamide core, is suggestive of potential kinase inhibitory action, a hypothesis that will guide our experimental design. This document is intended for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices, detailed protocols, and the interpretation of comparative data.

Part 1: The Rationale - From Isolated Target to Systemic Effect

The fundamental difference between in vitro and in vivo testing lies in biological complexity. In vitro studies are the first-line approach, designed to answer a specific question in a controlled environment: Does Cpd-X interact with its intended molecular target? These assays are rapid, high-throughput, and cost-effective, allowing for the screening of numerous compounds and the elucidation of specific mechanisms of action.

However, a living system is not a single target in a test tube. In vivo studies are essential to understand how a compound behaves within a whole organism. This phase addresses critical questions of ADME (Absorption, Distribution, Metabolism, and Excretion), pharmacokinetics (PK), pharmacodynamics (PD), overall efficacy, and, most importantly, safety. The data from in vivo models provide a more holistic and clinically relevant picture of a compound's potential.

Part 2: In Vitro Evaluation of Cpd-X - Targeting a Putative Kinase

Based on the structural motifs of Cpd-X, we hypothesize its potential as an inhibitor of a specific oncogenic kinase, for instance, a receptor tyrosine kinase (RTK) frequently overexpressed in certain cancers.

Experimental Workflow: In Vitro Analysis

Below is a diagram illustrating the typical workflow for the initial in vitro screening and characterization of a potential kinase inhibitor like Cpd-X.

in_vitro_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_assay Primary Screen: Biochemical Kinase Assay (e.g., FRET) ic50 IC50 Determination: Dose-Response Curve biochem_assay->ic50 Hit Compound selectivity Kinase Selectivity Panel: Profiling against >100 kinases ic50->selectivity Potent Hit cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) selectivity->cell_viability Selective Hit target_engagement Target Engagement Assay (e.g., Western Blot for p-RTK) cell_viability->target_engagement Cell-Active Hit off_target Off-Target Cytotoxicity (in non-target cell lines) target_engagement->off_target Validate On-Target Effect

Caption: Workflow for in vitro characterization of Cpd-X.

Key In Vitro Protocols

1. Biochemical Kinase Inhibition Assay (IC50 Determination)

  • Principle: This assay directly measures the ability of Cpd-X to inhibit the enzymatic activity of the purified target kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of potency.

  • Methodology:

    • Dispense the purified recombinant RTK enzyme into wells of a 384-well plate.

    • Add a fluorescently labeled peptide substrate and ATP.

    • Introduce Cpd-X across a range of concentrations (e.g., 10-point serial dilution from 100 µM to 5 nM).

    • Incubate at room temperature for 60 minutes to allow the kinase reaction to proceed.

    • Stop the reaction and measure the signal (e.g., fluorescence resonance energy transfer - FRET).

    • Calculate the percent inhibition relative to a DMSO control and plot against Cpd-X concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

2. Cell Viability Assay (MTT Assay)

  • Principle: This assay assesses the effect of Cpd-X on the metabolic activity of cancer cells that overexpress the target RTK, serving as a proxy for cell viability.

  • Methodology:

    • Seed cancer cells (e.g., A549, lung adenocarcinoma) into a 96-well plate and allow them to adhere overnight.

    • Treat the cells with Cpd-X across a range of concentrations for 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a similar solvent.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).

Hypothetical In Vitro Data Summary
Assay TypeTarget/Cell LineKey MetricResult for Cpd-XInterpretation
Biochemical AssayPurified RTKIC5050 nMPotent, direct inhibition of the target enzyme.
Cell Viability AssayA549 (RTK-positive)GI50250 nMGood cell permeability and on-target activity in a cellular context.
Cell Viability AssayNormal FibroblastsGI50> 25 µMHigh selectivity for cancer cells over normal cells, suggesting a good preliminary safety profile.

Part 3: In Vivo Evaluation of Cpd-X - Assessing Systemic Efficacy and Safety

Positive in vitro data provide the justification for advancing a compound to in vivo testing. For our hypothesized anti-cancer agent, a mouse xenograft model is the logical next step.

Experimental Workflow: In Vivo Analysis

This diagram outlines the key phases of an in vivo study, from initial tolerability assessments to a full efficacy trial.

in_vivo_workflow cluster_prelim Preliminary Studies cluster_efficacy Efficacy Study pk_study Pharmacokinetics (PK) Study: Single dose, measure plasma concentration over time tolerability Maximum Tolerated Dose (MTD) Study: Dose escalation, monitor for toxicity pk_study->tolerability Determine Exposure model_dev Tumor Xenograft Model Development: Implant A549 cells into nude mice tolerability->model_dev Select Safe & Efficacious Dose treatment Treatment Phase: Dose mice with Vehicle, Cpd-X, or Positive Control model_dev->treatment monitoring Tumor Growth Monitoring: Measure tumor volume 2-3 times per week treatment->monitoring endpoint Study Endpoint & Analysis: Collect tumors for biomarker analysis (e.g., p-RTK) monitoring->endpoint

Caption: Workflow for in vivo evaluation of Cpd-X.

Key In Vivo Protocol

1. Murine Xenograft Efficacy Study

  • Principle: This study evaluates the ability of Cpd-X to inhibit tumor growth in an immunodeficient mouse model bearing human-derived tumors.

  • Methodology:

    • Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells suspended in Matrigel into the flank of female athymic nude mice.

    • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomization: Randomize mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline)

      • Group 2: Cpd-X (e.g., 50 mg/kg, dosed orally once daily)

      • Group 3: Positive Control (a known clinical RTK inhibitor)

    • Treatment & Monitoring: Administer the assigned treatments for 21 consecutive days. Measure tumor dimensions with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

    • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for phosphorylated RTK) and the remainder fixed in formalin for histopathology.

Hypothetical In Vivo Data Summary
Study TypeModelKey MetricResult for Cpd-X (50 mg/kg)Interpretation
PharmacokineticsBalb/c MiceCmax / T1/21.5 µM / 6 hoursAchieves plasma concentrations above the cellular GI50 with a reasonable half-life for once-daily dosing.
Efficacy StudyA549 XenograftTumor Growth Inhibition (TGI)75%Strong anti-tumor efficacy at a well-tolerated dose.
PharmacodynamicsA549 Tumor Tissuep-RTK Levels (vs. Vehicle)85% ReductionConfirms that the observed anti-tumor effect is mediated by the inhibition of the intended target in the tumor tissue.

Part 4: In Vitro vs. In Vivo - A Head-to-Head Comparison

FeatureIn Vitro StudiesIn Vivo Studies
Biological Complexity Low (isolated enzymes, single cell types)High (whole organism with complex interacting systems)
Key Questions Answered Mechanism of Action, Potency (IC50), Direct Cellular Effects (GI50)Efficacy, Safety, Pharmacokinetics (ADME), Tolerability (MTD)
Throughput HighLow
Cost LowHigh
Timeframe Days to WeeksWeeks to Months
Relevance Mechanistic understanding, lead optimizationClinical predictability, regulatory requirement
Limitations Lacks physiological context; poor predictor of bioavailability and metabolism.Complex, expensive, ethical considerations; inter-species differences.
Bridging the Gap: The In Vitro-In Vivo Correlation (IVIVC)

A successful drug development program hinges on establishing a strong correlation between in vitro potency and in vivo efficacy. For Cpd-X, our hypothetical data shows a clear link:

  • Biochemical Potency: Cpd-X potently inhibits the target kinase with an IC50 of 50 nM.

  • Cellular Activity: This translates to growth inhibition in a relevant cancer cell line at 250 nM.

  • Systemic Exposure: Pharmacokinetic studies confirm that oral dosing can achieve and maintain plasma concentrations well above the 250 nM threshold required for cellular activity.

  • In Vivo Efficacy: This exposure leads to significant target engagement (p-RTK reduction) and robust tumor growth inhibition in the animal model.

This alignment from benchtop assay to preclinical model provides strong confidence in the compound's mechanism of action and its potential for further development.

Conclusion

The evaluation of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Cpd-X) demonstrates the essential synergy between in vitro and in vivo studies. In vitro assays efficiently confirmed its potency and mechanism as a kinase inhibitor at the molecular and cellular levels. Subsequently, in vivo studies provided the indispensable validation of its efficacy and safety in a complex biological system, bridging the gap between a promising molecule and a potential therapeutic candidate. This dual approach, where each phase informs the next, is the cornerstone of modern, rational drug discovery.

References

This is a representative list of sources that would be relevant for the methodologies described. For the hypothetical Cpd-X, no direct references exist.

  • Title: Principles of Early Drug Discovery Source: British Journal of Pharmacology URL: [Link]

  • Title: The MTT Assay for Assessing Cell Viability and Proliferation Source: JoVE (Journal of Visualized Experiments) URL: [Link]

  • Title: Mouse Xenograft Models in Cancer Research Source: Current Protocols in Pharmacology URL: [Link]

  • Title: An Overview of In Vitro-In Vivo Correlation (IVIVC) Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: High-Throughput Screening for Kinase Inhibitors Source: Methods in Molecular Biology URL: [Link]

Validation

A Comparative Guide to the Reproducible Synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

Introduction: The Challenge of Consistency in Naphthol AS-LB Synthesis N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-LB, is a vital azoic coupling component used in the manuf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Consistency in Naphthol AS-LB Synthesis

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, commercially known as Naphthol AS-LB, is a vital azoic coupling component used in the manufacturing of high-performance pigments and dyes.[1][2] Its molecular structure imparts significant stability and specific coloristic properties to the final products. While the fundamental reaction—an amide bond formation between 3-hydroxy-2-naphthoic acid and 4-chloro-2,5-dimethoxyaniline—appears straightforward, achieving high purity and reproducible yields on a laboratory and industrial scale presents considerable challenges.

This guide provides an in-depth analysis of the synthetic methodologies for Naphthol AS-LB, focusing on the critical parameters that govern reproducibility. We will dissect a robust, field-tested protocol, compare it with viable alternatives, and offer insights into the causality behind key experimental choices. Our objective is to equip researchers and process chemists with the knowledge to not only replicate this synthesis but also to troubleshoot and optimize it effectively.

Core Synthesis Pathway: Understanding the Amide Bond Formation

The synthesis of Naphthol AS-LB is fundamentally an acylation reaction where the nucleophilic amine, 4-chloro-2,5-dimethoxyaniline, attacks an activated form of the carboxylic acid, 3-hydroxy-2-naphthoic acid. The primary challenge lies in the activation of the carboxylic acid, as direct condensation with the amine requires high temperatures that can lead to degradation and side reactions.[3]

The most common and reliable approach involves the conversion of the carboxylic acid into a more reactive acyl chloride intermediate. This intermediate readily reacts with the amine under milder conditions to form the desired amide bond.

cluster_main General Synthesis of Naphthol AS-LB 3-hydroxy-2-naphthoic acid 3-hydroxy-2-naphthoic acid Acyl_Chloride 3-hydroxy-2-naphthoyl chloride (in situ) 3-hydroxy-2-naphthoic acid->Acyl_Chloride Activation Activating_Agent Activating Agent (e.g., SOCl2, PCl3) Activating_Agent->Acyl_Chloride Naphthol_AS_LB N-(4-Chloro-2,5-dimethoxyphenyl) -3-hydroxy-2-naphthamide Acyl_Chloride->Naphthol_AS_LB Amidation Amine 4-chloro-2,5-dimethoxyaniline Amine->Naphthol_AS_LB cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Start Start Synthesis Reagents Procure High-Purity 3-hydroxy-2-naphthoic acid & 4-chloro-2,5-dimethoxyaniline Start->Reagents Glassware Flame-Dry All Glassware Reagents->Glassware Activation Step 1: Acyl Chloride Formation (BON Acid + SOCl2 in Toluene) Glassware->Activation Amidation Step 2: Amidation (Add Acyl Chloride to Amine + Na2CO3) Activation->Amidation Controlled Temperature Monitoring Monitor Reaction (TLC or HPLC) Amidation->Monitoring Filtration1 Filter Reaction Mixture Monitoring->Filtration1 Reaction Complete Distillation Steam Distill Toluene Filtration1->Distillation Washing Wash with Hot Water Distillation->Washing Drying Dry Product Under Vacuum Washing->Drying End Pure Naphthol AS-LB Drying->End

Caption: Experimental workflow for the validated protocol.

Troubleshooting Guide for Synthesis Reproducibility

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; hydrolysis of acyl chloride; loss of product during work-up.Ensure anhydrous conditions; monitor reaction to completion; optimize extraction and filtration steps.
Impure Product Side reactions due to high temperature; impurities in starting materials.Maintain strict temperature control during amidation; use high-purity, recrystallized starting materials.
Color Deviation Presence of oxidized impurities or byproducts.Ensure an inert atmosphere during the reaction; purify the final product by recrystallization from a suitable solvent like chlorobenzene or DMF.
Inconsistent Results Variations in reagent quality, reaction conditions, or operator technique.Standardize all parameters: use reagents from the same batch, calibrate temperature probes, and maintain a detailed and consistent lab notebook.

Conclusion

The reproducible synthesis of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is achievable through careful control of key experimental parameters. The acyl chloride method, when executed with high-purity reagents under anhydrous conditions and with strict temperature management, offers a reliable and scalable route to high-quality Naphthol AS-LB. While alternative methods like microwave-assisted synthesis and enzymatic routes present intriguing possibilities for process optimization and green chemistry, they require careful validation to ensure consistent results. By understanding the chemical principles behind each step and potential pitfalls, researchers can confidently and reproducibly synthesize this important industrial intermediate.

References

  • Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Figueroa-Valverde, L., et al. (n.d.). Design and Synthesis of Naphthol Derivative. Retrieved from [Link]

  • YouTube. (2022, August 21). 2-Naphthol Synthesis from Naphthalene. Retrieved from [Link]

  • Scribd. (n.d.). Preparation of B-Naphthol. Retrieved from [Link]

  • National Institutes of Health. (2023, May 12). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

  • ResearchGate. (2026, January 9). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418422A - Preparation technology of novel naphthol AS-IRG (2,5-Dimethoxy-4-chloroacetoacetanilide).
  • National Institutes of Health. (n.d.). Whole-Cell Biocatalysis for 1-Naphthol Production in Liquid-Liquid Biphasic Systems. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, December 16). The synthesis of 1 and 2-naphthols from Napththalene. Retrieved from [Link]

  • Google Patents. (n.d.). CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline.
  • Royal Society of Chemistry. (2020, March 10). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Retrieved from [Link]

  • WorldOfChemicals. (n.d.). N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide. Retrieved from [Link]

  • Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
  • YouTube. (2020, November 8). Synthesis of H-acid and Naphthol AS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]

  • Ukrainian Chemistry Journal. (2023, April 28). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. Retrieved from [Link]

  • Organic Syntheses. (2013, September 20). Resolution of 1,1'-Bi-2-Naphthol. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Naphthol. Retrieved from [Link]

  • University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC) and its Analogs in Biological Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Naphthamide Scaffold - A Privileged Structure in Medicinal Chemistry The 3-hydroxy-2-naphthamide core is a well-recognized scaffold in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Naphthamide Scaffold - A Privileged Structure in Medicinal Chemistry

The 3-hydroxy-2-naphthamide core is a well-recognized scaffold in medicinal chemistry, known for its ability to interact with various biological targets. The specific compound, N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide (Naphthol AS-LC), possesses a unique substitution pattern on the N-phenyl ring, including a chloro and two methoxy groups, which is anticipated to significantly influence its physicochemical properties and biological activity.[1] This substitution can affect the molecule's lipophilicity, electronic distribution, and steric hindrance, thereby modulating its interaction with enzyme active sites or cellular receptors.

Preliminary investigations and the broader literature on naphthol derivatives suggest that Naphthol AS-LC holds potential as an enzyme inhibitor, and may possess anti-inflammatory and anticancer properties.[1] This guide will delve into these potential applications, drawing comparisons with other relevant Naphthol AS derivatives where data is available, and provide robust experimental workflows for researchers to validate these hypotheses.

Physicochemical Properties and Synthesis

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide has the molecular formula C₁₉H₁₆ClNO₄ and a molecular weight of 357.79 g/mol . It is typically an off-white or light gray powder with a melting point of approximately 190°C.[2]

The synthesis of Naphthol AS-LC and its derivatives is generally achieved through the condensation of 3-hydroxy-2-naphthoic acid with the appropriately substituted aniline. A common laboratory-scale synthesis involves the following key steps:

  • Activation of 3-hydroxy-2-naphthoic acid: The carboxylic acid is typically converted to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial for facilitating the subsequent amidation.

  • Amide bond formation: The activated 3-hydroxy-2-naphthoyl chloride is then reacted with N-(4-chloro-2,5-dimethoxyphenyl)amine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct and drive the reaction to completion.

G

Comparative Analysis of Potential Biological Activities

While specific quantitative data for Naphthol AS-LC is scarce, the biological activities of other Naphthol AS derivatives provide a strong rationale for its investigation in several therapeutic areas.

Enzyme Inhibition

The Naphthol AS scaffold is a known pharmacophore for various enzyme inhibitors. A study on a series of 1-naphthol derivatives demonstrated potent inhibitory activity against human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE), with Kᵢ values in the micromolar to nanomolar range.[3]

Table 1: Enzyme Inhibition Data for Selected 1-Naphthol Derivatives

CompoundTarget EnzymeInhibition Constant (Kᵢ) (µM)Reference
4ahCA I0.724 ± 0.18[3]
4ahCA II0.562 ± 0.21[3]
4aAChE0.177 ± 0.02[3]
4chCA I0.034 ± 0.54[3]
4chCA II0.172 ± 0.02[3]
4cAChE0.096 ± 0.01[3]

Note: The specific structures of compounds 4a and 4c are detailed in the cited reference.

Based on these findings, it is plausible that Naphthol AS-LC could also exhibit inhibitory activity against these or other enzymes. The chloro and dimethoxy substituents on the phenyl ring of Naphthol AS-LC will likely influence its binding affinity and selectivity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of naphthol and naphthoquinone derivatives.[4][5][6] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.

A recent study on marine naphthoquinone-naphthol derivatives showcased their potent antiproliferative activity against several human cancer cell lines.[6]

Table 2: Anticancer Activity of Naphthoquinone-Naphthol Derivatives (IC₅₀ in µM)

CompoundHCT116 (Colon)PC9 (Lung)A549 (Lung)Reference
5 5.276.985.88[6]
13 1.180.572.25[6]

Note: The specific structures of compounds 5 and 13 are detailed in the cited reference.

While Naphthol AS-LC is not a naphthoquinone, the shared naphthol scaffold suggests that it may also possess cytotoxic properties against cancer cells. The lipophilic nature imparted by the chloro and methoxy groups could facilitate its passage through cell membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of naphthol derivatives has also been explored.[7] Inflammation is a complex biological process involving various enzymes and signaling pathways, many of which can be targeted by small molecules. The general mechanisms of anti-inflammatory action for this class of compounds could involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine production.

Proposed Experimental Workflows for Comparative Evaluation

To rigorously assess the biological potential of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide and compare it with its analogs, the following detailed experimental protocols are proposed.

Enzyme Inhibition Assays

G

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Naphthol AS-LC and its analogs against a panel of relevant enzymes (e.g., acetylcholinesterase, carbonic anhydrase, COX-1, COX-2).

Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of Naphthol AS-LC and its analogs (e.g., Naphthol AS-BI) in a suitable solvent (e.g., DMSO).

    • Prepare assay buffers and substrate solutions specific to each enzyme according to established protocols.

  • Assay Procedure (96-well plate format):

    • To each well, add the respective assay buffer.

    • Add varying concentrations of the test compounds (e.g., from 0.01 µM to 100 µM).

    • Add the enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

In Vitro Anticancer Activity Assay

G

Objective: To determine the cytotoxic effect of Naphthol AS-LC and its analogs on various cancer cell lines.

Protocol:

  • Cell Culture:

    • Maintain selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate culture media and conditions.

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of Naphthol AS-LC and its analogs for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Cell Viability Assay (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the potential of Naphthol AS-LC and its analogs to inhibit the production of pro-inflammatory mediators in a cell-based model.

Protocol:

  • Cell Culture:

    • Use a relevant cell line, such as RAW 264.7 murine macrophages.

  • Assay Procedure:

    • Seed the cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS).

    • Incubate for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the supernatant using ELISA kits.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and cytokine production compared to the LPS-stimulated control.

    • Determine the IC₅₀ values for the inhibition of each inflammatory mediator.

Conclusion and Future Directions

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide represents an intriguing molecule with a chemical structure suggestive of diverse biological activities. While direct experimental evidence remains to be published, the rich pharmacology of the broader naphthol and naphthamide class of compounds provides a strong impetus for its investigation as an enzyme inhibitor, and an anti-inflammatory or anticancer agent.

The experimental protocols outlined in this guide offer a robust framework for the systematic evaluation of Naphthol AS-LC and its analogs. A thorough comparative study, employing these methodologies, would be invaluable in elucidating the structure-activity relationships within this chemical series and could potentially lead to the identification of novel therapeutic leads. Future research should focus on generating quantitative biological data for Naphthol AS-LC, exploring its mechanism of action at the molecular level, and conducting in vivo studies to validate its therapeutic potential.

References

  • Erdoğan, M., Polat Köse, L., Eşsiz, S., & Gülçin, İ. (2021). Synthesis and biological evaluation of some 1-naphthol derivatives as antioxidants, acetylcholinesterase, and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(8), e2100113. Available from: [Link]

  • Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Preprints.org. 2023.
  • Synthesis and Anti-Inflammatory Properties of Aminomethyl Derivatives of 2 Naphthol. African Journal of Pure and Applied Sciences.
  • Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters. 2021.
  • Zhu, Y., Liu, N., Li, Y., Yelv, L., & Wu, X. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2337609. Available from: [Link]

Sources

Validation

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide patent landscape

An In-Depth Technical Guide to the Application and Patent Landscape of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide in Cytochemistry For researchers, scientists, and professionals in diagnostics and hematolog...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application and Patent Landscape of N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide in Cytochemistry

For researchers, scientists, and professionals in diagnostics and hematology, the precise identification of cell lineages is a cornerstone of experimental and clinical work. N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide, a compound more commonly known as Naphthol AS-D, serves as a critical chromogenic substrate in a highly specific cytochemical stain for granulocytes. This guide provides a detailed examination of its underlying mechanism, performance characteristics, a survey of the relevant patent landscape, and a comparison with alternative methods.

Introduction: The Role of Naphthol AS-D in Hematology

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is an azoic coupling component used to identify specific esterase activity, an enzymatic marker characteristic of cells belonging to the granulocytic lineage (e.g., neutrophils, mast cells). The technique, formally known as the Naphthol AS-D Chloroacetate Esterase (CAE) stain and often called the "Leder Stain," is a fundamental tool for differentiating myeloid leukemias.[1] The specificity of this reaction allows for the clear distinction of granulocytic cells from monocytic or other cell lines, which is crucial for accurate diagnosis and research.[1]

Patent Landscape Analysis

A review of the patent landscape indicates that N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide is a well-established chemical compound, and its primary synthesis and application in standard cytochemical staining are largely covered by prior art, with foundational patents having expired. The current patent activity does not focus on the molecule itself but rather on novel applications, formulations, or improvements in related diagnostic methods.

Key areas of related patent activity include:

  • Synthesis of Precursors and Derivatives: Patents such as EP0067342A1 describe methods for preparing precursors like 2-chloro-1,3-dimethoxybenzene, which are building blocks for more complex molecules.[2] Other patents focus on the synthesis of different naphthamide derivatives for azo pigments, highlighting the broader industrial chemistry context of these compounds.[3]

  • Novel Formulations and Kits: While the core compound is off-patent, companies maintain intellectual property through patents on specific formulations within diagnostic kits. These patents often cover the composition of buffers, stabilizers, or the combination of reagents that improve the stability, reliability, or shelf-life of the staining solution.

  • New Applications: Research and patents may explore the use of related naphthoquinone structures in different therapeutic areas, such as psoriasis treatment, indicating the versatility of this chemical class beyond diagnostics.[4]

For practicing scientists, this means that while the core reagent is widely available from various suppliers, specific staining kits or automated staining platforms may be protected by formulation or method patents.

Mechanism of Action: Visualizing Enzyme Activity

The Naphthol AS-D Chloroacetate Esterase stain is a classic example of enzyme histochemistry. The process unfolds in two primary steps:

  • Enzymatic Hydrolysis: The substrate, Naphthol AS-D chloroacetate, is introduced to the fixed cells. In granulocytes, the enzyme chloroacetate esterase (a specific esterase) cleaves the ester bond. This reaction hydrolyzes the substrate, releasing the colorless, soluble Naphthol AS-D moiety.[5]

  • Azo-Coupling Reaction: The reaction medium contains a diazonium salt (e.g., formed from pararosaniline and sodium nitrite). The newly liberated Naphthol AS-D immediately couples with this diazonium salt at the site of enzyme activity.[6] This coupling reaction forms a highly stable, insoluble, and brightly colored red-brown azo dye precipitate.[6]

The localized deposition of this colored product allows for the precise microscopic visualization of cells containing the target enzyme.

G cluster_cell Granulocyte Cytoplasm cluster_reagents Staining Solution E Chloroacetate Esterase Naphthol Naphthol AS-D (Intermediate) E->Naphthol Hydrolysis Substrate Naphthol AS-D Chloroacetate (Soluble) Substrate->E Enters cell Diazonium Diazonium Salt (Soluble) Product Insoluble Red-Brown Azo Precipitate Diazonium->Product Naphthol->Product Azo-Coupling

Caption: Mechanism of the Naphthol AS-D Chloroacetate Esterase stain.

Comparative Performance Analysis

The choice of a cytochemical stain is often dependent on its sensitivity, specificity, and the context of the investigation. While the CAE stain is highly specific for the granulocytic lineage, its sensitivity can be a limiting factor in certain conditions.

Staining MethodTarget Enzyme/MoleculePrimary Target CellsReported Sensitivity (Acute Promyelocytic Leukemia)Notes
Naphthol AS-D Chloroacetate Esterase (CAE) Chloroacetate EsteraseGranulocytes, Mast Cells~49%[7]Highly specific ("Specific Esterase"). Lower sensitivity but has prognostic value. Stable for stored specimens.[7]
α-Naphthyl Acetate Esterase (ANAE) α-Naphthyl Acetate EsteraseMonocytes, Macrophages<3% in APL cells[7]"Non-specific Esterase." Used to identify monocytic lineage. Often used in a combined stain with CAE.[8][9]
Peroxidase (MPO) MyeloperoxidaseGranulocytes, Monocytes~92%[7]High sensitivity for myeloid cells. Enzyme activity can decrease significantly in stored specimens.[7]
Sudan Black B (SBB) Intracellular LipidsGranulocytes, Monocytes~98%[7]Very high sensitivity for myeloid lineage. Stains phospholipids and lipoproteins in granules.[7]

Key Insights:

  • In a study on acute promyelocytic leukemia, the Naphthol AS-D Chloroacetate Esterase stain was found to be less sensitive than Myeloperoxidase or Sudan Black B stains.[7]

  • However, the CAE stain demonstrated superior stability in stored specimens compared to peroxidase.[7]

  • Furthermore, the degree of CAE activity was correlated with prognostic outcomes, indicating its clinical utility beyond simple cell identification.[7]

  • For differentiating myeloid lineages, a dual staining approach combining CAE (red granulation) for granulocytes and α-Naphthyl Acetate Esterase (black granulation) for monocytes is a powerful and common technique.[8]

Experimental Protocol: Naphthol AS-D Chloroacetate Esterase Staining

The following is a representative protocol adapted from commercially available kits for staining blood or bone marrow smears.[8]

Reagents:

  • Fixative Solution (e.g., Citrate-Acetone-Formaldehyde)

  • Deionized Water

  • TRIZMAL™ 6.3 Buffer Concentrate

  • Sodium Nitrite Solution

  • Fast Red Violet LB Base Solution

  • Naphthol AS-D Chloroacetate Solution

  • Counterstain (e.g., Hematoxylin Solution, Gill No. 3)

Procedure:

  • Preparation of Staining Solution:

    • In a Coplin jar, combine 45 mL of deionized water (pre-warmed to 37°C) and 5 mL of TRIZMAL™ 6.3 Buffer Concentrate.

    • In a separate test tube, add 1 mL of Sodium Nitrite Solution to 1 mL of Fast Red Violet LB Base Solution. Mix by inversion and let stand for at least 2 minutes. This forms the diazonium salt.

    • Add the diazonium salt mixture to the buffer in the Coplin jar.

    • Add 1 mL of Naphthol AS-D Chloroacetate Solution. The solution should turn red. Mix well.

  • Fixation:

    • Immerse slides in the Fixative Solution for 30 seconds at room temperature (18–26°C).

    • Rinse slides thoroughly with running deionized water for 45-60 seconds. Do not allow slides to dry.

  • Staining:

    • Immediately place the rinsed slides into the staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Rinsing and Counterstaining:

    • Remove slides and rinse thoroughly in deionized water for at least 2 minutes.

    • Counterstain with Hematoxylin Solution for 2 minutes to stain cell nuclei.

    • Rinse with tap water and allow to air dry completely.

  • Microscopic Evaluation:

    • Sites of specific esterase activity will appear as bright red granulation in the cytoplasm.[8] Nuclei will be stained blue by the hematoxylin.

G cluster_prep Staining Solution Prep cluster_stain Staining Procedure A Mix Buffer & DI Water (37°C) C Combine A + B A->C B Mix NaNO₂ & Fast Red Violet LB B->C D Add Naphthol AS-D Chloroacetate C->D G Incubate in Staining Solution (15-30 min, 37°C) D->G Use Immediately E Fix Smear (30s) F Rinse with DI Water (45-60s) E->F F->G H Rinse with DI Water (2 min) G->H I Counterstain (Hematoxylin, 2 min) H->I J Final Rinse & Air Dry I->J K Microscopic Evaluation J->K Proceed to

Caption: Workflow for Naphthol AS-D Chloroacetate Esterase staining.

Conclusion

N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide remains an indispensable tool in cytochemistry. Its high specificity for granulocytic esterase provides a reliable method for cell lineage identification, particularly when used in conjunction with other stains like ANAE for a more complete picture of myelopoiesis. While the compound itself is well-established and off-patent, innovation continues in the formulation of diagnostic kits that enhance the stability and reproducibility of the staining procedure. For researchers, a thorough understanding of its mechanism and performance characteristics relative to other methods is essential for selecting the appropriate diagnostic strategy.

References

  • BASO. (n.d.). Naphthol AS-D Chloroacetate Esterase(AS-DCE) Stain - Product.
  • Alfa Chemistry. (n.d.). Naphthol AS-D Chloroacetate Esterase (AS–DCE) Stain. Analytical Chemistry.
  • Cytochemical stains: Esterases. (2024, May 4). YouTube.
  • Sigma-Aldrich. (n.d.). INTENDED USE REAGENTS PROCEDURES.
  • Sigma-Aldrich. (n.d.). Leukocyte Naphthol AS-D Chloroacetate (Specific Esterase) Kit.
  • Sigma-Aldrich. (n.d.). Leukocyte Naphthol AS-D Chloroacetate (Specific Esterase) Kit, 1 X 1 kit (91C-1KT).
  • Su, I. J., Lin, H. C., Hsieh, Y. S., & Chen, Y. C. (1986). Cytochemical Stainings in Acute Promyelocytic Leukemia: Chloroacetate Esterase Reaction as a Prognostic Index. PubMed.
  • Scott, C. S., & Bynoe, A. G. (1985). Esterase cytochemistry in primary myelodysplastic syndromes and megaloblastic anaemias: demonstration of abnormal staining patterns associated with dysmyelopoiesis. PubMed.
  • Kohl, H. (1982). Process for the preparation of 2-chloro-1,3-dimethoxybenzene. Google Patents.
  • Pietsch, H. (1998). Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments. Google Patents.
  • Creveling, R. K. (1980). 6-Chloro-2,3-dihydroxy-1,4-naphthoquinone and its 2,3-diesters, and their preparation. European Patent Office.

Sources

Comparative

Alternative compounds to N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide

The following guide provides an in-depth technical comparison of alternatives to N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide , commonly known as Naphthol AS-LC . This analysis is structured for researchers a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of alternatives to N-(4-Chloro-2,5-dimethoxyphenyl)-3-hydroxy-2-naphthamide , commonly known as Naphthol AS-LC .

This analysis is structured for researchers and drug development professionals, focusing on its two primary applications: Histochemical/Enzymatic Detection (where it serves as a coupling scaffold) and Bioactive Small Molecule Research (where it acts as a pharmacophore).

Executive Summary

Naphthol AS-LC (CAS: 4273-92-1) is a member of the Naphthol AS family, characterized by its high substantivity (insolubility) and specific affinity for cotton and tissues. In scientific research, it is primarily utilized as a scaffold for chromogenic substrates (e.g., Naphthol AS-LC Acetate for esterase staining) and as an intermediate in the synthesis of azo pigments (e.g., Pigment Red 146).

While Naphthol AS-LC offers precise localization due to the low diffusion of its azo dye products, it is often replaced by alternatives like Naphthol AS-MX or Naphthol AS-TR due to their superior solubility profiles, faster coupling rates, and broader commercial availability as ready-to-use phosphate/acetate esters. In drug discovery, structurally similar analogs like Naphthol AS-E are preferred for targeting specific protein-protein interactions (e.g., KIX-KID).

Part 1: Histochemical & Enzymatic Applications

In enzyme histochemistry (Alkaline Phosphatase, Esterase), the "performance" of a Naphthol AS derivative is defined by three metrics:

  • Hydrolysis Rate : How fast the enzyme cleaves the ester group.

  • Coupling Rate : How quickly the liberated naphthol reacts with a diazonium salt (e.g., Fast Red TR).

  • Substantivity : How well the final azo dye precipitate stays anchored to the tissue (low diffusion = high resolution).

Comparative Analysis of Alternatives
FeatureNaphthol AS-LC (Target)Naphthol AS-MX (Gold Standard)Naphthol AS-TR (High Precision)Naphthol AS-BI (Specialized)
Chemical Structure 4-Chloro-2,5-dimethoxy anilide2,4-Dimethyl anilide4-Chloro-2-methyl anilide7-Bromo-3-hydroxy-2-naphth-o-anisidide
Primary Use Esterase staining; Pigment synthesisAlkaline Phosphatase (ALP) & Acid PhosphataseALP & Phosphatase in lipid-rich tissuesTartrate-Resistant Acid Phosphatase (TRAP)
Solubility (Product) Very Low (High Substantivity)Moderate to LowLowModerate
Coupling Rate MediumHigh (Rapid capture)HighSlow (Requires specific pH)
Localization Quality Excellent (Sharp, no diffusion)Good (Standard for routine work)Superior (Sharpest localization)Good (Distinct red color)
Recommended Salt Fast Red RC / Blue RRFast Red TR / Blue BBFast Red TRHexazotized Pararosaniline
Technical Insight: Why Switch?
  • Choose Naphthol AS-MX if you need a robust, widely cited standard for Alkaline Phosphatase (ALP) assays. Its phosphate ester hydrolyzes efficiently, and the coupling reaction is rapid enough to prevent diffusion artifacts in most tissues.

  • Choose Naphthol AS-TR if your experimental focus is intracellular localization (e.g., lysosomal enzymes). Its azo dye product is more lipid-soluble and crystalline, resulting in sharper "dots" of enzyme activity compared to the slightly amorphous precipitate of AS-MX.

  • Choose Naphthol AS-BI specifically for Osteoclast research (TRAP staining). It has a distinct pH optimum that favors the TRAP 5b isoform.[1]

Visualization: Selection Decision Tree

SelectionTree Start Select Alternative to Naphthol AS-LC App Primary Application? Start->App Histo Histochemistry / Enzymology App->Histo Drug Drug Discovery / Inhibition App->Drug Enzyme Target Enzyme? Histo->Enzyme Target Target Mechanism? Drug->Target ALP Alkaline Phosphatase (Routine) Enzyme->ALP Lipid High Precision / Lipid Tissue Enzyme->Lipid TRAP Osteoclasts (TRAP) Enzyme->TRAP ASMX Rec: Naphthol AS-MX (Standard, High Solubility) ALP->ASMX ASTR Rec: Naphthol AS-TR (Sharp Localization) Lipid->ASTR ASBI Rec: Naphthol AS-BI (TRAP Specific) TRAP->ASBI KIX KIX-KID Interaction Target->KIX Scaffold General Scaffold Target->Scaffold ASE Rec: Naphthol AS-E (Validated Inhibitor) KIX->ASE ASD Rec: Naphthol AS-D (Analog Screening) Scaffold->ASD

Caption: Decision matrix for selecting Naphthol AS derivatives based on experimental requirements.

Part 2: Experimental Protocol (Self-Validating)

Objective: Replace Naphthol AS-LC with Naphthol AS-MX for high-sensitivity Alkaline Phosphatase detection in cell culture.

Materials
  • Substrate: Naphthol AS-MX Phosphate Disodium Salt (CAS: 1596-56-1).

  • Coupler: Fast Red TR Salt (hemi(zinc chloride) salt).

  • Buffer: Tris-HCl (0.1 M, pH 8.2).

  • Solvent: N,N-Dimethylformamide (DMF).

Methodology
  • Stock Preparation (Critical Step) :

    • Dissolve 5 mg of Naphthol AS-MX Phosphate in 200 µL of DMF. Note: Ensure complete dissolution; AS-MX is hydrophobic. Turbidity indicates incomplete solvation.

  • Working Solution :

    • Add the dissolved substrate to 10 mL of 0.1 M Tris-HCl (pH 8.2).

    • Add 10 mg of Fast Red TR Salt .

    • Validation Check: The solution should be clear yellow. If precipitation occurs immediately, check pH (must be < 8.5 for stability) or filter before use.

  • Incubation :

    • Incubate fixed cells/tissue for 15–30 minutes at 37°C in the dark.

    • Mechanism:[2][3][4] Enzyme hydrolyzes phosphate -> Liberates Naphthol AS-MX -> Couples with Fast Red TR -> Insoluble Red Azo Dye.

  • Termination :

    • Wash 3x with PBS. Counterstain with Hematoxylin if nuclear morphology is required.

Part 3: Drug Development & Bioactive Scaffolds

For professionals investigating the Naphthol AS scaffold for pharmaceutical properties, Naphthol AS-LC is often a starting point due to its structural rigidity. However, specific analogs have shown more promise in defined therapeutic areas.

Key Alternative: Naphthol AS-E

While AS-LC is a general pigment intermediate, Naphthol AS-E (N-(4-chlorophenyl)-3-hydroxy-2-naphthamide) has emerged as a validated small-molecule inhibitor.

  • Target: KIX domain of CBP/p300.

  • Mechanism: Blocks the interaction between the KIX domain and the KID domain of CREB (cAMP response element-binding protein).

  • Relevance: Potential therapeutic for cancers driven by aberrant gene transcription.

Structural Comparison for SAR (Structure-Activity Relationship)
  • Naphthol AS-LC : Contains 2,5-dimethoxy groups.[5] These bulky electron-donating groups increase lipophilicity and alter the electronic surface, potentially improving membrane permeability but reducing fit in tight binding pockets compared to the simpler AS-E.

  • Naphthol AS-D : Contains an o-toluidine group. Often used as a negative control or comparator in binding assays.

Visualization: Mechanism of Action Pathway

Mechanism Substrate Naphthol AS-MX/LC (Phosphate Ester) Hydrolysis Hydrolysis Substrate->Hydrolysis Enzyme Alkaline Phosphatase (Target Enzyme) Enzyme->Hydrolysis Catalyzes Intermediate Free Naphthol (Reactive Species) Hydrolysis->Intermediate Coupling Azo Coupling (pH 8.2-8.5) Intermediate->Coupling Salt Diazonium Salt (Fast Red TR) Salt->Coupling Product Insoluble Azo Dye (Red Precipitate) Coupling->Product

Caption: Enzymatic hydrolysis and azo coupling pathway utilized in histochemical assays.

References

  • BenchChem . A Comparative Guide: Naphthol AS-TR Phosphate vs. Gomori Lead Methods for Enzyme Histochemistry. Link

  • Sigma-Aldrich (Merck) . Naphthol AS-MX Phosphate Disodium Salt Product Information. Link

  • ChemicalBook . Naphthol AS-LC Chemical Properties and Uses. Link

  • PubChem . 2-Naphthalenecarboxamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-hydroxy- (Naphthol AS-LC). Link

  • ResearchGate . Naphthol-ASBI Phosphate as a Preferred Substrate for Tartrate-Resistant Acid Phosphatase Isoform 5b. Link

  • Cayman Chemical . Naphthol AS-E: KIX-KID Interaction Inhibitor.[6] Link

Sources

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